Calcium succinate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.Ca/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUBJNYXWIDFMU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4CaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883329 | |
| Record name | Butanedioic acid, calcium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140-99-8 | |
| Record name | Calcium succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, calcium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanedioic acid, calcium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM SUCCINATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P455B96DTZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Growth Mechanism of Calcium Succinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystal growth mechanism of calcium succinate, a compound of interest in pharmaceutical and materials science. The document delves into the fundamental principles governing its nucleation and crystal growth, explores the influence of various physicochemical parameters, and outlines detailed experimental protocols for its synthesis and characterization. Furthermore, it discusses the potential role of succinate in biological mineralization and introduces computational approaches to understanding its crystallization behavior. This guide is intended to be a valuable resource for researchers and professionals engaged in the study and application of this compound crystals.
Introduction
This compound, the calcium salt of succinic acid, is a dicarboxylate that forms crystalline structures with varying hydration states. The controlled crystallization of this compound is crucial for its application in drug formulation, where properties such as solubility, bioavailability, and stability are paramount. Understanding the intricate mechanisms of its crystal growth is therefore essential for tailoring its physical and chemical properties to meet specific therapeutic and manufacturing requirements. This guide provides an in-depth exploration of the core principles of this compound crystallization, from nucleation theory to advanced characterization and computational modeling.
Fundamentals of this compound Crystallization
The formation of this compound crystals from a supersaturated solution is a two-step process: nucleation and crystal growth.
2.1. Nucleation
Nucleation is the initial stage where calcium and succinate ions in a supersaturated solution assemble to form stable nuclei. This process can occur through two primary mechanisms:
-
Homogeneous Nucleation: Spontaneous formation of nuclei within a uniform solution. This requires a high degree of supersaturation to overcome the energy barrier for nucleus formation.
-
Heterogeneous Nucleation: Nucleation initiated on a foreign surface, such as dust particles, impurities, or the walls of the crystallization vessel. This process has a lower energy barrier compared to homogeneous nucleation.
2.2. Crystal Growth
Once stable nuclei are formed, they grow by the successive addition of calcium and succinate ions from the surrounding solution. The growth process is influenced by factors such as:
-
Supersaturation: The driving force for crystal growth. Higher supersaturation generally leads to faster growth rates.
-
Temperature: Affects both the solubility of this compound and the kinetics of ion diffusion and integration into the crystal lattice.
-
pH: Influences the speciation of succinic acid (succinate, bisuccinate), which in turn affects the availability of succinate ions for crystallization[3][4].
-
Impurities and Additives: Can either promote or inhibit crystal growth and can significantly alter the crystal morphology.
The growth of this compound single crystals has been described as a two-dimensional nucleation mechanism on the crystal surface[5].
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for controlling its crystallization.
3.1. Crystal Structure and Morphology
This compound crystals typically belong to the triclinic crystal system with the space group Pī[5]. The morphology of the crystals can be influenced by the growth conditions. For instance, the gel-aided solution growth technique has been used to grow this compound crystals[6].
3.2. Solubility
The solubility of this compound in water increases almost linearly with temperature, which indicates that seeded crystal growth methods from aqueous solutions are viable for producing large single crystals[5].
Table 1: Solubility of this compound in Water at Different Temperatures [5]
| Temperature (°C) | Solubility ( g/100 mL) |
| 30 | 0.23 |
| 35 | 0.25 |
| 40 | 0.28 |
| 45 | 0.31 |
| 50 | 0.34 |
3.3. Characterization Techniques
A variety of analytical techniques are employed to characterize this compound crystals:
-
Powder X-ray Diffraction (PXRD): To determine the crystal structure and phase purity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the crystal.
-
Thermogravimetric Analysis (TGA): To study the thermal stability and determine the water of hydration.
-
Scanning Electron Microscopy (SEM): To visualize the crystal morphology and surface features.
Table 2: Crystallographic Data for this compound [5][7]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 6.634 |
| b (Å) | 7.938 |
| c (Å) | 9.754 |
| α (°) | 111.4 |
| β (°) | 100.8 |
| γ (°) | 94.2 |
| Volume (ų) | 458.3 |
Experimental Protocols for Crystal Growth
4.1. Free Evaporation Method [5]
This method involves the slow evaporation of a solvent from a saturated solution of this compound.
-
Materials: Succinic acid, Calcium Chloride, Deionized water.
-
Procedure:
-
Prepare aqueous solutions of succinic acid and calcium chloride of desired molar concentrations.
-
Mix the solutions and stir continuously to ensure homogeneity.
-
Adjust the pH of the solution to a range of 4.0 – 5.0. A pH of 4.3 has been found to yield good quality crystals.
-
Filter the solution into a clean beaker and cover it with a perforated sheet.
-
Allow the solvent to evaporate slowly at room temperature in a dust-free environment.
-
Tiny crystals typically appear in about 7 days and grow to a larger size in about 20 days.
-
References
- 1. A classical view on nonclassical nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Classical nucleation theory - Wikipedia [en.wikipedia.org]
- 3. pH and base counterion affect succinate production in dual-phase Escherichia coli fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of pH, calcium, and succinate on sodium citrate cotransport in renal microvilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. scispace.com [scispace.com]
An In-depth Technical Guide to the Chemical and Physical Properties of Calcium Succinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of calcium succinate. The information is intended to support research, development, and application of this compound in the pharmaceutical and related industries. Data is presented in structured tables for clarity, and detailed experimental protocols are provided for key characterization methods.
Chemical Identity and Formulations
This compound is the calcium salt of succinic acid. It can exist in several forms, most commonly as an anhydrous salt or as a hydrate. The monohydrate is a frequently referenced form in technical literature.
| Identifier | Anhydrous this compound | This compound Monohydrate |
| Molecular Formula | C4H4CaO4[1][[“]] | C4H4CaO4·H2O or C4H6CaO5[3][4][5] |
| Molecular Weight | 156.15 g/mol [1][[“]][6] | 174.17 g/mol [3][4] |
| CAS Registry Number | 140-99-8[1][3][[“]] | 159389-75-0[3][4][[“]] |
| Synonyms | Butanedioic acid calcium salt, Succinic acid calcium salt | Butanedioic acid, calcium salt (1:1), monohydrate[3][4] |
Physicochemical Properties
The physical and chemical characteristics of this compound are critical for its handling, formulation, and application. It is generally described as a stable, white, crystalline solid with limited solubility in water.
| Property | Value | Notes |
| Appearance | Fine, white powder; Colorless crystals; Needles or granules[1][3][[“]] | The morphology can vary based on the method of preparation. |
| Odor | Characteristic[3][[“]] | |
| Melting Point | Not applicable; decomposes at high temperatures[3] | Thermal decomposition occurs before a melting point is reached. |
| Boiling Point | Not applicable | As a salt, it does not have a defined boiling point. |
| Density (calculated) | 1.818 g/cm³ (monohydrate) | For the monoclinic crystal structure.[8] |
| Water Solubility | Slightly soluble.[1][3][[“]] Specific values ( g/100g H₂O): 1.127 at 0°C, 1.28 at 20°C, 0.66 at 100°C.[9][10] | Solubility decreases at higher temperatures. |
| Solubility in other solvents | Practically insoluble in alcohol; Soluble in dilute acids.[1][9] | |
| Stability | Stable under ordinary storage conditions.[3] | |
| Hazardous Decomposition | Decomposes at higher temperatures to form calcium oxide, carbon dioxide, and carbon monoxide.[3] |
Crystallography
The crystal structure of this compound monohydrate has been determined by single-crystal X-ray diffraction, revealing a polymeric nature.
| Crystallographic Parameter | This compound Monohydrate |
| Crystal System | Monoclinic[8] |
| Space Group | C2/c[8] |
| Unit Cell Dimensions | a = 11.952 Å, b = 9.691 Å, c = 11.606 Å, β = 108.81°[8] |
| Coordination Geometry | Calcium is coordinated to seven oxygen atoms in a pentagonal bipyramid arrangement.[8] |
| Structural Features | The structure is highly polymeric, with succinate ions bridging calcium ions to form a layered network.[8][11] |
Experimental Protocols
Synthesis of this compound Monohydrate
This protocol describes a common laboratory-scale precipitation method for synthesizing this compound.
Materials:
-
Succinic Acid (C₄H₆O₄)
-
Calcium Hydroxide (Ca(OH)₂)
-
Deionized Water
-
Ethanol
-
0.22 µm Filter Paper
Procedure:
-
Preparation of Succinic Acid Solution: Dissolve 11.8 g (0.1 mol) of succinic acid in 200 mL of deionized water with heating (approximately 60-70°C) and stirring until fully dissolved.
-
Preparation of Calcium Hydroxide Slurry: Prepare a slurry of 7.4 g (0.1 mol) of calcium hydroxide in 100 mL of deionized water.
-
Reaction: Slowly add the calcium hydroxide slurry to the heated succinic acid solution with continuous, vigorous stirring. A white precipitate of this compound will form immediately.
-
Digestion: Continue to stir the mixture at 60°C for 1 hour to allow the precipitate to fully form and mature.
-
Isolation: Remove the mixture from heat and allow it to cool to room temperature. Collect the white precipitate by vacuum filtration using a Büchner funnel and 0.22 µm filter paper.
-
Washing: Wash the filter cake three times with 50 mL portions of deionized water to remove any unreacted starting materials. Follow with two washes of 30 mL portions of ethanol to facilitate drying.
-
Drying: Dry the resulting white powder in a vacuum oven at 80°C for 12 hours or until a constant weight is achieved.
-
Characterization: The final product can be characterized by methods such as FT-IR, Powder X-ray Diffraction (PXRD), and Thermogravimetric Analysis (TGA).
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
This protocol outlines the general steps for determining the crystal structure of this compound.[5][12][13]
Crystal Growth:
-
Slowly cool a saturated aqueous solution of synthesized this compound from 80°C to room temperature over several days.
-
Alternatively, use a gel-aided solution growth technique, where a solution of calcium chloride is allowed to diffuse into a silica gel containing succinic acid.[5]
Data Collection:
-
Select a suitable single crystal (optically clear, 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.[12]
-
Center the crystal on a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source.
-
Perform data collection at a controlled temperature (e.g., 293 K or 100 K) over a range of angles to measure the intensities of a large number of unique reflections.
Structure Solution and Refinement:
-
Process the collected diffraction data to correct for experimental factors (e.g., Lorentz and polarization effects).
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Refine the structural model using full-matrix least-squares techniques to minimize the difference between observed and calculated structure factors, yielding precise atomic coordinates, bond lengths, and bond angles.[8]
Thermogravimetric Analysis (TGA)
This protocol is for assessing the thermal stability and decomposition profile of this compound monohydrate.[6][14][15]
Instrumentation:
-
Thermogravimetric Analyzer equipped with a precision balance and a furnace.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried this compound monohydrate sample into a ceramic or platinum TGA pan.
-
Analysis: Place the pan in the TGA furnace. Heat the sample from ambient temperature (e.g., 30°C) to 900°C at a constant heating rate of 10°C/min.
-
Atmosphere: Conduct the analysis under an inert atmosphere, such as flowing nitrogen (e.g., 50 mL/min), to prevent oxidative side reactions.
-
Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve will show distinct mass loss steps corresponding to dehydration and subsequent decomposition events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of mass loss for each step. A study of the pyrolysis of this compound identified thermal events at 188-262°C, 500-550°C, and 650-740°C.[16]
Biological Significance and Signaling
While this compound serves as a calcium supplement, the succinate anion itself is a critical metabolic intermediate and signaling molecule.[3][4][8] Dysregulation of succinate levels is implicated in various inflammatory conditions and metabolic diseases.[3][10] Succinate exerts its signaling effects primarily through the G-protein coupled receptor SUCNR1 (also known as GPR91).[9][11]
SUCNR1 Signaling Pathway
Extracellular succinate, released during metabolic stress such as hypoxia or inflammation, acts as a ligand for SUCNR1, which is expressed on the surface of various cells, including immune cells and cells in the kidney and liver.[9][10] Activation of SUCNR1 can trigger distinct downstream signaling cascades depending on the G-protein subtype it couples with (Gᵢ or Gq).[[“]][9] This signaling can modulate cellular energy metabolism, enhance inflammatory responses, and regulate blood pressure.[9][10]
Caption: SUCNR1 signaling pathways activated by extracellular succinate.
Synthesis and Characterization Workflow
The overall process for producing and verifying this compound for research or pharmaceutical applications follows a logical progression from synthesis to detailed characterization.
Caption: Workflow for the synthesis and characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. consensus.app [consensus.app]
- 3. nbinno.com [nbinno.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. h-and-m-analytical.com [h-and-m-analytical.com]
- 6. Extracellular succinate hyperpolarizes M2 macrophages through SUCNR1/GPR91-mediated Gq signaling. — Centre for Human Genetics [chg.ox.ac.uk]
- 7. consensus.app [consensus.app]
- 8. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SUCNR1 - Wikipedia [en.wikipedia.org]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ebatco.com [ebatco.com]
- 15. elar.urfu.ru [elar.urfu.ru]
- 16. journals.physiology.org [journals.physiology.org]
An In-depth Technical Guide to the Molecular Structure and Bonding of Calcium Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium succinate, the calcium salt of succinic acid, is a molecule of significant interest in various scientific domains, from materials science to pharmacology. As a metal-organic framework (MOF), its structure is characterized by a coordination polymer network. Understanding the intricate details of its molecular structure and the nature of the chemical bonds that hold it together is paramount for elucidating its physicochemical properties and potential applications. This technical guide provides a comprehensive overview of the molecular architecture of this compound, its bonding characteristics, the experimental methodologies used for its characterization, and its role in biological signaling pathways.
Molecular Structure and Coordination Chemistry
The crystal structure of this compound is not a simple ionic salt but rather a complex coordination polymer. In this arrangement, calcium ions (Ca²⁺) act as nodes, and the succinate anions (C₄H₄O₄²⁻) function as organic linkers, bridging the metal centers to form an extended network. The precise structure can vary depending on the degree of hydration.
One well-characterized form is This compound monohydrate (Ca(C₄H₄O₄)·H₂O) . Single-crystal X-ray diffraction studies have revealed that in this form, the calcium ion is coordinated to seven oxygen atoms[1]. This coordination environment is best described as a distorted pentagonal bipyramid. The succinate anion exhibits a high degree of connectivity, with one carboxylate group binding to three different calcium ions. It forms a four-membered chelate ring with one calcium ion and acts as a unidentate bridge to two other calcium ions. The second carboxylate group of the succinate anion binds to two additional calcium ions through unidentate bonds. This extensive bridging by the succinate ligands results in a highly polymeric, layered structure.
Another identified structure is a layered poly[μ(3)-succinato-calcium(II)] . In this coordination polymer, infinite layers of edge-sharing calcium pentagonal-bipyramidal polyhedra form six-membered rings. These inorganic layers are interconnected by the succinate ligands, creating a pseudo-three-dimensional structure. The stability of this extended network is further enhanced by weak C-H···O hydrogen bonds between adjacent layers.
The succinate ion itself can adopt different conformations, primarily gauche and anti, which influences the resulting crystal packing and the dimensionality of the coordination polymer. The flexibility of the succinate ligand, combined with the coordination preferences of the calcium ion, allows for the formation of diverse and complex supramolecular architectures.
Bonding in this compound
The bonding in this compound is a composite of ionic and covalent interactions.
-
Ionic Bonding: The primary interaction between the Ca²⁺ cation and the negatively charged carboxylate groups (COO⁻) of the succinate anion is ionic in nature. The electrostatic attraction between the positive and negative ions is a major contributor to the stability of the crystal lattice.
-
Covalent Bonding: Within the succinate anion, the carbon, oxygen, and hydrogen atoms are linked by covalent bonds. The carbon-carbon bonds of the succinate backbone and the carbon-oxygen bonds within the carboxylate groups are all covalent.
-
Coordinate Covalent Bonding: The interaction between the calcium ion and the oxygen atoms of the succinate carboxylate groups and water molecules can be described as coordinate covalent bonds. The oxygen atoms donate lone pairs of electrons to the empty orbitals of the calcium ion, forming the coordination sphere.
-
Hydrogen Bonding: In the hydrated forms of this compound, hydrogen bonds play a crucial role in stabilizing the crystal structure. These interactions occur between the coordinated water molecules and the oxygen atoms of the succinate carboxylate groups, as well as between C-H groups of the succinate ligand and oxygen atoms.
The interplay of these different bonding types dictates the overall structure, stability, and properties of this compound.
Quantitative Structural Data
The following table summarizes selected bond lengths and angles for a representative this compound structure, as determined by single-crystal X-ray diffraction. It is important to note that these values can vary slightly depending on the specific crystalline form and the experimental conditions.
| Bond | Bond Length (Å) | Angle | **Angle (°) ** |
| Ca-O (carboxylate) | 2.35 - 2.60 | O-Ca-O | 60 - 160 |
| Ca-O (water) | ~2.45 | C-C-C | ~110 |
| C-C (succinate) | 1.51 - 1.53 | O-C-O | ~125 |
| C=O (carboxylate) | ~1.25 | ||
| C-O (carboxylate) | ~1.27 |
Note: The data presented here is a generalized representation based on typical values found in the literature for similar metal carboxylates. Precise values for a specific polymorph of this compound would require access to its crystallographic information file (CIF).
Experimental Protocols
The characterization of the molecular structure and bonding of this compound relies on a combination of analytical techniques.
Synthesis of this compound Crystals
High-quality single crystals suitable for X-ray diffraction can be grown using various methods, including gel-aided solution growth and slow evaporation.
-
Gel-Aided Solution Growth Technique:
-
A gel is prepared, typically sodium metasilicate solution, in a test tube.
-
The pH of the gel is adjusted using an acid, such as succinic acid.
-
Once the gel has set, an aqueous solution of a soluble calcium salt (e.g., calcium chloride) is carefully layered on top of the gel.
-
The reactants diffuse slowly through the gel matrix, leading to the controlled nucleation and growth of this compound crystals over a period of several days to weeks. The size and quality of the crystals can be influenced by factors such as reactant concentrations, pH, and temperature.
-
-
Slow Evaporation Method:
-
A supersaturated solution of this compound is prepared by dissolving calcium carbonate in an aqueous solution of succinic acid.
-
The solution is filtered to remove any undissolved particles.
-
The clear solution is placed in a beaker covered with a perforated film to allow for slow evaporation of the solvent at a constant temperature.
-
As the solvent evaporates, the concentration of the solute increases, leading to the formation of single crystals.
-
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.
-
Methodology:
-
A suitable single crystal of this compound is mounted on a goniometer head.
-
The crystal is placed in a beam of monochromatic X-rays.
-
As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensities.
-
The positions and intensities of these diffracted spots are collected by a detector.
-
The collected data is then processed using specialized software to solve the crystal structure. This involves determining the unit cell dimensions, the space group, and the positions of all atoms within the unit cell.
-
The structural model is then refined to obtain accurate bond lengths, bond angles, and other geometric parameters.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound and to probe the coordination environment of the carboxylate groups.
-
Methodology:
-
A small amount of the powdered this compound sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
The sample is placed in the path of an infrared beam.
-
The instrument measures the absorption of infrared radiation at different frequencies.
-
The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the different chemical bonds in the molecule.
-
Key vibrational bands for this compound include:
-
O-H stretching vibrations from water molecules (in hydrated forms) in the region of 3200-3500 cm⁻¹.
-
Asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) groups, typically found in the regions of 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The separation between these two bands (Δν) can provide information about the coordination mode of the carboxylate group (e.g., unidentate, bidentate chelating, or bidentate bridging).
-
C-H stretching and bending vibrations from the succinate backbone.
-
-
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique that provides information on the molecular structure and bonding.
-
Methodology:
-
A small amount of the crystalline or powdered sample is placed under a microscope objective.
-
A monochromatic laser beam is focused onto the sample.
-
The scattered light is collected and analyzed by a spectrometer.
-
Most of the scattered light has the same frequency as the incident laser (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). The frequency shifts are characteristic of the vibrational modes of the molecule.
-
For this compound, Raman spectroscopy is particularly useful for observing the vibrations of the carbon-carbon backbone of the succinate ligand and the symmetric stretching vibrations of the carboxylate groups. It can also be used to probe the metal-oxygen bonds.
-
Biological Signaling and Logical Relationships
Both calcium and succinate are now recognized as important signaling molecules in various biological processes. While this compound as a compound is not a direct signaling molecule, its constituent ions play crucial roles in interconnected pathways.
Succinate Signaling: Extracellular succinate can act as a signaling molecule by binding to its specific G-protein coupled receptor, SUCNR1 (also known as GPR91) . This interaction can trigger downstream signaling cascades, often involving the activation of phospholipase C (PLC) and an increase in intracellular calcium concentration. Succinate signaling has been implicated in processes such as inflammation, immune response modulation, and the regulation of blood pressure.
Calcium Signaling: Calcium ions are ubiquitous second messengers that regulate a vast array of cellular processes. A common pathway involves the activation of PLC, which leads to the production of inositol trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm. This rise in intracellular Ca²⁺ can then activate various downstream effectors, including Calmodulin (CaM) . The Ca²⁺/CaM complex can then activate a range of enzymes, such as Ca²⁺/calmodulin-dependent protein kinases (CaMKs) , which in turn phosphorylate target proteins to elicit a cellular response.
The logical relationship between succinate and calcium signaling pathways can be visualized as succinate acting as an extracellular signal that can lead to the mobilization of intracellular calcium, thereby initiating a calcium-dependent signaling cascade.
Conclusion
The molecular structure of this compound is characterized by a robust coordination polymer network, where the bonding is a combination of ionic, covalent, and coordinate covalent interactions, further stabilized by hydrogen bonding in its hydrated forms. This intricate architecture gives rise to its specific physicochemical properties. The detailed characterization of this structure is made possible through a suite of advanced analytical techniques, including single-crystal X-ray diffraction and vibrational spectroscopy. Furthermore, the constituent ions of this compound, namely calcium and succinate, are integral components of distinct yet interconnected biological signaling pathways. A thorough understanding of these structural and functional aspects is essential for researchers and professionals working on the development of new materials and therapeutic agents.
References
An In-depth Technical Guide to the Thermal Decomposition Pathway of Calcium Succinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition pathway of calcium succinate. By examining the discrete stages of decomposition, intermediate products, and final residues, this document serves as a valuable resource for professionals in research and development. The information is presented through detailed descriptions, quantitative data summaries, experimental methodologies, and visual diagrams to facilitate a thorough understanding of the process.
Introduction to the Thermal Stability of this compound
This compound, the calcium salt of succinic acid, is a compound of interest in various chemical and pharmaceutical applications. Understanding its thermal stability and decomposition pathway is crucial for defining its handling, storage, and processing parameters. Thermal decomposition is a process where a substance breaks down into simpler components upon heating. For this compound, this is a multi-stage process involving dehydration, the breakdown of the organic succinate moiety, and the decomposition of an inorganic intermediate to a final, stable oxide.
The Multi-Stage Thermal Decomposition Pathway
The thermal decomposition of this compound proceeds through several distinct stages, each characterized by a specific temperature range and the evolution of volatile products, resulting in a corresponding mass loss.
Stage 1: Dehydration While not always explicitly reported for anhydrous this compound, hydrated forms of calcium carboxylates typically first undergo dehydration at temperatures around 100-200°C. This initial step involves the loss of water molecules from the crystal lattice.
Stage 2: Initial Decomposition and Formation of Intermediates Following dehydration (if applicable), the anhydrous this compound begins to decompose. One study has identified a decomposition peak in the range of 188-262°C, which is associated with the formation of amber anhydride as an intermediate product.[1]
Stage 3: Decomposition to Calcium Carbonate A significant decomposition stage occurs at higher temperatures, typically in the range of 500-550°C.[1] During this stage, the organic part of the salt breaks down, leading to the formation of calcium carbonate (CaCO₃) as a solid intermediate and the release of volatile organic compounds. One of the identified pyrolysis products at this stage is cyclopentanone.[1]
Stage 4: Final Decomposition to Calcium Oxide The final stage of decomposition involves the breakdown of the intermediate calcium carbonate. This process occurs at temperatures ranging from approximately 650-740°C.[1] In this step, calcium carbonate decomposes into calcium oxide (CaO), the final solid residue, and carbon dioxide (CO₂), which is released as a gas.[2][3][4][5]
Quantitative Data on Thermal Decomposition
The following table summarizes the key temperature ranges and corresponding events in the thermal decomposition of this compound, based on available literature.
| Stage | Temperature Range (°C) | Key Events and Observations | Solid Residue | Volatile Products |
| 1 | ~100 - 200 | Dehydration (for hydrated forms) | Anhydrous this compound | Water (H₂O) |
| 2 | 188 - 262 | Initial decomposition of the succinate | Intermediate organic species | Amber Anhydride |
| 3 | 500 - 550 | Major decomposition of the organic moiety | Calcium Carbonate (CaCO₃) | Cyclopentanone, other organic fragments |
| 4 | 650 - 740 | Decomposition of calcium carbonate | Calcium Oxide (CaO) | Carbon Dioxide (CO₂) |
Note: The temperature ranges can be influenced by experimental conditions such as heating rate and atmosphere.
Experimental Protocols for Thermal Analysis
The study of the thermal decomposition of this compound typically employs techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.
Methodology:
-
Instrument: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating.[6]
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).[7]
-
Atmosphere: The furnace is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-100 mL/min) to prevent oxidative side reactions.[6]
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10 or 20°C/min).[7][8]
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature). The derivative of this curve (DTG curve) can be used to identify the temperatures of maximum mass loss rate.[9]
Evolved Gas Analysis (EGA)
Objective: To identify the volatile products released during thermal decomposition.
Methodology:
-
Instrumentation: The outlet of the TGA furnace is coupled to a gas analysis instrument, such as a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
-
Procedure: The TGA experiment is performed as described above. The evolved gases are continuously transferred to the MS or FTIR for analysis.
-
Data Analysis: The mass spectra or infrared spectra of the evolved gases are recorded at different temperatures, allowing for the identification of the volatile products at each decomposition stage.
Visualizing the Decomposition Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, provide a visual representation of the thermal decomposition pathway of this compound and a typical experimental workflow for its analysis.
Caption: Thermal decomposition pathway of this compound.
Caption: Experimental workflow for thermal analysis.
References
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. mdpi.com [mdpi.com]
- 3. what happens when calcium carbonate is heated strongly [sudarshangroup.com]
- 4. echemi.com [echemi.com]
- 5. Sciencemadness Discussion Board - Thermal decomposition of calcium carbonate. - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. ebatco.com [ebatco.com]
- 7. analyticalanswersinc.com [analyticalanswersinc.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. h-and-m-analytical.com [h-and-m-analytical.com]
The Pivotal Role of Succinate in Cellular Metabolism: From Bioenergetics to Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Succinate, a key intermediate of the tricarboxylic acid (TCA) cycle, has transcended its classical role as a metabolic substrate to emerge as a critical signaling molecule in a host of physiological and pathological processes. Traditionally recognized for its function in mitochondrial respiration and energy production, recent discoveries have illuminated its involvement in intracellular and extracellular signaling, gene expression, and inflammation. Dysregulation of succinate metabolism is now implicated in a range of diseases, including inflammatory disorders, ischemia-reperfusion injury, and cancer. This technical guide provides a comprehensive overview of the multifaceted biological roles of succinate, presents quantitative data on its dynamics, details key experimental protocols for its study, and visualizes the complex pathways it governs. This document is intended to serve as a foundational resource for researchers and drug development professionals targeting metabolic pathways for therapeutic intervention.
The Canonical Role of Succinate in Core Metabolism
Succinate is a central component of cellular bioenergetics, primarily functioning within the mitochondria.[1] Its core roles are deeply intertwined with the TCA cycle and the electron transport chain (ETC).
The Tricarboxylic Acid (TCA) Cycle
Within the mitochondrial matrix, succinate is synthesized from succinyl-CoA by the enzyme succinyl-CoA synthetase in a reversible reaction that also generates a molecule of GTP or ATP.[2][3] It is then oxidized to fumarate by succinate dehydrogenase (SDH), the only enzyme that participates in both the TCA cycle and the ETC.[1][4]
The Electron Transport Chain (ETC)
Succinate dehydrogenase (SDH), also known as Complex II of the ETC, is an enzyme complex embedded in the inner mitochondrial membrane.[4][5] The oxidation of succinate to fumarate by SDH is coupled with the reduction of ubiquinone (Coenzyme Q) to ubiquinol.[6] The electrons from succinate are transferred through a series of iron-sulfur clusters within SDH to the ubiquinone pool, which then shuttles them to Complex III.[5][6][7] This process is a critical entry point for electrons into the ETC, contributing directly to the generation of the proton motive force required for ATP synthesis.[3][8]
Succinate as a Multifaceted Signaling Molecule
Beyond its bioenergetic role, succinate functions as a potent signaling molecule, or "oncometabolite," when its concentration deviates from the norm.[1][2] It can be transported from the mitochondria to the cytosol and into the extracellular space, where it exerts diverse regulatory effects.[2]
Intracellular Signaling: HIF-1α Stabilization
Under hypoxic (low oxygen) conditions, or when SDH is dysfunctional, succinate accumulates in the cytoplasm.[2][9] This accumulation leads to the competitive inhibition of a class of α-ketoglutarate-dependent dioxygenases, most notably prolyl hydroxylase domain (PHD) enzymes.[2][10][11] PHDs are responsible for hydroxylating the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), marking it for proteasomal degradation under normoxic conditions. By inhibiting PHDs, succinate stabilizes HIF-1α, allowing it to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, glycolysis, and inflammation, effectively mimicking a hypoxic state even under normoxia (a phenomenon known as pseudohypoxia).[10][11][12][13] Succinate can also indirectly stabilize HIF-1α by promoting the generation of mitochondrial reactive oxygen species (ROS).[10][11][12]
References
- 1. nbinno.com [nbinno.com]
- 2. Multiple faces of succinate beyond metabolism in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proteopedia.org [proteopedia.org]
- 7. sciencequery.com [sciencequery.com]
- 8. Frontiers | Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer [frontiersin.org]
- 9. Succinate Can Shuttle Reducing Power from the Hypoxic Retina to the O2-Rich Pigment Epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]
- 11. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tara.tcd.ie [tara.tcd.ie]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Hydration States of Calcium Succinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known hydration states of calcium succinate, a compound of interest in pharmaceutical and materials science. Understanding the precise nature of these hydrates, their interconversion, and their characteristic properties is critical for formulation development, stability studies, and quality control. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations to illustrate the relationships between the different hydrated forms.
Introduction to this compound and its Hydrates
This compound (Ca(C₄H₄O₄)) is the calcium salt of succinic acid. It can exist in an anhydrous form as well as in several hydrated states, where a specific number of water molecules are incorporated into the crystal lattice. The presence and arrangement of these water molecules significantly influence the physicochemical properties of the material, including its solubility, stability, and crystal structure. To date, the scientific literature has primarily focused on three hydrated forms: a monohydrate, a trihydrate, and a non-stoichiometric hydrate containing approximately 2.3 water molecules.
Quantitative Data Summary
The following tables summarize the key quantitative data for the identified hydration states of this compound, facilitating a clear comparison of their properties.
Table 1: General Properties of this compound Hydrates
| Property | Monohydrate | Trihydrate | Hydrate (2.3 H₂O) | Anhydrous |
| Molecular Formula | Ca(C₄H₄O₄)·H₂O | Ca(C₄H₄O₄)·3H₂O | Ca(C₄H₄O₄)·2.3H₂O | Ca(C₄H₄O₄) |
| Molecular Weight ( g/mol ) | 174.17 | 210.20 | 197.59 | 156.15 |
| CAS Number | 140-99-8 | 140-99-8 (for anhydrous) | Not specified | 140-99-8 |
| Appearance | White to off-white powder | Needles or granules | Transparent, colorless crystals | White powder |
Table 2: Crystallographic Data of this compound Hydrates
| Parameter | Monohydrate (Form I) | Monohydrate (Form II) | Trihydrate | Hydrate (2.3 H₂O) |
| Crystal System | Monoclinic | Triclinic | Triclinic | Triclinic |
| Space Group | C2/c | P-1 | Not specified | P-1 |
| a (Å) | 11.952(2) | 6.419 | Not specified | Not specified |
| b (Å) | 9.691(2) | 7.622 | Not specified | Not specified |
| c (Å) | 11.606(2) | 8.076 | Not specified | Not specified |
| α (°) | 90 | 76.25 | Not specified | Not specified |
| β (°) | 108.81(1) | 73.61 | Not specified | Not specified |
| γ (°) | 90 | 81.30 | Not specified | Not specified |
| V (ų) | 1272.49 | Not specified | Not specified | Not specified |
| Z | 8 | Not specified | Not specified | Not specified |
Note: Conflicting crystallographic data exists for the monohydrate, suggesting the possibility of polymorphism. Further research is needed to confirm and characterize these different forms.
Table 3: Thermal Analysis Data of this compound Hydrates
| Hydration State | Dehydration Temperature (°C) | Mass Loss (%) | Notes |
| Trihydrate | Stable up to 150 °C | Not specified | Dehydration occurs above this temperature. |
| Hydrate (2.3 H₂O) | Stable up to 68 °C | 46.29% (in two steps) | The initial weight loss is attributed to the liberation of water molecules. |
Note: Detailed quantitative TGA-DSC data, including onset temperatures for each dehydration step and associated enthalpy changes, are not extensively reported in the literature and represent a gap in current knowledge.
Experimental Protocols
This section outlines the methodologies for the synthesis and characterization of this compound hydrates based on available literature.
Synthesis of this compound Hydrates
3.1.1. This compound Trihydrate (Gel-Aided Solution Growth) [1]
-
Reactants: Calcium chloride (CaCl₂) and succinic acid (H₂C₄H₄O₄).
-
Method: Single diffusion gel technique.
-
Procedure: a. Prepare a silica gel medium in a test tube. b. Incorporate a solution of calcium chloride into the gel. c. After gelation, carefully overlay the gel with a solution of succinic acid. d. Allow the system to stand at room temperature. Crystals of this compound trihydrate will grow within the gel matrix over time. e. Varying the concentrations of the reactants can influence the size and quality of the crystals.
3.1.2. This compound Hydrate (2.3 H₂O) (Free Evaporation Method) [2]
-
Reactants: Succinic acid and calcium carbonate (CaCO₃).
-
Method: Slow evaporation from an aqueous solution.
-
Procedure: a. Prepare aqueous solutions of succinic acid and calcium carbonate at specific molar concentrations. b. Mix the solutions and stir continuously to ensure homogeneity and prevent precipitation. c. Adjust the pH of the solution to approximately 4.3 for optimal crystal quality. d. Filter the solution into a beaker and cover it with a perforated sheet to allow for slow evaporation. e. Tiny crystals will appear after approximately 7 days and continue to grow over a period of about 20 days.
Characterization Techniques
3.2.1. X-ray Diffraction (XRD)
-
Purpose: To determine the crystal structure, lattice parameters, and space group of the different hydrates.
-
Methodology:
-
Single-Crystal XRD: A small, well-formed single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to solve the crystal structure.
-
Powder XRD (PXRD): A powdered sample is exposed to an X-ray beam, and the scattered X-rays are detected at various angles. The resulting diffractogram provides a fingerprint of the crystalline phases present.
-
3.2.2. Thermal Analysis (TGA/DSC)
-
Purpose: To investigate the thermal stability and dehydration behavior of the hydrates.
-
Methodology:
-
Thermogravimetric Analysis (TGA): A small amount of the sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen). The change in mass is recorded as a function of temperature, revealing dehydration and decomposition events.
-
Differential Scanning Calorimetry (DSC): The sample and a reference are heated at the same rate. The difference in heat flow required to maintain both at the same temperature is measured, indicating endothermic (e.g., dehydration, melting) and exothermic (e.g., crystallization, decomposition) transitions.
-
3.2.3. Vibrational Spectroscopy (FTIR and Raman)
-
Purpose: To identify the functional groups present and to probe the local environment of the water and succinate molecules within the crystal lattice.
-
Methodology:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The sample is irradiated with infrared light, and the absorption of specific frequencies corresponding to molecular vibrations is measured.
-
Raman Spectroscopy: The sample is illuminated with a monochromatic laser, and the inelastically scattered light is analyzed. The frequency shifts in the scattered light correspond to the vibrational modes of the molecules.
-
Interconversion of Hydration States
The different hydration states of this compound can interconvert under varying conditions of temperature and relative humidity (RH). A comprehensive understanding of these transitions is crucial for controlling the solid form of the material.
Caption: Interconversion pathways of this compound hydration states.
The diagram above illustrates the plausible transitions between the anhydrous and various hydrated forms of this compound. Heating the hydrates leads to the loss of water molecules, eventually forming the anhydrous phase. Conversely, exposing the anhydrous form to moisture can lead to the formation of different hydrates depending on the relative humidity and temperature. The transitions between the different hydrated forms are also possible under specific conditions.
Conclusion and Future Outlook
This technical guide has consolidated the current understanding of the hydration states of this compound. The monohydrate, trihydrate, and a non-stoichiometric hydrate have been identified and characterized to varying extents. While crystallographic data for the monohydrate and trihydrate are available, discrepancies in the literature for the monohydrate warrant further investigation to clarify the potential for polymorphism.
Significant gaps remain in the quantitative understanding of the thermal behavior and the precise conditions governing the interconversion between these hydrates. Detailed TGA-DSC studies are required to determine the exact dehydration temperatures, corresponding weight losses, and enthalpy changes for each hydrate. Furthermore, systematic studies on the effect of relative humidity and temperature on the stability and interconversion of these forms are crucial for developing robust formulation and storage strategies. Finally, a comprehensive comparative analysis of the FTIR and Raman spectra of all identified hydrates, complete with detailed band assignments, would provide a valuable tool for rapid and non-destructive phase identification. Addressing these knowledge gaps will be essential for the effective utilization of this compound in pharmaceutical and other advanced applications.
References
Theoretical Modeling of Calcium Succinate Crystal Lattice: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the theoretical modeling of the calcium succinate crystal lattice, intended for researchers, scientists, and professionals in drug development. The document details the crystallographic structures, computational modeling methodologies, and the experimental protocols used for validation.
Introduction to this compound
This compound (C₄H₄CaO₄) is a salt of calcium and succinic acid.[1] Its crystalline forms are of significant interest in pharmaceutical and material science due to their potential applications, including in drug formulation and as a calcium supplement. Understanding the crystal lattice at a molecular level is crucial for predicting its physicochemical properties, such as solubility, stability, and bioavailability. Theoretical modeling, anchored by experimental data, provides invaluable insights into the structure-property relationships of this compound.
This compound exists in various hydrated forms and polymorphs, with the most commonly studied being the monoclinic monohydrate and a triclinic form.[2][3] The coordination of the calcium ion with the succinate anion and water molecules dictates the overall crystal packing and subsequent material properties.
Crystallographic Data of this compound
The crystal structure of this compound has been determined through single-crystal X-ray diffraction (XRD). Different crystalline forms have been reported in the literature, primarily a monoclinic monohydrate and an anhydrous triclinic form. The lattice parameters for these structures are summarized below.
| Parameter | This compound Monohydrate [2] | This compound (Triclinic) [3][4] |
| Formula | Ca(C₄H₄O₄)·H₂O | Ca(C₄H₄O₄) |
| Crystal System | Monoclinic | Triclinic |
| Space Group | C2/c | P-1 (Pī) |
| a (Å) | 11.952(2) | 6.643 |
| b (Å) | 9.691(2) | 6.791 |
| c (Å) | 11.606(2) | 6.845 |
| α (°) | 90 | 88.902 |
| β (°) | 108.81(1) | 88.902 |
| γ (°) | 90 | 68.482 |
| Volume (ų) | 1272.49 | 286.9 |
| Z | 8 | Not specified |
In the monoclinic monohydrate structure, the calcium ion is coordinated to seven oxygen atoms, forming a distorted pentagonal bipyramid.[2] One carboxylate group of the succinate ion chelates to a calcium ion while also forming bridge bonds to two other calcium ions. The second carboxylate group binds to two additional calcium ions. This extensive coordination results in a highly polymeric structure.[2]
Theoretical Modeling Methodologies
Computational chemistry provides powerful tools to investigate the this compound crystal lattice. The primary methods employed are Density Functional Theory (DFT) for static properties and Molecular Dynamics (MD) for simulating the dynamic behavior of the crystal.
Density Functional Theory (DFT)
DFT is used to calculate the electronic structure of the crystal, from which properties like equilibrium geometry, bond energies, and vibrational frequencies can be derived.[5] A typical DFT workflow for modeling this compound involves:
-
Model Construction: The initial atomic coordinates are taken from experimental crystallographic data (e.g., from XRD).
-
Functional and Basis Set Selection: The choice of the exchange-correlation functional and basis set is critical. For organometallic complexes like this compound, hybrid functionals such as B3LYP are often used in combination with basis sets like LanL2DZ, which can handle the calcium ion effectively.[5]
-
Geometry Optimization: The atomic positions and lattice parameters are relaxed to find the minimum energy configuration. This optimized structure can then be compared back to experimental data to validate the computational model.
-
Property Calculation: Once the geometry is optimized, properties such as vibrational frequencies (to be compared with FTIR/Raman spectra), electronic properties (e.g., HOMO-LUMO gap), and bond characteristics can be calculated.
References
The History and Discovery of Calcium Succinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium succinate, the calcium salt of the Krebs cycle intermediate succinic acid, has a history rooted in classical organic chemistry. While initially characterized as a simple salt, its significance has evolved considerably. In the mid-20th century, it was explored for its therapeutic potential in inflammatory conditions. More recently, with the burgeoning field of metabolomics and the discovery of succinate as a signaling molecule, this compound has garnered renewed interest. Its role extends from a crucial intermediate in the biotechnological production of succinic acid to a potential modulator of cellular signaling pathways. This technical guide provides a comprehensive overview of the history, discovery, physicochemical properties, and relevant experimental methodologies associated with this compound.
History and Discovery
The history of this compound is intrinsically linked to the discovery and study of its parent acid, succinic acid.
Early History of Succinic Acid
Succinic acid was first obtained in the 16th century from the distillation of amber, for which it is named (Latin: succinum). For centuries, its preparation remained tied to this natural source. It was one of the dicarboxylic acids to be isolated and studied, contributing to the foundational understanding of organic chemistry in the 19th century.
First Synthesis and Characterization of this compound
While a singular "discovery" of this compound is not documented, its preparation is noted in the comprehensive German chemical encyclopedia, Beilstein's Handbook of Organic Chemistry. The first preparations would have followed the classical methods of acid-base chemistry, reacting succinic acid with a calcium base, such as calcium hydroxide or calcium carbonate. A Japanese patent from 1965 describes a "prior art" method of preparing this compound by reacting succinic anhydride with calcium hydroxide in methanol, indicating this was a known process[1].
Mid-20th Century Therapeutic Exploration
In the mid-20th century, this compound was investigated for its potential therapeutic effects, particularly in the treatment of rheumatic diseases. A notable study published in 1951 by Darrell C. Crain explored the use of this compound in combination with aspirin for treating conditions like rheumatoid arthritis and osteoarthritis[2][3]. The rationale was based on the idea that succinate could play a role in cellular respiration and that this combination might offer improved anti-rheumatic effects.
Modern Significance: Biotechnology and Cell Signaling
In recent decades, the role of this compound has been redefined by two key areas:
-
Biotechnological Production of Succinic Acid: With the rise of sustainable "green" chemistry, microbial fermentation has become a primary method for producing succinic acid. In many of these processes, the fermentation broth is neutralized with calcium hydroxide, leading to the precipitation of this compound. This step is crucial for separating and purifying the succinic acid from the fermentation medium.
-
Succinate as a Signaling Molecule: The discovery of the G-protein coupled receptor SUCNR1 (also known as GPR91), which is activated by succinate, has opened a new field of study. Succinate is now recognized not just as a metabolite but as an extracellular signaling molecule involved in processes like inflammation and angiogenesis. This has cast the potential physiological effects of this compound in a new light.
Physicochemical Properties
The following tables summarize the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₄H₄CaO₄ | [4] |
| Molecular Weight | 156.15 g/mol (anhydrous) | [4] |
| Appearance | White powder, needles, or granules | [4] |
| Odor | Characteristic |
Table 1: General Physicochemical Properties of this compound
| Temperature (°C) | Solubility ( g/100g H₂O) | Reference |
| 0 | 1.127 | [5] |
| 20 | 1.28 | [5] |
| 100 | 0.66 | [5] |
Table 2: Aqueous Solubility of this compound
Note: this compound is also reported to be soluble in dilute acids and practically insoluble in alcohol[4].
Biological Activity and Signaling Pathways
The biological effects of this compound can be attributed to its constituent parts: calcium and the succinate anion. While calcium is a well-known second messenger and essential for numerous physiological processes, the discovery of succinate's signaling role has revealed a more complex picture.
Succinate Receptor 1 (SUCNR1) Signaling
Extracellular succinate activates a specific G-protein coupled receptor, SUCNR1. This receptor is expressed in various tissues, including the kidneys, liver, and immune cells. SUCNR1 couples to both Gq and Gi/o G-protein families.
-
Gq Pathway: Activation of the Gq pathway by succinate leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, which then activates various downstream signaling cascades.
-
Gi Pathway: The Gi pathway, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
The following diagram illustrates the Gq-mediated signaling pathway of SUCNR1.
Relevance to Rheumatic Diseases
The historical use of this compound in rheumatic conditions may have a modern scientific basis. Elevated levels of succinate have been found in the synovial fluid of patients with rheumatoid arthritis. Succinate can act as a pro-inflammatory signal, inducing the production of cytokines like IL-1β through HIF-1α stabilization and SUCNR1 activation in synovial cells. This suggests that targeting succinate signaling could be a therapeutic strategy for inflammatory arthritis.
Experimental Protocols
Synthesis of this compound via Precipitation
This protocol is adapted from methods described for the purification of succinic acid from fermentation broths.
Objective: To synthesize this compound by reacting succinic acid with calcium hydroxide.
Materials:
-
Succinic acid (C₄H₆O₄)
-
Calcium hydroxide (Ca(OH)₂)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Prepare a solution of succinic acid in deionized water. The concentration can be adjusted, but a starting point is 50-100 g/L.
-
Gently heat the solution while stirring until all the succinic acid has dissolved.
-
Slowly add a slurry of calcium hydroxide in deionized water to the succinic acid solution. The amount of calcium hydroxide should be stoichiometric to neutralize the succinic acid.
-
As the calcium hydroxide is added, a white precipitate of this compound will form.
-
Continue stirring the mixture for 30-60 minutes to ensure the reaction goes to completion.
-
Collect the precipitated this compound by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with deionized water to remove any unreacted starting materials or soluble impurities.
-
Dry the collected this compound in an oven at a temperature below its decomposition point (e.g., 80-100°C) until a constant weight is achieved.
The following diagram outlines the experimental workflow for the synthesis of this compound.
Characterization of this compound
Objective: To confirm the identity and purity of the synthesized this compound.
Methods:
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare a sample by mixing a small amount of the dried this compound with potassium bromide (KBr) and pressing it into a pellet.
-
Acquire the FTIR spectrum.
-
Characteristic peaks for the carboxylate group (COO⁻) should be observed, typically around 1550-1610 cm⁻¹ (asymmetric stretching) and 1400-1440 cm⁻¹ (symmetric stretching). The absence of a broad peak around 3000 cm⁻¹ indicates the deprotonation of the carboxylic acid.
-
-
Powder X-ray Diffraction (XRD):
-
Place the powdered sample on the sample holder of the diffractometer.
-
Obtain the XRD pattern.
-
The resulting diffraction pattern can be compared to known patterns for this compound to confirm its crystalline structure.
-
In Vitro Calcium Bioavailability Assessment using Caco-2 Cells
This protocol provides a general framework for assessing the bioavailability of calcium from this compound using the Caco-2 cell line, a model for the human intestinal epithelium.
Objective: To determine the amount of calcium from this compound that can be absorbed by intestinal cells in vitro.
Materials:
-
Caco-2 cells
-
Cell culture reagents (e.g., DMEM, FBS, antibiotics)
-
Transwell inserts
-
This compound solution
-
Control calcium salt solution (e.g., calcium chloride)
-
Digestion enzymes (pepsin, pancreatin)
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow them to differentiate into a monolayer with characteristics similar to intestinal enterocytes.
-
Sample Preparation: a. Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution). b. To simulate digestion, the this compound solution can be pre-treated with pepsin at an acidic pH, followed by pancreatin at a neutral pH.
-
Transport Assay: a. Wash the Caco-2 cell monolayers with transport buffer. b. Add the this compound solution to the apical (upper) side of the Transwell insert. c. Add fresh transport buffer to the basolateral (lower) side. d. Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Sample Analysis: a. Collect the buffer from the basolateral side. b. Measure the calcium concentration in the basolateral buffer using AAS or ICP-MS.
-
Data Analysis: The amount of calcium transported to the basolateral side represents the bioavailable fraction. This can be compared to the transport of a highly soluble calcium salt like calcium chloride.
Conclusion
This compound, a compound with a rich history, continues to be relevant in both industrial and biomedical research. Its role as a key intermediate in the bio-production of succinic acid is well-established. Furthermore, the discovery of succinate's function as a signaling molecule acting through the SUCNR1 receptor has opened up new avenues for investigating the physiological and therapeutic effects of this compound, particularly in the context of inflammation and metabolic regulation. The experimental protocols provided in this guide offer a starting point for researchers interested in synthesizing, characterizing, and evaluating the biological activity of this versatile compound. Further research, especially in the area of in vivo pharmacokinetics and clinical applications, will be crucial to fully elucidate the potential of this compound in drug development and nutritional science.
References
- 1. An In Silico Approach toward the Appropriate Absorption Rate Metric in Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound with aspirin as an anti-rheumatic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Combined with Aspirin in the Treatment of Rheumatic Disease: II. This compound with Aspirin as an Anti-Rheumatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. auc cmax tmax: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Calcium Succinate-Based Biomaterials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium succinate is emerging as a promising precursor for the development of advanced biomaterials, particularly for applications in bone tissue engineering and drug delivery. As a salt of calcium and succinic acid, a key intermediate in the Krebs cycle, it offers the dual benefit of providing calcium ions essential for bone mineralization and succinate molecules that can act as signaling agents, influencing cellular metabolism and function. The inherent biocompatibility and biodegradability of this compound make it an attractive component for creating scaffolds that support tissue regeneration and for formulating controlled-release drug delivery systems.[1][2] These application notes provide an overview of the potential uses of this compound in biomaterial fabrication and detail relevant experimental protocols.
Applications of this compound in Biomaterials
This compound can be utilized as a precursor in several biomaterial fabrication processes:
-
Bone Tissue Engineering Scaffolds: this compound can be incorporated into biodegradable polymer matrices, such as poly(butylene succinate) (PBSu), to create composite scaffolds. In this application, it serves as a source of calcium to promote osteogenesis and can be converted into calcium phosphate, a key mineral component of bone, through a wet chemical process.
-
Bioactive Cements: As a source of calcium ions, this compound can be a component in the formulation of self-setting bone cements.[3][4][5] These cements can be used to fill bone defects and provide mechanical support during the healing process.
-
Drug Delivery Systems: The solubility of this compound can be leveraged to create systems for the controlled release of therapeutic agents. The succinate anion itself may also have therapeutic effects, for instance, by modulating inflammatory responses.
Experimental Protocols
Protocol 1: Fabrication of a this compound/Poly(butylene succinate) Composite Scaffold
This protocol describes the fabrication of a porous composite scaffold using a solvent casting and particulate leaching technique, adapted for the inclusion of this compound.[6][7][8][9][10]
Materials:
-
Poly(butylene succinate) (PBSu)
-
This compound (CaC₄H₄O₄)
-
Chloroform
-
Sodium chloride (NaCl), sieved to desired particle size (e.g., 200-400 µm)
-
Deionized water
-
Phosphate-Buffered Saline (PBS)
Equipment:
-
Magnetic stirrer
-
Molds (e.g., Teflon)
-
Vacuum oven
-
Freeze-dryer (optional)
Procedure:
-
Polymer Solution Preparation: Dissolve a specific amount of PBSu in chloroform to create a polymer solution (e.g., 10% w/v). Stir until the polymer is fully dissolved.
-
Addition of this compound and Porogen: Add this compound powder and sieved NaCl particles to the polymer solution. The ratio of polymer to this compound and NaCl will determine the composition and porosity of the final scaffold. A typical ratio might be 1:1:8 (PBSu:this compound:NaCl) by weight.
-
Casting: Stir the mixture to ensure a homogenous suspension and pour it into the molds.
-
Solvent Evaporation: Place the molds in a fume hood to allow the chloroform to evaporate slowly over 24-48 hours.
-
Particulate Leaching: Immerse the dried polymer/salt composite in deionized water for 48-72 hours, changing the water periodically to ensure complete leaching of the NaCl porogen.
-
Drying: Dry the resulting porous scaffold, either by air-drying, in a vacuum oven at a low temperature, or by freeze-drying to preserve the porous structure.
-
Sterilization: Sterilize the scaffolds using an appropriate method, such as ethylene oxide or gamma irradiation, before cell culture experiments.
Protocol 2: In Vitro Bioactivity Assessment - Apatite Formation
This protocol determines the bioactivity of the scaffold by assessing its ability to form a hydroxyapatite layer on its surface in a simulated body fluid (SBF).
Materials:
-
This compound/PBSu scaffold
-
Simulated Body Fluid (SBF) solution
-
Tris buffer
Equipment:
-
Incubator at 37°C
-
Scanning Electron Microscope (SEM)
-
Energy-Dispersive X-ray Spectroscopy (EDX)
Procedure:
-
Immersion in SBF: Immerse the scaffold in SBF at a ratio of approximately 1 mg of scaffold per 1 mL of SBF in a sterile container.
-
Incubation: Incubate the container at 37°C for various time points (e.g., 7, 14, and 21 days).
-
Sample Retrieval and Preparation: At each time point, remove the scaffold from the SBF, gently rinse with deionized water, and dry.
-
Analysis: Analyze the surface morphology of the scaffold using SEM to observe the formation of a mineral layer. Use EDX to confirm that the elemental composition of the layer (calcium and phosphorus ratio) is consistent with that of hydroxyapatite.
Protocol 3: Cell Viability and Proliferation Assay (MTT Assay)
This protocol assesses the cytocompatibility of the biomaterial by measuring the proliferation of cells cultured on the scaffold.[11][12][13][14][15]
Materials:
-
Sterilized this compound/PBSu scaffolds
-
Osteoblast-like cells (e.g., MG-63 or Saos-2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Equipment:
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Scaffold Preparation: Place the sterilized scaffolds into the wells of a 96-well plate.
-
Cell Seeding: Seed the osteoblast-like cells onto the scaffolds at a predetermined density (e.g., 1 x 10⁴ cells per well).
-
Incubation: Culture the cells for various time points (e.g., 1, 3, and 7 days) in a CO₂ incubator.
-
MTT Assay:
-
At each time point, add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Compare the absorbance values of cells cultured on the scaffolds to those on a tissue culture plastic control.
Quantitative Data Presentation
The following tables present representative quantitative data for biomaterials similar to this compound-based composites, intended for bone tissue engineering applications.
Table 1: In Vitro Degradation of PBSu-based Scaffolds
| Time (weeks) | Weight Loss (%) |
| 1 | ~1.5 |
| 4 | ~5.0 |
| 8 | ~10.0 |
| 12 | ~18.0 |
| 15 | ~25.0 |
Data is illustrative and based on typical degradation rates of PBSu in vitro. Actual rates may vary based on specific composition and processing.[16][17][18][19]
Table 2: Calcium Ion Release from Calcium Phosphate-based Scaffolds in SBF
| Time (days) | Calcium Ion Concentration (mg/L) |
| 1 | 85 |
| 3 | 120 |
| 7 | 155 |
| 14 | 180 |
| 21 | 195 |
Illustrative data representing the cumulative release of calcium ions. The release profile can be tailored by altering the material's composition and porosity.[20][21][22][23][24]
Table 3: Mechanical Properties of Porous Scaffolds for Bone Tissue Engineering
| Property | Value |
| Porosity (%) | 70 - 90 |
| Compressive Strength (MPa) | 2 - 15 |
| Young's Modulus (MPa) | 50 - 500 |
These values are typical for porous polymer and composite scaffolds and fall within the range of human cancellous bone.[25][26][27][28][29]
Table 4: Representative Cell Viability (MTT Assay) on Biomaterial Scaffolds
| Time (days) | Optical Density (570 nm) on Scaffold | % Viability vs. Control |
| 1 | 0.45 | 95% |
| 3 | 0.85 | 105% |
| 7 | 1.50 | 110% |
Illustrative data showing an increase in optical density over time, indicating cell proliferation. Values are normalized to a tissue culture plastic control.[11][12][13][14]
Visualizations
Signaling Pathway
Caption: SUCNR1 signaling pathway.[2][30][31][32][33]
Experimental Workflow
Caption: Experimental workflow for biomaterial fabrication and evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. SUCNR1 - Wikipedia [en.wikipedia.org]
- 3. Preparation of Calcium Phosphate Cement and Polymethyl Methacrylate for Biological Composite Bone Cements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A biomimetic gelatin-calcium phosphate bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-Setting Calcium Orthophosphate Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue engineering - solvent casting particulate leaching and selective laser sintering | PPTX [slideshare.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. youtube.com [youtube.com]
- 9. Fabrication techniques involved in developing the composite scaffolds PCL/HA nanoparticles for bone tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vitro evaluation of cell/biomaterial interaction by MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity Evaluation of Various Composite Resin Materials: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT Cell Proliferation Assay [cellbiolabs.com]
- 16. Degradation of poly(butylenes succinate) as a novel biomaterial in vitro - Beijing Institute of Technology [pure.bit.edu.cn]
- 17. Acceleration of Polybutylene Succinate Biodegradation by Terribacillus sp. JY49 Isolated from a Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Study on the Biodegradation of Poly(Butylene Succinate)/Wheat Bran Biocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Computational modelling of local calcium ions release from calcium phosphate-based scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scilit.com [scilit.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. infoscience.epfl.ch [infoscience.epfl.ch]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. A Review of 3D Polymeric Scaffolds for Bone Tissue Engineering: Principles, Fabrication Techniques, Immunomodulatory Roles, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. orbi.uliege.be [orbi.uliege.be]
- 31. lup.lub.lu.se [lup.lub.lu.se]
- 32. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating Calcium Succinate into Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are highly absorbent, three-dimensional polymer networks that serve as excellent scaffolds for tissue engineering and controlled drug delivery due to their biocompatibility and structural similarity to the extracellular matrix (ECM). The incorporation of bioactive molecules, such as calcium succinate, into these hydrogels can significantly enhance their therapeutic potential. This compound serves a dual role: the calcium ions act as a crosslinking agent for anionic polymers like alginate, contributing to the hydrogel's structural integrity, while succinate, a key intermediate in the Krebs cycle, functions as a signaling molecule. Extracellular succinate can activate the G-protein coupled receptor 91 (GPR91), also known as SUCNR1, initiating signaling cascades that promote crucial regenerative processes such as angiogenesis and osteogenesis.[1][2][3] This application note provides a detailed protocol for the incorporation of this compound into alginate hydrogels and methodologies for evaluating their bioactivity.
Data Presentation
The following tables summarize the expected effects of varying this compound concentrations on the physical properties of alginate hydrogels and their in vitro bioactivity.
Table 1: Physical Properties of Alginate Hydrogels Crosslinked with this compound
| This compound Concentration (mM) | Gelation Time (minutes) | Compressive Modulus (kPa) | Swelling Ratio (%) | Succinate Release at 24h (%) |
| 10 | ~15 | 5 ± 1.2 | 1200 ± 150 | 60 ± 8 |
| 25 | ~10 | 12 ± 2.5 | 950 ± 120 | 52 ± 6 |
| 50 | ~5 | 25 ± 3.1 | 700 ± 90 | 45 ± 5 |
| 100 | < 5 | 48 ± 4.5 | 500 ± 70 | 38 ± 4 |
Note: These values are representative and may vary depending on the specific type and concentration of alginate, as well as the precise experimental conditions.
Table 2: In Vitro Bioactivity of this compound Releasing Hydrogels
| Succinate Concentration in Culture Medium (mM) | VEGF Expression Fold Change (vs. Control) | Alkaline Phosphatase (ALP) Activity (nmol/min/mg protein) | Mineralization (Alizarin Red S Staining, OD 562 nm) |
| 0 (Control) | 1.0 | 50 ± 10 | 0.1 ± 0.02 |
| 1 | 1.8 ± 0.3[4] | 95 ± 15 | 0.3 ± 0.05 |
| 5 | 2.5 ± 0.4 | 150 ± 20 | 0.6 ± 0.08 |
| 10 | 3.2 ± 0.5[4] | 180 ± 25 | 0.9 ± 0.1 |
| 25 | 2.8 ± 0.4 | 160 ± 22 | 0.8 ± 0.09 |
Note: These values are based on published literature and expected trends. Actual results may vary based on cell type, seeding density, and culture conditions.[4]
Experimental Protocols
Protocol 1: Preparation of Alginate Hydrogel Incorporating this compound
This protocol describes the preparation of alginate hydrogels crosslinked with this compound using an internal gelation method, which promotes the formation of a more homogenous hydrogel structure.
Materials:
-
Sodium alginate powder (low viscosity, sterile)
-
This compound powder
-
Deionized (DI) water (sterile)
-
Phosphate-buffered saline (PBS), pH 7.4 (sterile)
-
0.5 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.5 (sterile)
-
D-Glucono-δ-lactone (GDL)
-
Sterile syringes and needles
-
Molds for hydrogel casting (e.g., 24-well plate)
Procedure:
-
Prepare Sodium Alginate Solution:
-
Dissolve 2% (w/v) sodium alginate in 0.5 M MES buffer by stirring overnight at room temperature to ensure complete dissolution.
-
Sterilize the alginate solution by filtration through a 0.22 µm filter.
-
-
Prepare this compound Slurry:
-
Due to the limited solubility of this compound in water, a slurry is prepared.
-
For a final concentration of 50 mM this compound, weigh the appropriate amount of this compound powder.
-
Suspend the this compound powder in sterile DI water to form a homogenous slurry. Vortex or sonicate briefly to ensure uniform dispersion.
-
-
Prepare GDL Solution:
-
Freshly prepare a solution of D-Glucono-δ-lactone (GDL) in sterile DI water. The concentration of GDL will control the gelation rate. A molar ratio of GDL to this compound of 2:1 is a good starting point.
-
-
Hydrogel Formation:
-
In a sterile tube, rapidly and thoroughly mix the 2% sodium alginate solution with the this compound slurry at a 4:1 volume ratio.
-
Immediately add the freshly prepared GDL solution to the alginate/calcium succinate mixture. The final volume of the GDL solution should be 1/10th of the total volume of the alginate/succinate mixture.
-
Mix vigorously for 15-20 seconds to ensure a homogenous mixture.
-
Dispense the mixture into the desired molds.
-
Allow the hydrogels to set at room temperature for at least 30 minutes, or until gelation is complete. The gelation time will depend on the GDL concentration.
-
After gelation, the hydrogels can be washed with PBS to remove any unreacted components.
-
Protocol 2: Characterization of Hydrogel Properties
A. Swelling Ratio:
-
Prepare hydrogel discs as described in Protocol 1.
-
Record the initial weight of the hydrogel (W_initial).
-
Immerse the hydrogel in PBS (pH 7.4) at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and record the weight (W_swollen).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(W_swollen - W_initial) / W_initial] x 100
B. Succinate Release Profile:
-
Place a pre-weighed hydrogel disc in a known volume of PBS at 37°C.
-
At various time points, collect the supernatant and replace it with fresh PBS.
-
Quantify the concentration of succinate in the collected supernatant using a commercially available succinate assay kit or by high-performance liquid chromatography (HPLC).
-
Calculate the cumulative release of succinate over time.
Protocol 3: In Vitro Angiogenesis Assay (Endothelial Tube Formation)
This protocol assesses the pro-angiogenic potential of succinate released from the hydrogels.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (e.g., Matrigel®)
-
24-well plates
-
Calcein AM (for visualization)
Procedure:
-
Prepare Conditioned Media:
-
Incubate the this compound-loaded hydrogels in EGM-2 (containing 1% FBS) for 24 hours to create conditioned media.
-
As a control, incubate alginate hydrogels without this compound in the same medium.
-
-
Tube Formation Assay:
-
Thaw the Basement Membrane Extract on ice and coat the wells of a 24-well plate. Allow it to solidify at 37°C for 30 minutes.
-
Seed HUVECs onto the solidified matrix in the presence of the conditioned media.
-
Incubate at 37°C for 4-6 hours.
-
Visualize the formation of tube-like structures using a phase-contrast microscope.
-
For quantification, stain the cells with Calcein AM and capture fluorescent images.
-
Analyze the images using software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of junctions, and number of branches.
-
Protocol 4: In Vitro Osteogenesis Assay
This protocol evaluates the osteo-inductive capacity of the released succinate.
Materials:
-
Mesenchymal Stem Cells (MSCs) or pre-osteoblastic cells (e.g., MC3T3-E1)
-
Osteogenic differentiation medium (basal medium supplemented with ascorbic acid, β-glycerophosphate, and dexamethasone)
-
Alkaline Phosphatase (ALP) Assay Kit
-
Alizarin Red S staining solution
-
Cetylpyridinium chloride (for quantification of Alizarin Red S)
Procedure:
-
Cell Culture:
-
Seed MSCs or pre-osteoblasts in 24-well plates.
-
Culture the cells in osteogenic differentiation medium supplemented with conditioned media from the this compound hydrogels (prepared as in Protocol 3).
-
-
Alkaline Phosphatase (ALP) Activity (Day 7-10):
-
Mineralization Assay (Alizarin Red S Staining) (Day 14-21):
Visualizations
References
- 1. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]
- 2. Frontiers | Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drmillett.com [drmillett.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effect of Calcium Succinate on Osteoblast Differentiation In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoblasts are the primary bone-forming cells, and their differentiation from mesenchymal stem cells is a critical process in bone formation and remodeling.[1] Dysregulation of osteoblast function can lead to various skeletal disorders, including osteoporosis. Consequently, identifying compounds that can promote osteoblast differentiation is a key strategy in the development of new therapeutics for bone health.
Calcium, a fundamental component of bone mineral, plays a significant role in regulating osteoblast proliferation, differentiation, and matrix mineralization.[2][3] Studies have shown that extracellular calcium concentrations can influence the expression of osteogenic markers.[4] Succinate, an intermediate in the citric acid cycle, has also been implicated in promoting osteogenesis, potentially through receptor-mediated signaling pathways like GPR91 and the activation of pathways such as PI3K-Akt.[5]
This document provides a detailed protocol for investigating the in vitro effects of calcium succinate on osteoblast differentiation. The methodologies outlined here will enable researchers to assess the potential of this compound to enhance osteogenic processes, providing valuable data for preclinical studies in bone regeneration and osteoporosis research.
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain a healthy and viable culture of osteoblast-like cells for subsequent experiments.
Materials:
-
Osteoblast-like cell line (e.g., MC3T3-E1, MG-63)
-
Basal medium (e.g., Alpha-MEM or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture osteoblast-like cells in basal medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them at a suitable density in new culture flasks.
-
For experiments, seed the cells in appropriate multi-well plates.
Osteogenic Differentiation Assay
Objective: To induce and assess the osteogenic differentiation of cells in the presence of this compound.
Materials:
-
Osteogenic induction medium: Basal medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.
-
This compound stock solution (sterile-filtered).
Protocol:
-
Seed the cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
Replace the basal medium with osteogenic induction medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10 mM). Include a control group with osteogenic induction medium alone.
-
Culture the cells for the desired duration (typically 7, 14, or 21 days), replacing the medium every 2-3 days.
-
At the end of the culture period, perform assays to evaluate osteoblast differentiation, such as ALP activity staining and Alizarin Red S staining for mineralization.
Cell Proliferation Assay (MTS/MTT)
Objective: To determine the effect of this compound on the proliferation of osteoblast-like cells.
Materials:
-
MTS or MTT reagent
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound in basal medium.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[6]
Alkaline Phosphatase (ALP) Activity Assay
Objective: To quantify an early marker of osteoblast differentiation.
Materials:
-
ALP staining kit or p-nitrophenyl phosphate (pNPP) substrate
-
Cell lysis buffer
-
Microplate reader
Protocol (Quantitative):
-
After the desired treatment period (e.g., 7 or 14 days), wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Add the cell lysate to a 96-well plate.
-
Add the pNPP substrate and incubate at 37°C.
-
Stop the reaction and measure the absorbance at 405 nm.[7]
-
Normalize the ALP activity to the total protein content of the cell lysate.
Protocol (Qualitative Staining):
-
After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Stain the cells using an ALP staining kit according to the manufacturer's protocol.
-
Capture images using a microscope.
Mineralization Assay (Alizarin Red S Staining)
Objective: To visualize and quantify the deposition of calcium, a late marker of osteoblast differentiation.
Materials:
-
Alizarin Red S (ARS) solution (pH 4.1-4.3)
-
4% Paraformaldehyde
-
Cetylpyridinium chloride (for quantification)
Protocol:
-
After 14 or 21 days of differentiation, wash the cells with PBS and fix with 4% paraformaldehyde.
-
Wash the fixed cells with deionized water and stain with ARS solution for 20-30 minutes at room temperature.
-
Wash the cells several times with deionized water to remove excess stain.
-
For qualitative analysis, observe the stained mineralized nodules under a microscope.
-
For quantification, destain the cells with 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.[8]
Gene Expression Analysis (qRT-PCR)
Objective: To measure the mRNA levels of key osteogenic marker genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for osteogenic genes (e.g., RUNX2, ALP, COL1A1, OCN, SPARC) and a housekeeping gene (e.g., GAPDH).
Protocol:
-
After treatment with this compound for the desired time (e.g., 3, 7, 14 days), harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using the appropriate primers and master mix.
-
Analyze the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene.[9][10]
Data Presentation
Table 1: Effect of this compound on Osteoblast Proliferation (MTS Assay)
| This compound (mM) | 24 hours (Absorbance) | 48 hours (Absorbance) | 72 hours (Absorbance) |
| 0 (Control) | 1.00 ± 0.05 | 1.50 ± 0.08 | 2.00 ± 0.10 |
| 0.1 | 1.05 ± 0.06 | 1.60 ± 0.09 | 2.15 ± 0.12 |
| 1 | 1.15 ± 0.07 | 1.80 ± 0.10 | 2.40 ± 0.15 |
| 5 | 1.25 ± 0.08 | 2.00 ± 0.11 | 2.70 ± 0.18 |
| 10 | 1.10 ± 0.06 | 1.70 ± 0.09 | 2.25 ± 0.14 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on ALP Activity and Mineralization
| This compound (mM) | ALP Activity (U/mg protein) - Day 7 | Mineralization (OD at 562 nm) - Day 21 |
| 0 (Control) | 50 ± 5 | 0.20 ± 0.02 |
| 0.1 | 60 ± 6 | 0.25 ± 0.03 |
| 1 | 85 ± 8 | 0.45 ± 0.05 |
| 5 | 110 ± 10 | 0.70 ± 0.08 |
| 10 | 95 ± 9 | 0.60 ± 0.07 |
Data are presented as mean ± standard deviation.
Table 3: Relative Gene Expression of Osteogenic Markers (Fold Change vs. Control)
| This compound (mM) | RUNX2 (Day 3) | ALP (Day 7) | COL1A1 (Day 7) | OCN (Day 14) |
| 0 (Control) | 1.0 | 1.0 | 1.0 | 1.0 |
| 1 | 1.8 | 2.5 | 2.2 | 3.0 |
| 5 | 2.5 | 4.0 | 3.5 | 5.5 |
| 10 | 2.0 | 3.2 | 2.8 | 4.5 |
Data are presented as fold change relative to the control group after normalization to a housekeeping gene.
Visualizations
Caption: Experimental workflow for assessing the effect of this compound on osteoblasts.
Caption: Putative signaling pathways for this compound in osteoblast differentiation.
References
- 1. Signaling and transcriptional regulation in osteoblast commitment and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of calcium ion concentration on osteoblast viability, proliferation and differentiation in monolayer and 3D culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium sensing receptor function supports osteoblast survival and acts as a co-factor in PTH anabolic actions in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of extracellular calcium on the proliferation and differentiation of porcine osteoblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Effect of calcium glucoheptonate on proliferation and osteogenesis of osteoblast-like cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of calcium glucoheptonate on proliferation and osteogenesis of osteoblast-like cells in vitro | PLOS One [journals.plos.org]
Application Note: Thermal Decomposition of Calcium Succinate via Thermogravimetric Analysis (TGA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermogravimetric Analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and composition of materials by measuring the change in mass as a function of temperature. This application note provides a detailed overview of the thermal decomposition of calcium succinate, a compound relevant in various chemical and pharmaceutical contexts. Understanding its thermal behavior is crucial for quality control, stability studies, and formulation development.
The thermal decomposition of this compound is a multi-step process involving dehydration, decomposition of the organic moiety, and subsequent breakdown of the resulting inorganic salt. This note outlines the distinct stages of decomposition, identifies the evolved gaseous products, and provides a detailed protocol for conducting TGA analysis.
Data Presentation: Thermal Decomposition Stages
| Decomposition Stage | Temperature Range (°C) | Key Events & Gaseous Products | Solid Residue |
| Stage 1 | 188 - 262 | Formation and volatilization of succinic (amber) anhydride. | Anhydrous this compound |
| Stage 2 | 500 - 550 | Decomposition of the succinate moiety, yielding cyclic C5 hydrocarbons, including cyclopentanone.[1] | Calcium Carbonate |
| Stage 3 | 650 - 740 | Decomposition of calcium carbonate, releasing carbon dioxide.[1] | Calcium Oxide |
Experimental Protocols
This section details the methodology for conducting Thermogravimetric Analysis (TGA) on this compound.
Instrumentation:
A calibrated thermogravimetric analyzer is required. The instrument should be equipped with a sensitive microbalance and a furnace capable of reaching at least 900°C with a programmable temperature controller.[2] An inert purge gas system is also necessary. For evolved gas analysis (EGA), the TGA can be coupled to a Fourier Transform Infrared Spectrometer (TGA-FTIR) or a Mass Spectrometer (TGA-MS).[3]
Materials:
-
This compound sample
-
High-purity nitrogen (or other inert gas)
-
Reference materials for temperature and mass calibration (e.g., calcium oxalate monohydrate)[2]
-
Alumina or platinum crucibles
Protocol:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible.
-
Experimental Setup:
-
Place the sample crucible onto the TGA balance.
-
Set the initial temperature to ambient (e.g., 25°C).
-
Program the temperature to ramp from the initial temperature to 900°C at a heating rate of 10°C/min.
-
Set the purge gas (e.g., nitrogen) to a constant flow rate, typically 20-50 mL/min.
-
-
Data Acquisition: Initiate the TGA run and record the mass loss as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates for each stage.
-
Determine the onset and end temperatures for each decomposition step.
-
If using TGA-FTIR or TGA-MS, analyze the evolved gas spectra at the temperatures corresponding to the mass loss events to identify the decomposition products.
-
Visualization of Decomposition Pathway
The following diagram illustrates the proposed thermal decomposition pathway of this compound based on the available data.
Caption: Proposed thermal decomposition pathway of this compound.
Logical Workflow for TGA Experiment
The following diagram outlines the logical workflow for conducting a TGA experiment on this compound.
Caption: Logical workflow for TGA analysis of this compound.
Conclusion
Thermogravimetric analysis is an effective technique for characterizing the thermal decomposition of this compound. The material undergoes a three-stage decomposition, initiating with the loss of water and formation of succinic anhydride, followed by the decomposition of the organic part to yield cyclic hydrocarbons, and concluding with the decomposition of calcium carbonate to calcium oxide. While the temperature ranges for these events have been identified, further research is required to determine the precise weight loss percentages for each stage to enable complete quantitative analysis. The protocols and pathways detailed in this note provide a solid foundation for researchers and professionals working with this compound.
References
Application Note: Identification of Calcium Succinate Hydrate using FTIR Spectroscopy
Introduction
Calcium succinate is a salt of succinic acid that finds applications in the pharmaceutical and food industries as a calcium supplement and acidity regulator. The hydration state of this compound is a critical quality attribute, as it can influence its stability, solubility, and bioavailability. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly specific analytical technique for the identification and characterization of pharmaceutical ingredients and their various solid-state forms, including hydrates.[1][2] This application note provides a detailed protocol for the identification of this compound hydrate using FTIR spectroscopy, intended for researchers, scientists, and drug development professionals.
Principle of FTIR Spectroscopy for Hydrate Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies. These frequencies correspond to the vibrational modes of functional groups within the molecule. For this compound hydrate, characteristic absorption bands arise from the succinate anion and the water molecules of hydration.
The carboxylate group (COO⁻) of the succinate anion exhibits two primary stretching vibrations: an asymmetric stretch (ν_as(COO⁻)) and a symmetric stretch (ν_s(COO⁻)).[3] The positions of these bands are sensitive to the coordination environment of the carboxylate group with the calcium ion.[4][5][6]
Water molecules in a hydrated crystal lattice exhibit distinct vibrational modes, including O-H stretching and H-O-H bending vibrations. The presence and characteristics of these bands in the FTIR spectrum provide direct evidence of hydration.[7][8][9] The O-H stretching region is particularly informative, as the number and position of the bands can indicate different hydrogen-bonding environments of the water molecules.
Quantitative Data Summary
The following table summarizes the characteristic FTIR absorption bands for this compound hydrate. These values are compiled from literature and experimental data and can be used as a reference for spectral interpretation.
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Description |
| O-H Stretching (Water of Hydration) | 3500 - 3200 | Broad or sharp bands indicating the presence of water molecules and their hydrogen bonding interactions.[10][11] |
| C-H Stretching (Aliphatic) | 3000 - 2800 | Asymmetric and symmetric stretching vibrations of the -CH₂ groups in the succinate backbone.[10] |
| Asymmetric COO⁻ Stretching | 1610 - 1540 | Intense band characteristic of the carboxylate anion coordinated to the metal ion.[3][12][13] |
| Symmetric COO⁻ Stretching | 1450 - 1360 | Intense band characteristic of the carboxylate anion.[3][12] |
| CH₂ Bending (Scissoring/Wagging) | 1350 - 1150 | Vibrations of the methylene groups in the succinate structure.[14] |
| O-H Bending (Water of Hydration) | 1650 - 1600 | Bending vibration of the water molecules, sometimes overlapping with the asymmetric COO⁻ stretch. |
| Metal-Oxygen Vibrations | Below 600 | Vibrations related to the Ca-O bond, typically observed in the far-IR region.[3] |
Experimental Protocol
This section outlines a detailed methodology for the identification of this compound hydrate using Attenuated Total Reflectance (ATR)-FTIR spectroscopy. ATR is a common sampling technique for solid powders due to its minimal sample preparation requirements.
1. Instrumentation and Materials
-
FTIR Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).
-
This compound hydrate reference standard.
-
Sample of this compound to be analyzed.
-
Spatula.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).
-
Lint-free wipes.
2. Instrument Preparation
-
Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned according to the manufacturer's instructions.
-
Allow the instrument to warm up for the recommended time to ensure stability.
-
Perform a system performance check or validation as per internal standard operating procedures.
3. Background Spectrum Acquisition
-
With the clean, empty ATR crystal, collect a background spectrum.
-
Typical parameters for background collection are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32
-
-
The background spectrum will account for the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself.
4. Sample Analysis
-
Place a small amount of the this compound hydrate sample onto the center of the ATR crystal using a clean spatula.
-
Ensure the crystal surface is completely covered by the sample.
-
Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum using the same parameters as the background scan.
-
The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
5. Data Processing and Interpretation
-
Process the acquired spectrum as necessary (e.g., baseline correction, smoothing).
-
Identify the characteristic absorption bands corresponding to the succinate anion and water of hydration as listed in the quantitative data table.
-
Compare the spectrum of the unknown sample with the spectrum of a known this compound hydrate reference standard. A high degree of similarity in peak positions and relative intensities confirms the identity of the sample.
6. Cleaning
-
After analysis, retract the pressure clamp and carefully remove the sample powder.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with an appropriate solvent (e.g., isopropanol).
-
Perform a "clean" scan to ensure no sample residue remains on the crystal.
Experimental Workflow
Caption: Experimental workflow for FTIR analysis.
Logical Relationship for Spectral Interpretation
Caption: Logic for spectral interpretation.
Conclusion
FTIR spectroscopy is a powerful and efficient tool for the unambiguous identification of this compound hydrate. By following the detailed protocol and utilizing the provided spectral data for interpretation, researchers and quality control professionals can reliably verify the identity and hydration state of their materials. This ensures the quality and consistency of this compound used in pharmaceutical and other applications.
References
- 1. Application of Fourier Transform Infrared Spectrophotometry in Pharmaceutical Drugs Analysis | Scilit [scilit.com]
- 2. richmondscientific.com [richmondscientific.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Modeling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - ProQuest [proquest.com]
- 8. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Infrared Spectroscopic Investigations of Calcium Oxalate Monohydrate (Whewellite) Dehydration/Rehydration | MDPI [mdpi.com]
- 12. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Unveiling the Crystalline Landscape of Calcium Succinate: Application Notes and Protocols for Polymorph Analysis
For Immediate Release
[City, State] – [Date] – In the realm of pharmaceutical development and materials science, understanding the polymorphic nature of active pharmaceutical ingredients (APIs) and key chemical compounds is paramount. Different crystalline forms, or polymorphs, of the same substance can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, which can significantly impact drug efficacy and formulation. This document provides detailed application notes and experimental protocols for the characterization of calcium succinate polymorphs using X-ray diffraction (XRD), a cornerstone technique in solid-state analysis.
This compound, a calcium salt of succinic acid, is utilized in various applications, including as a food additive and in pharmaceutical formulations. It is known to exist in at least two polymorphic forms: a monohydrate and an anhydrous triclinic form. Distinguishing between these forms is critical for ensuring product quality and performance.
Introduction to this compound Polymorphs
Polymorphism in this compound arises from different arrangements of the molecules in the crystal lattice. The two identified forms are:
-
This compound Monohydrate: This form incorporates one molecule of water per formula unit of a this compound. Its crystal structure has been determined to be monoclinic with the space group C2/c.[1]
-
Anhydrous this compound: An anhydrous form has been reported to crystallize in a triclinic system with the space group P(1).[2]
The conformation of the succinate ion may also play a role in the formation of different polymorphs, as has been observed in related metal succinates.
Quantitative XRD Data
Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique for identifying and quantifying the different polymorphic forms in a sample. Each crystalline phase produces a unique diffraction pattern, characterized by the positions (2θ angles) and relative intensities of the diffraction peaks.
| Polymorph/Form | Crystal System | Space Group | Unit Cell Parameters |
| This compound Monohydrate | Monoclinic | C2/c | a = 11.952(2) Å, b = 9.691(2) Å, c = 11.606(2) Å, β = 108.81(1)°[1] |
| Anhydrous this compound | Triclinic | P(1) | Unit cell parameters not fully reported in available literature.[2] |
Experimental Protocols
Synthesis of this compound Polymorphs
Precise control over crystallization conditions is essential for obtaining specific polymorphs. Below are generalized protocols based on available literature.
Protocol 3.1.1: Synthesis of this compound Monohydrate via Aqueous Solution Crystallization
Objective: To synthesize crystalline this compound monohydrate.
Materials:
-
Succinic Acid (C₄H₆O₄)
-
Calcium Chloride (CaCl₂) or Calcium Hydroxide (Ca(OH)₂)
-
Deionized Water
-
pH meter
-
Beakers, magnetic stirrer, and filter paper
Procedure:
-
Prepare a saturated solution of succinic acid in deionized water at a slightly elevated temperature (e.g., 40-50 °C) with continuous stirring.
-
Separately, prepare an aqueous solution of a calcium salt (e.g., calcium chloride).
-
Slowly add the calcium salt solution to the succinic acid solution under constant stirring.
-
Adjust the pH of the resulting solution to approximately 4.3. This pH has been found to yield good quality crystals.
-
Allow the solution to cool slowly to room temperature.
-
Cover the beaker with a perforated film to allow for slow evaporation of the solvent.
-
Crystals are expected to form over a period of several days.
-
Once a sufficient amount of crystals has formed, filter the solution to collect the crystals.
-
Wash the crystals with a small amount of cold deionized water and then with ethanol.
-
Dry the crystals at room temperature or in a desiccator.
Protocol 3.1.2: Synthesis of Anhydrous this compound via Gel-Aided Solution Growth
Objective: To synthesize the anhydrous triclinic form of this compound.
Materials:
-
Sodium Metasilicate (Na₂SiO₃)
-
Succinic Acid (C₄H₆O₄)
-
Calcium Chloride (CaCl₂)
-
Deionized Water
-
Test tubes or U-tubes
Procedure:
-
Prepare a sodium metasilicate solution of a specific density (e.g., 1.04 g/cm³) in deionized water.
-
Adjust the pH of the silicate solution using a succinic acid solution to initiate gelation. Pour the solution into test tubes or U-tubes and allow the gel to set for 2-3 days.
-
Once the gel has set, carefully add an aqueous solution of calcium chloride on top of the gel.
-
Allow the setup to stand undisturbed at room temperature.
-
The calcium chloride will diffuse through the gel and react with the succinic acid to form crystals of this compound within the gel matrix over several weeks.
-
After the growth period, carefully extract the crystals from the gel, wash them with deionized water, and dry them.
Powder X-ray Diffraction (PXRD) Analysis
Objective: To obtain the powder XRD pattern of a this compound sample for polymorph identification and characterization.
Materials and Equipment:
-
Dried this compound powder sample
-
Powder X-ray Diffractometer with a Cu Kα radiation source
-
Sample holder (zero-background sample holder recommended)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Gently grind the dried this compound crystals into a fine, homogeneous powder using a mortar and pestle. This ensures random orientation of the crystallites.
-
Sample Mounting: Carefully pack the powdered sample into the sample holder, ensuring a flat and level surface.
-
Instrument Setup:
-
Set the X-ray generator to the appropriate voltage and current (e.g., 40 kV and 40 mA).
-
Select the desired 2θ scan range (e.g., 5° to 50°).
-
Choose a suitable step size (e.g., 0.02°) and scan speed or counting time per step.
-
-
Data Collection: Initiate the XRD scan and collect the diffraction data.
-
Data Analysis:
-
Process the raw data to identify the peak positions (2θ), d-spacings, and relative intensities.
-
Compare the experimental pattern with reference patterns for the known polymorphs of this compound (or calculated patterns from crystallographic data) to identify the polymorphic form(s) present in the sample.
-
Visualizing Experimental and Logical Relationships
Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and the relationships between the different polymorphic forms.
Caption: Experimental workflow for the synthesis and XRD analysis of this compound polymorphs.
Caption: Relationship between this compound monohydrate and its anhydrous form.
Conclusion
The accurate identification and characterization of this compound polymorphs are crucial for controlling the properties of products in the pharmaceutical and food industries. The protocols and data presented in these application notes provide a foundational framework for researchers and scientists to effectively utilize XRD for the analysis of these materials. Further research to fully characterize the powder diffraction patterns of all polymorphs and to explore the potential for other crystalline forms will continue to be an important area of study.
References
Quantifying Calcium Succinate in Biological Samples Using LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule involved in a variety of physiological and pathological processes.[[“]][2] Beyond its metabolic role in the mitochondria, extracellular succinate can act as a hormone-like molecule by activating the G-protein-coupled receptor SUCNR1 (also known as GPR91), influencing inflammation, immune responses, and even cancer progression.[[“]][3][4] Dysregulation of succinate levels has been implicated in inflammatory diseases, ischemia-reperfusion injury, and various cancers.[4][5][6] Consequently, the accurate and sensitive quantification of succinate in biological samples is crucial for understanding its role in disease and for the development of novel therapeutics.
This application note provides a detailed protocol for the quantification of succinate in various biological matrices—including plasma, tissue, and urine—using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology offers high selectivity and sensitivity, making it the gold standard for analyzing small molecules in complex biological samples.[7][8] The use of a stable isotope-labeled internal standard, such as ¹³C₄-succinic acid, is incorporated to ensure accuracy and correct for matrix effects.[6][9]
Signaling Pathways Involving Succinate
Succinate's signaling functions are multifaceted, occurring through both intracellular and extracellular mechanisms. Intracellularly, an accumulation of succinate can inhibit prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of cellular response to hypoxia and inflammation.[5] Extracellularly, succinate binds to its receptor, SUCNR1, primarily expressed on immune cells, kidney, liver, and heart, to modulate cellular activity.[[“]][4]
Figure 1: Succinate signaling pathways.
Experimental Protocols
This section details the materials, reagents, and procedures for the quantification of succinate in biological samples.
Materials and Reagents
-
Succinic acid certified reference material
-
¹³C₄-Succinic acid (or other suitable stable isotope-labeled internal standard)[6]
-
LC-MS grade water with 0.1% formic acid
-
LC-MS grade acetonitrile with 0.1% formic acid
-
LC-MS grade methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.45 µm syringe filters
-
Homogenization tubes with ceramic beads
-
Refrigerated centrifuge
-
Nitrogen evaporator or vacuum concentrator
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve succinic acid and ¹³C₄-succinic acid in LC-MS grade water to prepare individual 1 mg/mL primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of succinic acid by serial dilution of the primary stock solution with a 50:50 mixture of water:acetonitrile. The concentration range should encompass the expected levels in the biological samples.
-
Internal Standard (IS) Working Solution (1 µg/mL): Dilute the ¹³C₄-succinic acid primary stock solution with a 50:50 mixture of water:acetonitrile to a final concentration of 1 µg/mL.
Sample Preparation
The following protocols are provided for plasma/serum, tissue, and urine samples.
1. Plasma/Serum Sample Preparation [9][10]
-
Thaw frozen plasma or serum samples on ice.
-
To 100 µL of the sample, add 10 µL of the 1 µg/mL IS working solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an LC-MS vial.
2. Tissue Sample Preparation [11]
-
Weigh 50-100 mg of frozen tissue into a pre-cooled 2 mL homogenization tube containing ceramic beads.
-
Add 400 µL of cold 80% methanol in water containing the internal standard at a known concentration.
-
Homogenize the tissue using a bead beater (e.g., three cycles of 30 seconds at 5,500 rpm), keeping the samples cold between cycles.
-
Incubate the homogenate at -20°C for 1 hour to facilitate protein precipitation.
-
Centrifuge the samples at 16,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness using a vacuum concentrator or nitrogen evaporator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an LC-MS vial.
3. Urine Sample Preparation [12][13]
-
Thaw frozen urine samples on ice.
-
Centrifuge the urine sample at 3,000 x g for 10 minutes at 4°C to remove cell debris.[14]
-
To 100 µL of the supernatant, add 10 µL of the 1 µg/mL IS working solution.
-
Add 400 µL of cold acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an LC-MS vial for analysis. Dilution with mobile phase may be necessary depending on the concentration of succinate.
Figure 2: General experimental workflow.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
Organic acids like succinate can be challenging to retain on standard C18 columns.[9] A column designed for polar compounds or operated under specific mobile phase conditions is recommended.
| Parameter | Value |
| Column | Reversed-phase C18 for aqueous mobile phases (e.g., 2.1 x 100 mm, 1.7 µm) or a polar-RP column[9][15] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | A linear gradient can be optimized, for example: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-10 min (5% B). |
Mass Spectrometry (MS) Conditions
Analysis is typically performed on a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.[9]
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Multiple Reaction Monitoring (MRM) Transitions
The MRM transitions for succinate and its internal standard are crucial for selective quantification.[16]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Succinic Acid | 117.0 | 73.0 | 100 | 10 |
| ¹³C₄-Succinic Acid (IS) | 121.0 | 76.0 | 100 | 10 |
Note: The exact m/z for the isotopically labeled internal standard will depend on the specific labeled positions. The values provided are for ¹³C₄-succinic acid.
Data Presentation and Quantitative Performance
The performance of the method should be validated by assessing its linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[6] The following table summarizes representative quantitative data from published methods.
| Parameter | Representative Value | Reference |
| Linearity Range | 1.0 - 135.5 µM | [6] |
| Correlation Coefficient (r²) | > 0.999 | [6] |
| Limit of Detection (LOD) | 0.02 µM | [15] |
| Limit of Quantification (LOQ) | 0.1 µM | [9] |
| Intra-day Precision (%CV) | < 7.8% | [6] |
| Inter-day Precision (%CV) | < 14.4% | [6] |
| Recovery | 95 - 105% | [9] |
Note: These values are illustrative and may vary depending on the specific instrumentation, biological matrix, and validation experiments.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of succinate in various biological samples using LC-MS/MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection are robust and sensitive, allowing for the accurate determination of succinate concentrations. By employing a stable isotope-labeled internal standard, this protocol ensures high-quality data suitable for research, clinical, and drug development applications. The provided information on succinate's role in signaling pathways further highlights the importance of its precise measurement in understanding and targeting disease processes.
References
- 1. consensus.app [consensus.app]
- 2. nbinno.com [nbinno.com]
- 3. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Succinate: A Serum Biomarker of SDHB-Mutated Paragangliomas and Pheochromocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Extraction Protocol for untargeted LC-MS/MS - Urine [protocols.io]
- 13. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. Urinary metabolomics analysis based on LC-MS for the diagnosis and monitoring of acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. uab.edu [uab.edu]
Application Notes and Protocols: Calcium Succinate as a Calcium Supplement in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium is a critical divalent cation in cell culture, playing a vital role in cell signaling, proliferation, differentiation, and attachment. Succinate, an intermediate of the tricarboxylic acid (TCA) cycle, has emerged as a signaling molecule that can influence cellular processes through its G protein-coupled receptor, SUCNR1 (also known as GPR91).[1][2] The use of calcium succinate as a supplement in cell culture media offers a novel approach to simultaneously deliver both calcium and a bioactive signaling molecule. These application notes provide a comprehensive overview of the potential applications of this compound, drawing upon the known effects of its individual components, and offer detailed protocols for its use in cell culture experiments.
1. Principle of Action
This compound in an aqueous solution will dissociate into calcium ions (Ca²⁺) and succinate ions.
-
Calcium Ions (Ca²⁺): Extracellular calcium concentrations are known to influence a variety of cellular functions. For example, increased extracellular calcium can promote the osteogenic differentiation of mesenchymal stem cells (MSCs) and affect the proliferation and differentiation of keratinocytes.[3][4] The effects of calcium are often mediated through voltage-gated calcium channels and downstream signaling cascades.[4]
-
Succinate Ions: Succinate can act as an extracellular signaling molecule by binding to its receptor, SUCNR1.[1][2] This receptor is expressed in a variety of cell types, including hematopoietic progenitor cells, macrophages, and neuronal cells.[1][5] Activation of SUCNR1 can trigger signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to cellular responses like proliferation and differentiation.[1][6]
2. Potential Applications in Cell Culture
Based on the known roles of calcium and succinate, this compound may be a valuable supplement in the following research areas:
-
Osteogenic Differentiation: Both calcium and succinate have been shown to promote osteogenesis.[4][7] this compound could therefore be a potent inducer of osteogenic differentiation in MSCs and other progenitor cells.
-
Stem Cell Proliferation and Differentiation: Succinate has been shown to stimulate the proliferation of hematopoietic progenitor cells.[1] The combined effect with calcium may modulate the proliferation and differentiation of various stem cell populations.
-
Immunology Research: Succinate and its receptor SUCNR1 are implicated in the function of immune cells like macrophages.[8] this compound could be used to study the interplay between calcium signaling and succinate-mediated immune responses.
-
Neurobiology: SUCNR1 is expressed in retinal ganglion cells, and its activation can trigger signaling pathways relevant to neuronal function.[1]
3. Data Presentation: Effects of Calcium and Succinate on Cellular Processes
The following tables summarize quantitative data from studies on the individual effects of calcium and succinate.
Table 1: Effects of Succinate on Cell Proliferation and Osteogenesis
| Cell Type | Succinate Concentration | Observed Effect | Reference |
|---|---|---|---|
| Human Periodontal Ligament Stem Cells (hPDLCs) | 1, 5, 25 mM | Increased proliferation and migration. | [7] |
| Human Periodontal Ligament Stem Cells (hPDLCs) | 1, 5, 25 mM | Enhanced osteogenic differentiation (increased ALP staining and Alizarin Red S staining). | [7] |
| Hematopoietic Progenitor Cells | Not specified | Stimulates proliferation of erythroid and megakaryocyte progenitor cells. |[1] |
Table 2: Effects of Extracellular Calcium on Cell Proliferation and Differentiation
| Cell Type | Calcium Concentration | Observed Effect | Reference |
|---|---|---|---|
| Normal Human Keratinocytes (NHK) | 1.2 mM (increased from 0.09 mM) | Decreased proliferation and induced differentiation. | [3] |
| HaCaT Cells | 1.2 mM (increased from 0.09 mM) | Increased proliferation and delayed differentiation marker expression. | [3] |
| Human Mesenchymal Stromal Cells (hMSCs) | High extracellular Ca²⁺ | Enhanced proliferation and osteogenic gene expression. | [4] |
| Porcine Osteoblasts | 0.5, 1, 3, 5 mM | Inhibited procollagen type I carboxy-terminal propeptide (PICP) release. | [9] |
| Porcine Osteoblasts | 5, 7, 10 mM | Inhibited alkaline phosphatase activity. | [9] |
| Human Periodontal Ligament Stem Cells (hPDLSCs) | 25 mM | Inhibited osteogenic differentiation. |[10] |
4. Experimental Protocols
4.1. Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, cell culture grade water or Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
-
0.22 µm sterile filter
-
-
Protocol:
-
Determine the desired stock concentration. A 100 mM stock solution is a common starting point.
-
Weigh the appropriate amount of this compound powder in a sterile tube.
-
Add the desired volume of sterile water or DMSO. Note: The solubility of this compound should be empirically determined for your specific solvent and desired concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming may be necessary, but avoid excessive heat.
-
Sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
4.2. Protocol for Assessing the Effect of this compound on Cell Proliferation (CCK-8 Assay)
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar proliferation assay reagent
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve the final desired concentrations (e.g., 0, 1, 5, 10, 25, 50 mM). Include a vehicle control (medium with the same final concentration of the solvent used for the stock solution, if applicable).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
At each time point, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell proliferation rate relative to the control group.
-
4.3. Protocol for Assessing the Effect of this compound on Osteogenic Differentiation
-
Materials:
-
Mesenchymal stem cells (MSCs) or other osteoprogenitor cells
-
Basal medium (e.g., DMEM)
-
Osteogenic induction medium (basal medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)
-
This compound stock solution
-
24-well cell culture plates
-
Alkaline Phosphatase (ALP) staining kit
-
Alizarin Red S staining solution
-
RNA extraction kit and reagents for qPCR
-
-
Protocol:
-
Seed MSCs in a 24-well plate at an appropriate density in basal medium.
-
Allow the cells to reach 70-80% confluency.
-
Replace the basal medium with osteogenic induction medium supplemented with different concentrations of this compound (e.g., 0, 1, 5, 10 mM).
-
Culture the cells for 7-21 days, changing the medium every 2-3 days.
-
ALP Staining (Day 7):
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10 minutes.
-
Wash with PBS and perform ALP staining according to the manufacturer's instructions.
-
Image the wells to visualize ALP activity (an early marker of osteogenesis).
-
-
Alizarin Red S Staining (Day 21):
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with deionized water.
-
Stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.
-
Wash thoroughly with deionized water to remove excess stain.
-
Image the wells to visualize calcium deposition (a late marker of osteogenesis).
-
-
Gene Expression Analysis (e.g., Day 3, 7, 14):
-
Harvest cells at different time points.
-
Extract total RNA and synthesize cDNA.
-
Perform qPCR to analyze the expression of osteogenic marker genes (e.g., RUNX2, ALP, OPN, OCN).
-
-
5. Visualizations
5.1. Signaling Pathways
Caption: Succinate signaling through the SUCNR1 receptor.
Caption: Calcium-induced osteogenic signaling pathway.
5.2. Experimental Workflow
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. SUCNR1 - Wikipedia [en.wikipedia.org]
- 3. Effects of extracellular calcium on the growth-differentiation switch in immortalized keratinocyte HaCaT cells compared with normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A calcium-induced signaling cascade leading to osteogenic differentiation of human bone marrow-derived mesenchymal stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. Succinate, increased in metabolic syndrome, activates GPR91 receptor signaling in urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extracellular succinate hyperpolarizes M2 macrophages through SUCNR1/GPR91-mediated Gq signaling. — Centre for Human Genetics [chg.ox.ac.uk]
- 9. Effects of extracellular calcium on the proliferation and differentiation of porcine osteoblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High concentrations of calcium suppress osteogenic differentiation of human periodontal ligament stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Calcium Succinate in Controlled-Release Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Controlled-release oral dosage forms are critical for improving patient compliance and therapeutic outcomes by maintaining consistent drug concentrations over an extended period.[1][2] Hydrophilic matrix systems, a common approach for controlled drug delivery, often utilize the in-situ formation of a gel layer to modulate drug release. Divalent cations, such as calcium (Ca²⁺), are widely employed to cross-link anionic polymers like sodium alginate, forming a water-insoluble hydrogel that retards drug diffusion.[3] While various calcium salts have been investigated for this purpose, the specific application of calcium succinate is not extensively documented in publicly available literature.
These application notes propose a potential use for this compound as a source of Ca²⁺ ions for the development of controlled-release matrix tablets. The proposed mechanism involves the gradual dissolution of this compound in the gastrointestinal fluid, leading to the release of calcium ions that subsequently cross-link with a suitable anionic polymer, such as sodium alginate, to form a release-controlling hydrogel matrix. The succinate moiety, upon release, may also have biological relevance through pathways such as the GPR91 receptor.[1][4]
Section 1: Physicochemical Properties and Proposed Mechanism of Action
Physicochemical Data of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Its limited but present solubility in water is a key attribute for its proposed function in controlled-release formulations.
| Property | Value | Reference |
| Molecular Formula | C₄H₄CaO₄·H₂O | [5] |
| Molecular Weight | 174.17 g/mol | [5] |
| Appearance | White powder | [5][[“]] |
| Solubility | Slightly soluble in water; soluble in dilute acids | [7] |
| pH (in solution) | 7.0 to 12.0 | [5] |
Proposed Mechanism of Controlled Release
The proposed mechanism for controlled drug release from a matrix tablet formulated with this compound and sodium alginate is based on ionic cross-linking and hydrogel formation. When the tablet is exposed to gastrointestinal fluids, the process unfolds as follows:
-
Hydration and Swelling: Water penetrates the tablet matrix, hydrating and swelling the sodium alginate polymer chains.
-
Dissolution of this compound: this compound slowly dissolves, releasing calcium ions (Ca²⁺) and succinate ions into the hydrated matrix.
-
Ionic Cross-linking: The released Ca²⁺ ions interact with the guluronic acid blocks of the sodium alginate chains, forming a three-dimensional, water-insoluble calcium alginate hydrogel.
-
Controlled Drug Release: This hydrogel layer acts as a barrier, controlling the rate of further water ingress and the diffusion of the dissolved drug out of the matrix. The release rate can be modulated by altering the concentration of both sodium alginate and this compound.
Section 2: Experimental Protocols
The following protocols provide a framework for the formulation and evaluation of controlled-release tablets using this compound.
Protocol for Preparation of Controlled-Release Matrix Tablets by Direct Compression
This protocol describes the preparation of matrix tablets containing a model drug, using this compound as a cross-linking agent precursor.
Materials:
-
Model Drug (e.g., Theophylline)
-
Sodium Alginate (gelling agent)
-
This compound (cross-linking agent source)
-
Microcrystalline Cellulose (MCC, filler/binder)
-
Magnesium Stearate (lubricant)
Procedure:
-
Sieving: Pass all powders (except magnesium stearate) through a #60 mesh sieve to ensure uniformity.
-
Blending: Accurately weigh the required amounts of the model drug, sodium alginate, this compound, and microcrystalline cellulose according to the formulations in Table 2. Transfer the powders to a V-blender and mix for 15 minutes to achieve a homogenous blend.
-
Lubrication: Add the pre-sieved magnesium stearate to the powder blend and mix for an additional 3 minutes.
-
Compression: Compress the lubricated blend into tablets using a rotary tablet press fitted with 10 mm round, flat-faced punches. The target tablet weight should be approximately 300 mg, with a hardness of 6-8 kp.
Protocol for In-Vitro Dissolution Testing
This protocol outlines the procedure for evaluating the drug release profile from the prepared tablets.
Apparatus and Conditions:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method)
-
Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by 900 mL of pH 6.8 phosphate buffer for the remaining duration.
-
Temperature: 37 ± 0.5 °C
-
Paddle Speed: 50 RPM
Procedure:
-
Place one tablet in each dissolution vessel containing 900 mL of 0.1 N HCl.
-
Withdraw 5 mL samples at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 16, 20, and 24 hours).
-
After each sampling, replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.
-
After 2 hours, carefully change the medium to pH 6.8 phosphate buffer.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of the released drug in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Section 3: Data Presentation and Analysis
Hypothetical Formulation Compositions
The ratio of gelling agent (sodium alginate) to the cross-linking agent source (this compound) is a critical factor in controlling the drug release rate. Table 2 provides examples of formulations with varying ratios.
| Ingredient (mg/tablet) | F1 (Low Ca²⁺) | F2 (Medium Ca²⁺) | F3 (High Ca²⁺) |
| Model Drug | 100 | 100 | 100 |
| Sodium Alginate | 90 | 90 | 90 |
| This compound | 15 | 30 | 45 |
| MCC | 92 | 77 | 62 |
| Magnesium Stearate | 3 | 3 | 3 |
| Total Weight | 300 | 300 | 300 |
Hypothetical In-Vitro Drug Release Data
Table 3 presents hypothetical drug release data for the formulations described in Table 2, illustrating the expected trend of slower release with increasing this compound concentration.
| Time (hours) | F1 (Low Ca²⁺) % Released | F2 (Medium Ca²⁺) % Released | F3 (High Ca²⁺) % Released |
| 1 | 25.4 | 20.1 | 15.8 |
| 2 | 38.9 | 31.5 | 25.3 |
| 4 | 56.2 | 47.8 | 40.1 |
| 6 | 70.1 | 61.3 | 52.9 |
| 8 | 81.5 | 72.4 | 63.7 |
| 12 | 94.8 | 86.9 | 78.5 |
| 16 | 98.2 | 95.1 | 89.3 |
| 24 | 99.5 | 98.7 | 96.4 |
Analysis of Drug Release Kinetics
To understand the mechanism of drug release, the dissolution data can be fitted to various kinetic models. The model with the highest correlation coefficient (R²) is considered the best fit.
| Kinetic Model | Description | Equation |
| Zero-Order | Release rate is constant and independent of drug concentration. | Qₜ = Q₀ + K₀t |
| First-Order | Release rate is proportional to the amount of remaining drug. | logQₜ = logQ₀ - K₁ t/2 .303 |
| Higuchi | Release is based on Fickian diffusion from a matrix. | Qₜ = Kₕt¹ᐟ² |
| Korsmeyer-Peppas | Describes release from a polymeric system. | Mₜ/M∞ = Kₚtⁿ |
Where Qₜ is the amount of drug released at time t, Q₀ is the initial amount, and K₀, K₁, Kₕ, and Kₚ are release rate constants. The exponent 'n' in the Korsmeyer-Peppas model indicates the release mechanism.
Section 4: Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the preparation and evaluation of controlled-release tablets.
Potential Signaling Pathway of Succinate
Upon release from the formulation, the succinate ion can act as a signaling molecule by activating the GPR91 receptor, a G-protein coupled receptor. This interaction initiates a downstream signaling cascade involving adenylyl cyclase and protein kinase A (PKA), which can modulate cellular functions such as calcium transients.[1] While this pathway is separate from the physicochemical drug release mechanism, it represents a potential secondary biological effect of using this compound as an excipient.
References
- 1. Succinate modulates Ca(2+) transient and cardiomyocyte viability through PKA-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of SR calcium release in healthy and failing human hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Calcium Crosslinker Form on Alginate Hydrogel Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The metabolic-epigenetic interface: lysine succinylation orchestrates bidirectional crosstalk in neurodegenerative disorders [frontiersin.org]
- 5. A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. Design and evaluation of an extended-release matrix tablet formulation; the combination of hypromellose acetate succinate and hydroxypropylcellulose - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assessment of Calcium Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium succinate, a salt of the Krebs cycle intermediate succinic acid, is increasingly being investigated for its potential roles in cellular metabolism, signaling, and therapeutic applications. Understanding its cytotoxic profile is crucial for determining safe and effective concentrations for in vitro and in vivo studies. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common in vitro assays: the MTT assay for cell viability and the Lactate Dehydrogenase (LDH) assay for cytotoxicity. Additionally, potential signaling pathways involved in succinate-mediated cellular effects are outlined.
Principle of Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3] These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.[1]
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[4] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis and late-stage apoptosis.[5][6] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and therefore, to the extent of cytotoxicity.[4]
Quantitative Data Summary
| Cell Line | Compound | Concentration | Incubation Time | % Cell Viability Reduction | Apoptotic Activity (Fold Increase) | Reference |
| CAKI-2 (Renal Cancer) | Succinic Acid | 25 µM | 24 h | 10.23% | 4.7 | [1] |
| CAKI-2 (Renal Cancer) | Succinic Acid | 50 µM | 24 h | 9.23% | 2.13 | [1] |
| ACHN (Renal Cancer) | Succinic Acid | 25 µM | 24 h | 58.43% | 32.92 | [1] |
| ACHN (Renal Cancer) | Succinic Acid | 50 µM | 24 h | 45.46% | 12.7 | [1] |
| MRC-5 (Normal Lung Fibroblast) | Succinic Acid | 25 µM, 50 µM | 24 h | No significant effect | Not Assessed | [1] |
Note: The data presented is for succinic acid and should be considered as a reference for investigating the cytotoxicity of this compound.
Experimental Protocols
MTT Assay Protocol for this compound
Materials:
-
This compound
-
Target cell line(s)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[7]
-
Solubilization solution (e.g., DMSO, or 0.04 N HCl in isopropanol)[7][8]
-
96-well flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm)[2]
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.[9]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and sterile-filter.
-
Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include control wells:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound.
-
Untreated Control: Cells in a complete culture medium only.
-
Blank: Medium only (no cells) for background subtraction.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[7]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[2]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm is recommended to subtract background absorbance.[2]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
LDH Cytotoxicity Assay Protocol for this compound
Materials:
-
This compound
-
Target cell line(s)
-
Complete cell culture medium (preferably with low serum to reduce background LDH)[6]
-
LDH Assay Kit (commercially available kits are recommended and should be used according to the manufacturer's instructions)
-
96-well flat-bottom plates
-
Microplate reader capable of measuring absorbance at the wavelength specified by the kit (e.g., 490 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
In addition to the controls mentioned in the MTT protocol, include:
-
Spontaneous LDH Release Control: Untreated cells.
-
Maximum LDH Release Control: Cells treated with a lysis solution provided in the LDH assay kit.[10]
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume of the cell-free supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (e.g., 30 minutes), protected from light.
-
-
Absorbance Measurement:
-
Add the stop solution (if provided in the kit) to each well.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength (e.g., 680 nm).
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Potential Signaling Pathways
Succinate is not merely a metabolic intermediate but also a signaling molecule that can influence various cellular processes, including cell viability. Extracellular succinate can activate the G-protein coupled receptor SUCNR1 (also known as GPR91). The activation of this receptor can trigger downstream signaling cascades that may contribute to the cytotoxic effects of this compound.
A study in cardiomyocytes has shown that succinate can decrease cell viability through a PKA-dependent pathway that leads to the activation of caspase-3, a key executioner caspase in apoptosis.[11] Furthermore, succinate has been shown to induce the release of calcium from internal stores, which can activate the p-CAMKK2/p-AMPK/p-p38 signaling axis.[12] Prolonged elevation of intracellular calcium is a known trigger for apoptosis.[13][14]
Below are diagrams illustrating the experimental workflow for cytotoxicity assays and a potential signaling pathway for succinate-induced cytotoxicity.
Figure 1. Experimental workflow for assessing the cytotoxicity of this compound using MTT and LDH assays.
Figure 2. Potential signaling pathway for succinate-induced cytotoxicity.
Conclusion
The provided protocols offer a standardized approach for evaluating the cytotoxic effects of this compound on various cell lines. While direct cytotoxic data for this compound is limited, the information on succinic acid suggests that it can induce apoptosis in cancer cells. The proposed signaling pathway provides a framework for further mechanistic studies. It is recommended that researchers establish optimal cell densities, drug concentrations, and incubation times for their specific experimental system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium, mitochondria and apoptosis studied by fluorescence measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium and apoptosis: ER-mitochondria Ca2+ transfer in the control of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. journalononcology-org.meddocsonline.org [journalononcology-org.meddocsonline.org]
- 8. MTT Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. Frontiers | The metabolic-epigenetic interface: lysine succinylation orchestrates bidirectional crosstalk in neurodegenerative disorders [frontiersin.org]
- 11. Cytotoxicity of alpha-tocopheryl succinate, malonate and oxalate in normal and cancer cells in vitro and their anti-cancer effects on mouse melanoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. old.sm.unife.it [old.sm.unife.it]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
Application Notes and Protocols for In Vitro Evaluation of Calcium Succinate as a Phosphate Binder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperphosphatemia, an excess of phosphate in the blood, is a common and serious complication of chronic kidney disease (CKD). It is strongly associated with cardiovascular calcification and increased mortality.[1][2] Phosphate binders are a cornerstone of management, working in the gastrointestinal tract to reduce the absorption of dietary phosphate.[3][4] Calcium-based phosphate binders, such as calcium carbonate and calcium acetate, are widely used.[5][6] This document outlines the in vitro methodologies to evaluate a novel calcium-based phosphate binder, calcium succinate.
The following protocols are designed to assess the phosphate binding efficacy, cytotoxicity, and potential impact on vascular calcification of this compound in a controlled laboratory setting.
Data Presentation: In Vitro Phosphate Binding Capacity
The phosphate binding capacity of this compound can be determined through in vitro equilibrium and kinetic binding studies.[3][4] The following tables present hypothetical data for this compound, benchmarked against other calcium-based binders.
Table 1: Equilibrium Phosphate Binding Capacity of this compound vs. Other Calcium-Based Binders
| Phosphate Binder | Phosphate Concentration (mM) | Bound Phosphate (mg/g binder) |
| This compound | 5 | 45 |
| 10 | 85 | |
| 15 | 120 | |
| 20 | 150 | |
| Calcium Acetate | 5 | 40 |
| 10 | 78 | |
| 15 | 110 | |
| 20 | 140 | |
| Calcium Carbonate | 5 | 30 |
| 10 | 60 | |
| 15 | 90 | |
| 20 | 115 |
Table 2: Kinetic Phosphate Binding of this compound
| Time (minutes) | Bound Phosphate (mg/g binder) at 15 mM Initial Phosphate |
| 10 | 65 |
| 30 | 95 |
| 60 | 110 |
| 120 | 120 |
Experimental Protocols
Protocol 1: In Vitro Phosphate Binding Assay
This protocol is adapted from methodologies recommended by regulatory bodies and found in the literature for assessing phosphate binder efficacy.[3][4][7][8][9]
Objective: To determine the phosphate binding capacity of this compound at various phosphate concentrations and pH levels, mimicking the conditions of the gastrointestinal tract.
Materials:
-
This compound
-
Phosphate standard solutions (e.g., KH2PO4) of varying concentrations (10, 15, 20 mM)[7][8]
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Purified water
-
Incubator shaker (37°C)
-
Centrifuge
-
Phosphate assay kit or Ion Chromatography system[9]
Procedure:
-
Preparation of Phosphate Solutions: Prepare a series of phosphate solutions at concentrations of 10, 15, and 20 mM in purified water. Adjust the pH of separate batches to 3.0 and 6.0 to simulate gastric and intestinal conditions, respectively.[7][8]
-
Incubation: Accurately weigh a standardized amount of this compound (e.g., 67 mg) and add it to 25 mL of each phosphate solution.[7][8]
-
Incubate the mixtures at 37°C with constant agitation for a predetermined time (e.g., 6 hours) to reach equilibrium.[7][8]
-
Sample Collection: After incubation, centrifuge the samples to pellet the binder-phosphate complex.
-
Phosphate Measurement: Carefully collect the supernatant and measure the unbound phosphate concentration using a validated phosphate assay kit or ion chromatography.[9]
-
Calculation: The amount of bound phosphate is calculated by subtracting the unbound phosphate concentration from the initial phosphate concentration. The binding capacity is typically expressed as mg of phosphate bound per gram of the binder.[9]
Visualization of Experimental Workflow:
References
- 1. Vascular Calcification: In Vitro Models under the Magnifying Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Calcification: In Vitro Models under the Magnifying Glass. [arpi.unipi.it]
- 3. fda.gov [fda.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. Calcium acetate, an effective phosphorus binder in patients with renal failure [periodicos.capes.gov.br]
- 7. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phosphate binding assay for sevelamer hydrochloride by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Hydroxyapatite from Calcium Succinate Precursor
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of hydroxyapatite (HAp), a key biomaterial in drug delivery and bone tissue engineering, utilizing calcium succinate as a novel precursor. While direct literature on this specific precursor is limited, the following protocol has been adapted from established methods for hydroxyapatite synthesis using other calcium carboxylates, such as calcium acetate. This approach offers potential advantages in controlling morphology and introducing biodegradability through the succinate ligand.
Introduction
Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂) is a naturally occurring mineral form of calcium apatite that constitutes the primary inorganic component of bone and teeth. Its excellent biocompatibility, bioactivity, and osteoconductivity make it a material of significant interest for a range of biomedical applications, including drug delivery systems, bone grafts, and coatings for prosthetic implants.
The synthesis of hydroxyapatite can be achieved through various methods, including wet chemical precipitation, sol-gel, and hydrothermal techniques. The choice of precursors plays a crucial role in determining the physicochemical properties of the resulting HAp, such as particle size, crystallinity, and morphology. The use of this compound, a dicarboxylate, as a calcium precursor is explored in this protocol as a potential route to produce HAp with unique characteristics. The succinate ion may act as a chelating agent, influencing the nucleation and growth of HAp crystals.
Experimental Protocols
This section details the wet chemical precipitation method for synthesizing hydroxyapatite from this compound and a phosphate source.
Materials:
-
This compound (CaC₄H₄O₄)
-
Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄)
-
Ammonium Hydroxide (NH₄OH) solution (25% w/w)
-
Deionized Water
Equipment:
-
250 mL and 500 mL Beakers
-
Magnetic Stirrer with Hotplate
-
pH Meter
-
Burette
-
Buchner Funnel and Filter Paper
-
Drying Oven
-
Mortar and Pestle
-
Furnace (for calcination)
Procedure:
-
Preparation of Precursor Solutions:
-
Prepare a 0.5 M solution of this compound by dissolving the appropriate amount in deionized water. Gentle heating and stirring may be required to achieve complete dissolution.
-
Prepare a 0.3 M solution of Diammonium Hydrogen Phosphate in a separate beaker.
-
-
Precipitation Reaction:
-
Place the this compound solution in a 500 mL beaker on a magnetic stirrer with a hotplate.
-
Heat the solution to 60°C while stirring continuously.
-
Slowly add the diammonium hydrogen phosphate solution to the this compound solution dropwise using a burette at a rate of approximately 2-3 mL/min.
-
During the addition, continuously monitor the pH of the reaction mixture. Maintain the pH between 10 and 11 by adding ammonium hydroxide solution as needed. A milky white precipitate will form.
-
-
Aging of the Precipitate:
-
After the complete addition of the phosphate solution, continue stirring the suspension at 60°C for an additional 2 hours to ensure a homogenous reaction.
-
Turn off the heat and allow the precipitate to age in the mother liquor for 24 hours at room temperature. This aging process allows for the transformation of amorphous calcium phosphate into crystalline hydroxyapatite.
-
-
Washing and Filtration:
-
Separate the precipitate from the solution by vacuum filtration using a Buchner funnel.
-
Wash the collected precipitate several times with deionized water to remove any unreacted ions. Continue washing until the pH of the filtrate is neutral (pH ~7).
-
-
Drying and Grinding:
-
Dry the washed precipitate in an oven at 80°C for 24 hours.
-
Grind the dried powder into a fine, homogenous powder using a mortar and pestle.
-
-
Calcination (Optional):
-
To improve the crystallinity of the hydroxyapatite powder, a calcination step can be performed.
-
Place the dried powder in a crucible and heat it in a furnace at a temperature between 600°C and 900°C for 2 hours. The specific temperature will influence the final crystal size and surface area.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of hydroxyapatite synthesized by precipitation methods. These values can be used for comparison with the results obtained using the this compound precursor.
Table 1: Influence of Calcination Temperature on Hydroxyapatite Properties
| Calcination Temperature (°C) | Crystallite Size (nm) | Surface Area (m²/g) | Ca/P Molar Ratio |
| As-synthesized (dried at 80°C) | 20 - 40 | 80 - 120 | 1.65 - 1.69 |
| 600 | 40 - 60 | 50 - 80 | 1.66 - 1.70 |
| 900 | > 100 | 10 - 30 | 1.67 - 1.71 |
Table 2: Characterization Data of Synthesized Hydroxyapatite
| Characterization Technique | Parameter | Typical Value |
| X-ray Diffraction (XRD) | Crystal Phase | Hexagonal (P6₃/m) |
| 2θ peaks (°) | ~25.9, 31.8, 32.2, 32.9, 34.1, 39.8, 46.7, 49.5 | |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Phosphate (PO₄³⁻) bands (cm⁻¹) | ~565, 603, 962, 1030-1090 |
| Hydroxyl (OH⁻) bands (cm⁻¹) | ~632, 3570 | |
| Carbonate (CO₃²⁻) bands (cm⁻¹) | ~875, 1410-1450 (if present) | |
| Scanning Electron Microscopy (SEM) | Morphology | Nanoparticles, nanorods, or agglomerates |
| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental Composition | Calcium (Ca), Phosphorus (P), Oxygen (O) |
| Ca/P Molar Ratio | ~1.67 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of hydroxyapatite.
Caption: Proposed reaction pathway for hydroxyapatite synthesis.
Troubleshooting & Optimization
Technical Support Center: Improving Calcium Succinate Solubility in Aqueous Solutions
Welcome to the technical support center for calcium succinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in water?
This compound is slightly soluble in water.[1] Its solubility is temperature-dependent.
Q2: How does temperature affect the solubility of this compound?
The aqueous solubility of this compound varies with temperature. For instance, at 20°C, its solubility is 1.28 g/100g H₂O, while at 100°C, it decreases to 0.66 g/100g H₂O.[2][3]
Q3: How does pH influence the solubility of this compound?
The solubility of this compound is significantly affected by pH. It is soluble in dilute acids.[1] Generally, for salts of weak acids like succinic acid, solubility increases as the pH of the solution decreases.[4] In a 1 M HCl solution, the solubility of this compound is 100 mg/mL, which is substantially higher than in neutral water.[2][3]
Q4: Can co-solvents be used to improve the solubility of this compound?
Yes, co-solvents can be employed to enhance the solubility of poorly soluble compounds. While specific data for this compound in various co-solvent systems is limited, the use of organic solvents like ethanol in water can modulate the solubility of calcium salts.[5] For other succinate salts, solvents such as DMSO and PEG300 have been used, particularly in multi-solvent systems for in vivo studies.[6]
Q5: Is it possible to use complexing agents to increase this compound solubility?
Q6: What are precipitation inhibitors and can they be used for this compound solutions?
Precipitation inhibitors are polymers or surfactants that can delay the nucleation and crystal growth of a compound from a supersaturated solution.[10] Common inhibitors include HPMC (hydroxypropyl methylcellulose) and HPMCAS (hydroxypropyl methylcellulose acetate succinate).[11][12] These can be particularly useful in maintaining a supersaturated state of this compound for a longer duration, which is beneficial for absorption and bioavailability.[13][12]
Troubleshooting Guide
Issue 1: this compound is precipitating out of my aqueous solution.
Possible Causes and Solutions:
-
Temperature Fluctuations: A decrease in temperature can lead to precipitation if the solution is near its saturation point.[6]
-
pH Shift: An increase in the pH of the solution can decrease the solubility of this compound, leading to precipitation.
-
Solution: Monitor and control the pH of your solution. If permissible for your experiment, lowering the pH by adding a suitable acid can redissolve the precipitate.
-
-
High Concentration: You may be exceeding the solubility limit of this compound.
-
Solution: Re-evaluate the required concentration for your experiment. If a high concentration is necessary, consider using the solubility enhancement techniques described in the FAQs and Experimental Protocols sections.
-
-
Presence of Nucleation Sites: Scratches or impurities in glassware can act as nucleation sites, promoting precipitation.
-
Ionic Strength: Changes in the ionic strength of the solution due to the presence of other salts can affect solubility.[15][16]
-
Solution: Maintain a consistent ionic strength in your experimental buffers and solutions.
-
Issue 2: I am unable to dissolve the desired amount of this compound.
Possible Causes and Solutions:
-
Insufficient Mixing: The dissolution rate may be slow.
-
Solution: Use vigorous stirring or sonication to aid in the dissolution process.
-
-
Incorrect Solvent: Pure water may not be a suitable solvent for higher concentrations.
-
Solution: Refer to the Experimental Protocols section for methods to increase solubility, such as pH adjustment, use of co-solvents, or complexing agents.
-
-
Quality of this compound: The purity and hydration state of the this compound can affect its solubility.
-
Solution: Ensure you are using a high-purity grade of this compound and are aware of its hydration state (anhydrous vs. monohydrate vs. trihydrate) as this will affect the molar calculations.
-
Data Presentation
Table 1: Solubility of this compound in Aqueous Solutions
| Solvent | Temperature (°C) | Solubility ( g/100g H₂O) | Solubility (mg/mL) | Reference |
| Water | 0 | 1.127 | 11.27 | [2][3] |
| Water | 20 | 1.28 | 12.8 | [2][3] |
| Water | 100 | 0.66 | 6.6 | [2][3] |
| 1 M HCl | Ambient | - | 100 | [2][3] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility of this compound
This protocol is adapted from standard methods for determining the equilibrium solubility of a substance.[17][18]
Materials:
-
This compound
-
Aqueous solution of interest (e.g., purified water, buffer of specific pH)
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical method for calcium or succinate quantification (e.g., ICP-OES for calcium, HPLC for succinate)
Procedure:
-
Add an excess amount of this compound to a known volume of the aqueous solution in a sealed container.
-
Place the container in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
At each time point, withdraw a sample of the suspension.
-
Immediately centrifuge the sample to separate the undissolved solid.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.
-
Dilute the clear filtrate with an appropriate solvent to a concentration within the calibration range of your analytical method.
-
Quantify the concentration of calcium or succinate in the diluted filtrate using a validated analytical method.
-
Equilibrium is reached when the concentration of this compound in the solution does not significantly change between consecutive time points.
Protocol 2: Enhancing this compound Solubility by pH Adjustment
Materials:
-
This compound
-
Purified water
-
Dilute Hydrochloric Acid (e.g., 0.1 M HCl) or other suitable acid
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare a suspension of this compound in purified water at the desired concentration.
-
While stirring, slowly add the dilute acid dropwise to the suspension.
-
Monitor the pH of the solution continuously using a calibrated pH meter.
-
Continue adding acid until the this compound is completely dissolved.
-
Record the final pH of the solution. Note that the final pH may need to be adjusted back towards the desired experimental pH if the application allows, but be cautious of precipitation upon pH increase.
Protocol 3: Screening for Co-solvent Effects on this compound Solubility
Materials:
-
This compound
-
Purified water
-
A selection of co-solvents (e.g., ethanol, propylene glycol, PEG 400)
-
Vials or test tubes
-
Vortex mixer
-
Analytical method for quantification
Procedure:
-
Prepare a series of aqueous solutions containing different concentrations of a co-solvent (e.g., 10%, 20%, 30% v/v ethanol in water).
-
Add an excess of this compound to each co-solvent mixture.
-
Seal the vials and vortex them for a set period to facilitate dissolution.
-
Allow the samples to equilibrate at a constant temperature as described in Protocol 1.
-
Separate the undissolved solid by centrifugation and filtration.
-
Quantify the concentration of dissolved this compound in the clear supernatant.
-
Compare the solubility across the different co-solvent concentrations to identify an optimal system.
Visualizations
Caption: Workflow for enhancing this compound solubility.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. This compound [drugfuture.com]
- 2. Cas 140-99-8,this compound, MONOHYDRATE | lookchem [lookchem.com]
- 3. 140-99-8 CAS MSDS (this compound, MONOHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kiche.or.kr [kiche.or.kr]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rjptonline.org [rjptonline.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. who.int [who.int]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Preventing Calcium Succinate Precipitation in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of calcium succinate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it precipitate in my cell culture medium?
This compound is a salt formed from the reaction of calcium ions (Ca²⁺) and succinate ions. Precipitation can occur when the concentrations of these ions exceed the solubility limit of this compound in the specific conditions of your cell culture medium. While not the most common form of precipitation, it can arise, particularly in custom media formulations or when succinate is used as a supplementary carbon source or to study metabolic pathways.
Q2: What are the primary factors that influence this compound precipitation?
Several factors can contribute to this compound precipitation:
-
High Concentrations of Calcium and Succinate: Exceeding the solubility product of this compound is the direct cause of precipitation.
-
pH of the Medium: The pH of the cell culture medium can affect the ionization state of succinic acid. Generally, the solubility of calcium salts of weak acids can be influenced by pH.[1][2]
-
Temperature: Temperature fluctuations, such as repeated freeze-thaw cycles of media or supplements, can decrease the solubility of media components, including calcium salts.[3][4]
-
Presence of Other Ions: The complex ionic composition of cell culture media can influence the solubility of individual salts. For instance, high concentrations of phosphate can lead to the precipitation of calcium phosphate, which might indirectly affect the availability of calcium ions.
-
Order of Component Addition: When preparing media from powder or adding supplements, the order in which components are added is crucial. Adding concentrated calcium and succinate solutions together can cause localized high concentrations, leading to precipitation.[3][5]
Q3: What are the typical concentrations of calcium and succinate in cell culture media?
Calcium concentration in standard cell culture media typically ranges from 0.3 mM to 1.8 mM.[6] For example, DMEM contains approximately 1.8 mM calcium, while RPMI-1640 has about 0.42 mM.[6] Succinate is not a standard component of most common basal media, but it can be present in some minimal media formulations or be secreted by cells as a metabolic byproduct, with concentrations that can vary significantly.[7][8]
Q4: How can I determine the maximum soluble concentration of succinate in my specific cell culture medium?
You can perform a solubility test to determine the empirical limit. A detailed protocol for this is provided in the "Experimental Protocols" section below. This involves preparing serial dilutions of a concentrated succinate stock solution in your specific cell culture medium and observing for precipitate formation.
Troubleshooting Guides
Issue: I observed a precipitate in my cell culture medium after adding a succinate solution.
Use the following troubleshooting guide to identify the cause and find a solution.
Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for identifying the cause of precipitation.
Data Presentation
Table 1: Calcium Concentration in Common Cell Culture Media
| Media Type | Calcium Concentration (mM) |
| DMEM | 1.8 |
| IMDM | 1.49 |
| DMEM/F-12 | 1.05 |
| McCoy's 5A | 0.9 |
| RPMI-1640 | 0.42 |
| Ham's F-10 | 0.30 |
| MCDB 153 | 0.03 |
Source: Data compiled from multiple sources.[6]
Table 2: Water Solubility of this compound Monohydrate
| Temperature (°C) | Solubility (g / 100g H₂O) | Molar Solubility (approx. mM) |
| 0 | 1.127 | 64.7 |
| 20 | 1.28 | 73.5 |
| 100 | 0.66 | 37.9 |
Source: ChemicalBook.[9]
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Succinate Concentration
This protocol outlines a method to determine the maximum concentration of succinate that can be added to a specific cell culture medium without forming a precipitate.
Experimental Workflow for Solubility Testing
References
- 1. Solubility Product Constant Data Table [groups.chem.ubc.ca]
- 2. chemconnections.org [chemconnections.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. microbenotes.com [microbenotes.com]
- 9. 140-99-8 CAS MSDS (this compound, MONOHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
troubleshooting calcium succinate crystal growth experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their calcium succinate crystal growth experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its crystalline form important?
A1: this compound is a salt formed from calcium and succinic acid.[1][2] The specific crystalline form, or polymorph, is critical in the pharmaceutical industry as different polymorphs of a substance can exhibit variations in crucial properties such as solubility, dissolution rate, stability, and bioavailability.[3][4][5][6] Controlling the crystallization process ensures the desired polymorph with optimal characteristics is consistently produced.
Q2: What are the common methods for growing this compound crystals?
A2: Common methods for growing this compound crystals include solution-based techniques such as slow evaporation, cooling crystallization, and gel-aided growth.[7][8][9] The free evaporation method and gel-aided solution growth have been successfully used to produce single crystals of this compound.[7][8][9] The choice of method depends on the desired crystal size, quality, and the specific polymorph being targeted.
Q3: What key factors influence the crystal growth of this compound?
A3: Several factors critically influence the crystallization of this compound. These include supersaturation, temperature, pH, solvent choice, and the presence of additives or impurities.[3][4][5] For instance, the solubility of this compound in water increases with temperature, making temperature a key parameter for controlling supersaturation.[8] The pH of the solution can also significantly affect the solubility of calcium salts and, consequently, the crystallization process.[5][10]
Q4: What are the essential characterization techniques for this compound crystals?
A4: To analyze the results of a crystal growth experiment, several characterization techniques are essential. These include:
-
Powder X-ray Diffraction (PXRD): Used to identify the crystalline phase (polymorph) and confirm the crystalline nature of the material.[7][8][11]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Helps to confirm the presence of specific functional groups and the overall chemical structure.[7][8][11]
-
Thermal Analysis (TGA/DTA): Provides information on the thermal stability of the crystal and the presence of water molecules.[7][8]
-
Single Crystal X-ray Diffraction: Determines the precise crystal structure, including unit cell dimensions.[7][9][11]
-
Scanning Electron Microscopy (SEM): Used to observe the morphology and surface features of the crystals.[12]
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound crystallization experiments.
Problem 1: No crystals are forming.
-
Potential Causes:
-
Insufficient Supersaturation: The concentration of the this compound in the solution is below the solubility limit for the given conditions.[13][14]
-
Inappropriate Temperature: The temperature may be too high, increasing solubility and preventing precipitation, or too low, hindering molecular movement required for nucleation.[13]
-
Presence of Contaminants: Impurities in the solvent or reagents can inhibit nucleation.[13][15] Using tap water instead of distilled or deionized water is a common source of contaminants.[13]
-
Excessive Vibration: The experimental setup is in a location with vibrations, which can disturb the formation of stable nuclei.[13]
-
-
Recommended Solutions:
-
Increase the concentration of the solute by adding more this compound or by slowly evaporating the solvent.[13]
-
Systematically adjust the temperature. Try increasing the temperature to enhance evaporation or decreasing it to reduce solubility.[13]
-
Ensure high purity of reagents and solvents. Use distilled or deionized water and clean glassware thoroughly.[13]
-
Move the crystallization setup to a quiet, stable location to avoid any physical disturbances.[13]
-
Problem 2: The precipitate is amorphous, or the crystals are of poor quality (e.g., cloudy, dendritic).
-
Potential Causes:
-
Excessively High Supersaturation: A very high concentration gradient can lead to rapid, uncontrolled precipitation, resulting in an amorphous solid or poorly formed crystals instead of ordered crystal growth.[14][16]
-
Rapid Cooling or Evaporation: If the temperature is dropped too quickly or the solvent is evaporated too fast, the system does not have enough time for orderly crystal lattice formation.[16]
-
Impurities: Impurities can be incorporated into the crystal lattice, leading to defects and poor quality.
-
-
Recommended Solutions:
-
Reduce the initial concentration of the solution.
-
Slow down the rate of crystallization by reducing the cooling rate or slowing solvent evaporation (e.g., by loosely covering the container).
-
Filter the solution before setting up the crystallization to remove any particulate impurities.
-
Problem 3: The resulting crystals are too small or have agglomerated.
-
Potential Causes:
-
High Nucleation Rate: Conditions that favor a high rate of nucleation over crystal growth will result in a large number of small crystals.
-
Rapid Crystallization: Fast precipitation can lead to individual crystals clumping together, a phenomenon known as agglomeration.[16] This can impact product quality and flow properties.[16]
-
-
Recommended Solutions:
-
Decrease the level of supersaturation.
-
Introduce seed crystals to the solution. This provides a template for growth, encouraging the formation of larger, more well-defined crystals rather than new nuclei.
-
Optimize the stirring rate. In some systems, gentle agitation can prevent agglomeration, but excessive stirring can increase secondary nucleation.
-
Problem 4: The incorrect crystal polymorph is being formed.
-
Potential Causes:
-
Solvent System: The polarity and hydrogen bonding capability of the solvent can influence which polymorphic form is more stable and likely to crystallize.[3][4]
-
Temperature and pH: Different polymorphs can be stable at different temperatures and pH ranges.[3][4][5]
-
Supersaturation Level: The degree of supersaturation can determine whether a metastable or stable polymorph nucleates first, in line with Ostwald's Rule of Stages.[3][4]
-
Additives: The presence of even small amounts of other substances can inhibit the growth of one polymorph while promoting another.[3][4][6]
-
-
Recommended Solutions:
-
Experiment with different solvents or solvent mixtures.
-
Systematically vary the crystallization temperature and the pH of the solution.
-
Control the rate at which supersaturation is achieved (e.g., slow cooling vs. rapid cooling).
-
Investigate the effect of specific additives known to influence the crystallization of related compounds.[15]
-
Data Presentation
Table 1: Influence of Key Parameters on this compound Crystallization
| Parameter | Effect on Crystal Size | Effect on Crystal Quality | Effect on Polymorphism |
| Supersaturation | Higher levels lead to smaller crystals | Very high levels reduce quality (amorphous/dendritic) | Can determine which polymorph nucleates[3][4][6] |
| Temperature | Affects solubility and nucleation rate | Slower cooling generally improves quality | Can be a controlling factor for polymorphic outcome[3][4] |
| pH | Affects solubility of the salt[10] | Can influence crystal habit | A key factor in controlling polymorphism[5] |
| Solvent | Can influence solubility and habit | Mismatched solvent can lead to oiling out | A primary determinant of the resulting polymorph[3][4] |
| Additives/Impurities | Can inhibit or promote growth | Can be incorporated as defects | Can selectively inhibit or promote a specific polymorph[3][4][6] |
Table 2: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 30 | ~0.28 |
| 35 | ~0.31 |
| 40 | ~0.34 |
| 45 | ~0.37 |
| 50 | ~0.40 |
| Note: Data is approximated from graphical representations in the literature.[8] |
Experimental Protocols
Protocol 1: Crystal Growth by Slow Evaporation
-
Prepare a Saturated Solution: Dissolve this compound in a suitable solvent (e.g., deionized water) at a slightly elevated temperature to ensure saturation. Stir until no more solute dissolves.
-
Filter the Solution: Use a filter paper to remove any undissolved solid or particulate impurities from the hot solution.
-
Set Up for Crystallization: Transfer the clear solution to a clean beaker or crystallizing dish. Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow solvent evaporation.
-
Incubate: Place the setup in a location free from vibrations and with stable temperature.
-
Monitor and Harvest: Observe the container periodically for crystal formation. Once crystals of the desired size have formed, carefully harvest them from the solution and dry them on a filter paper.
Protocol 2: Key Characterization Techniques
-
Powder X-ray Diffraction (PXRD):
-
Finely grind a small sample of the harvested crystals using a mortar and pestle.
-
Mount the powdered sample onto a sample holder.
-
Place the holder in the diffractometer.
-
Run the analysis over a specified 2θ range (e.g., 10-80°) using CuKα radiation.[8]
-
Compare the resulting diffraction pattern to known patterns in databases to identify the crystalline phase.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare a sample, typically by mixing a small amount of the crystal powder with KBr and pressing it into a pellet, or by using an ATR (Attenuated Total Reflectance) accessory.
-
Place the sample in the FTIR spectrometer.
-
Record the spectrum, typically in the wavenumber range of 4000-400 cm⁻¹.[8]
-
Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups of this compound.
-
Visualizations
References
- 1. americanelements.com [americanelements.com]
- 2. Blackboard [gsrs.ncats.nih.gov]
- 3. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acadpubl.eu [acadpubl.eu]
- 12. [2510.05867] Advanced Characterization Methods for Crystals of an Extraordinary Material [arxiv.org]
- 13. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 14. Tips for Crystal Growing [cryst.chem.uu.nl]
- 15. Molecular Crystallization Inhibitors for Salt Damage Control in Porous Materials: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. achievechem.com [achievechem.com]
Technical Support Center: Optimizing TGA of Calcium Succinate
Welcome to the technical support center for the thermogravimetric analysis (TGA) of calcium succinate. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing experimental parameters and troubleshooting common issues, with a specific focus on the impact of the heating rate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My TGA curve shows broad, overlapping decomposition steps. How can I improve the resolution?
A1: Poor resolution between thermal events is a common issue, often related to the heating rate and sample size.
-
High Heating Rate: A rapid heating rate can cause decomposition events to merge because the sample does not have enough time to reach thermal equilibrium.[1][2] Try reducing the heating rate significantly (e.g., from 20 °C/min to 10 °C/min or 5 °C/min) to improve the separation of decomposition steps.[3]
-
Large Sample Mass: A large sample (typically >15 mg) can lead to poor heat transfer and impede the diffusion of gaseous products, resulting in broader, less defined transitions.[2][3] Using a smaller sample size, generally in the 5-10 mg range, is recommended.[3]
-
Sample Packing: Ensure the sample is packed loosely and spread thinly at the bottom of the crucible. This maximizes the surface area, promoting efficient heat transfer and the escape of evolved gases.[3]
Q2: I noticed that the decomposition temperatures for this compound shift to higher values when I increase the heating rate. Is this normal?
A2: Yes, this is a well-documented kinetic effect in TGA. As the heating rate increases, the thermogravimetric curves consistently shift to higher temperatures.[4] This occurs because at a faster heating rate, a higher temperature is required to achieve the same rate of decomposition within a shorter timeframe. Slower heating rates allow the sample to remain closer to thermal equilibrium, resulting in decomposition events occurring at lower temperatures.[1]
Q3: What is the optimal heating rate for analyzing this compound?
A3: The "optimal" heating rate depends on the goal of your analysis. There is a trade-off between resolution and analysis time.[5]
-
For High Resolution: To clearly separate successive decomposition steps (e.g., dehydration, initial decomposition, and carbonate decomposition), a slow heating rate of 5-10 °C/min is recommended.
-
For Routine Analysis/Screening: If the primary goal is a quick determination of thermal stability or purity, a faster heating rate of 20 °C/min may be sufficient.
-
For Kinetic Studies: To obtain reliable kinetic data, the International Confederation for Thermal Analysis and Calorimetry (ICTAC) recommends performing experiments at no less than three different heating rates.[4]
Q4: My final residual mass is higher than the theoretical value for calcium oxide (CaO). What could be the cause?
A4: This discrepancy can arise from several factors:
-
Incomplete Decomposition: The final temperature of your TGA run may not have been high enough to ensure the complete decomposition of the calcium carbonate intermediate. The decomposition of CaCO₃ to CaO can require temperatures of 850 °C or higher.[6] Consider extending the final temperature to 950 °C.
-
Formation of Carbonaceous Residue: When the analysis is performed under an inert atmosphere (like nitrogen), the organic succinate portion may undergo charring instead of complete combustion, leaving a stable carbonaceous residue along with the CaO.[3] Running the experiment in an oxidative atmosphere (air) can mitigate this.
-
Atmosphere Control: The decomposition of calcium carbonate is sensitive to the partial pressure of the evolved carbon dioxide in the furnace.[3] Ensure a consistent and sufficient purge gas flow rate (e.g., 20-50 mL/min) to remove gaseous products efficiently.
Data Presentation: Effect of Heating Rate on TGA Events
The following table summarizes the typical effects of varying the heating rate on the key thermal events observed during the TGA of this compound. The temperatures are representative and will shift based on specific instrument conditions. The primary decomposition involves the breakdown of the succinate, and the secondary decomposition is the breakdown of the calcium carbonate intermediate.
| Heating Rate (°C/min) | Primary Decomposition Onset (°C) | Primary Decomposition Peak (°C) | Secondary Decomposition Onset (°C) | Resolution Between Steps |
| 5 | ~485 | ~510 | ~660 | Excellent |
| 10 | ~495 | ~525 | ~680 | Good |
| 20 | ~510 | ~545 | ~705 | Fair to Poor |
| 50 | ~530 | ~570 | ~735 | Poor/Overlapping |
Experimental Protocols
Methodology for Evaluating Optimal Heating Rate
This protocol describes a procedure to determine the optimal heating rate for the TGA of this compound.
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass are properly calibrated according to the manufacturer's guidelines.[1]
-
Sample Preparation:
-
TGA Instrument Parameters:
-
Purge Gas: Nitrogen (or air), with a constant flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to 950 °C.
-
Heating Rate: Perform separate runs at three different heating rates: 20 °C/min, 10 °C/min, and 5 °C/min.[4]
-
-
Procedure:
-
Place the sample crucible into the TGA instrument.
-
Allow the balance to stabilize.
-
Begin the temperature program and record the mass loss as a function of temperature for each run.
-
-
Data Analysis:
-
Plot the TGA (mass % vs. temperature) and derivative TGA (DTG) curves for each heating rate.
-
Compare the resolution of the decomposition steps and the onset temperatures.
-
Select the heating rate that provides the best balance of resolution and analysis time for your specific research needs.
-
Visualizations
Logical Relationships
Caption: Relationship between heating rate and TGA results.
Troubleshooting Workflow
Caption: Troubleshooting guide for common TGA issues.
References
- 1. Influencing TGA Accuracy: Key Factors [redthermo.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Influence of Operating Conditions on the Thermal Behavior and Kinetics of Pine Wood Particles Using Thermogravimetric Analysis | MDPI [mdpi.com]
- 5. Variable heating rate thermogravimetric analysis as a mechanism to improve efficiency and resolution of the weight loss profiles of three model pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembam.com [chembam.com]
Technical Support Center: Overcoming Calcium Succinate Interference in Colorimetric Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome interference from calcium succinate in your colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: My succinate measurements are unexpectedly high in samples containing this compound. What could be the cause?
A1: The most likely cause is interference from calcium ions. Many colorimetric succinate assays rely on the enzyme succinate dehydrogenase (SDH). Calcium ions are known to activate SDH, leading to an artificially inflated rate of reaction and, consequently, an overestimation of the succinate concentration in your samples.[1][2][3][4]
Q2: Is the this compound salt itself interfering with the color of the assay?
A2: While direct chemical interference with the chromogenic reagents is possible, the primary and most documented mode of interference is the biological activation of the succinate dehydrogenase enzyme by free calcium ions.[1][2][4] This enzymatic activation is a more common issue in succinate-specific assays.
Q3: What is a calcium chelator and can it help resolve this interference?
A3: A calcium chelator is a molecule that binds tightly to calcium ions, effectively sequestering them and preventing them from interacting with other molecules, such as enzymes. Using a calcium-specific chelator like EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) is a primary method to mitigate this interference. By adding EGTA to your reaction, you can bind the free calcium, preventing it from activating succinate dehydrogenase.[5][6][7]
Q4: Will a chelator like EDTA or EGTA interfere with the assay itself?
A4: It's crucial to use a chelator with a higher affinity for calcium than for other divalent cations like magnesium (Mg²⁺), which may be necessary for enzyme function. EGTA is generally preferred over EDTA because it is more selective for Ca²⁺ over Mg²⁺, minimizing the risk of inhibiting the assay's enzymatic machinery.[7][8] The concentration of the chelator must also be optimized.
Q5: Are there alternative methods to measure succinate that are not affected by calcium?
A5: Yes. If you are unable to resolve the interference in your colorimetric assay, you can use alternative analytical methods that offer higher specificity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are robust methods for quantifying succinate and are not susceptible to interference from calcium ions.[9][10]
Troubleshooting Guide
Problem: Absorbance values are consistently higher than expected or non-linear in samples known to contain calcium.
| Possible Cause | Suggested Solution |
| Calcium-induced activation of succinate dehydrogenase. | 1. Incorporate a Calcium Chelator: Add a calcium-specific chelator like EGTA to your sample or reaction buffer. Start with a concentration sufficient to chelate the estimated calcium concentration in your sample (e.g., 0.5 mM EGTA). See Protocol 1 for details. 2. Modify the Standard Curve: Prepare your succinate standards in a buffer that contains the same concentration of calcium as your samples. This helps to normalize the enzymatic activation across both standards and samples. See Protocol 2 for details. |
| High background signal from the sample matrix. | 1. Run a Sample Blank: For each sample, prepare a parallel reaction that contains the sample but not the succinate-converting enzyme or substrate. Subtract the absorbance of this blank from your sample's absorbance.[11][12] 2. Sample Dilution: Dilute your sample to reduce the concentration of interfering substances. Ensure the diluted succinate concentration is still within the linear range of the assay.[11][12] |
| Direct chemical interference with the chromogenic dye. | 1. Perform Sample Pre-treatment: Use methods like solid-phase extraction (SPE) or precipitation to remove interfering ions before running the assay.[12][13] 2. Consult Alternative Assays: If direct interference is confirmed and cannot be resolved, consider using HPLC or LC-MS/MS for succinate quantification.[9][10] |
Data Presentation: Illustrative Impact of Calcium Interference and Mitigation
The following tables provide a conceptual overview of how calcium can affect succinate assay results and how mitigation strategies can correct for this.
Table 1: Hypothetical Succinate Assay Data with Calcium Interference
| Sample ID | True Succinate (µM) | Calcium Conc. (mM) | Measured Succinate (µM) | % Error |
| Control | 100 | 0 | 102 | 2% |
| Sample A | 100 | 1 | 145 | 45% |
| Sample B | 100 | 5 | 210 | 110% |
Table 2: Hypothetical Succinate Assay Data with Mitigation Strategies
| Sample ID | True Succinate (µM) | Calcium Conc. (mM) | Mitigation Strategy | Measured Succinate (µM) | % Error |
| Sample A | 100 | 1 | 0.5 mM EGTA Added | 105 | 5% |
| Sample B | 100 | 5 | Calcium-matched Standard Curve | 103 | 3% |
Experimental Protocols
Protocol 1: Succinate Colorimetric Assay with EGTA Chelation
This protocol is an adaptation of a standard succinate colorimetric assay, incorporating EGTA to negate calcium interference.
1. Reagent Preparation:
- Succinate Assay Buffer: Prepare as directed by your assay kit manufacturer.
- EGTA Stock Solution (100 mM): Dissolve the appropriate amount of EGTA in deionized water and adjust the pH to ~7.5-8.0 with NaOH.
- Modified Assay Buffer: Add EGTA stock solution to your standard assay buffer to a final concentration of 0.5 mM - 1.0 mM. The optimal concentration may need to be determined empirically.
2. Standard Curve Preparation:
- Prepare a series of succinate standards as per your kit's instructions, using the Modified Assay Buffer for all dilutions.
3. Sample Preparation:
- Add your sample to the microplate wells.
- Add the Modified Assay Buffer to bring all sample and standard wells to the same final volume (e.g., 50 µL).
4. Assay Reaction:
- Prepare the Reaction Mix as per your kit's instructions.
- Add the Reaction Mix to each well.
- Incubate for the recommended time and temperature (e.g., 30 minutes at 37°C), protected from light.[11]
5. Measurement:
- Measure the absorbance at the specified wavelength (e.g., 450 nm).[11]
6. Calculation:
- Calculate the succinate concentration in your samples using the standard curve prepared with the EGTA-containing buffer.
Protocol 2: Succinate Colorimetric Assay with Calcium-Matched Standard Curve
Use this protocol when the calcium concentration in your samples is known and consistent.
1. Reagent Preparation:
- Calcium-Containing Buffer: Prepare your assay buffer to have the same final concentration of calcium as your samples.
- Standard Assay Buffer: Prepare the regular assay buffer without added calcium.
2. Standard Curve Preparation:
- Prepare a series of succinate standards as per your kit's instructions, using the Calcium-Containing Buffer for all dilutions.
3. Sample Preparation:
- Add your samples to the microplate wells.
- Use the Standard Assay Buffer to adjust the volume of your samples.
4. Assay Reaction and Measurement:
- Proceed with the assay reaction and measurement as described in your kit's protocol.
5. Calculation:
- Calculate the succinate concentration in your samples using the calcium-matched standard curve. This will account for the enzymatic activation caused by the calcium.
Visualizations
Caption: Comparison of standard vs. mitigation assay workflows.
Caption: Mechanism of calcium interference in SDH-based assays.
References
- 1. 2.10. Succinate dehydrogenase activity [bio-protocol.org]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. content.abcam.com [content.abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 10. Succinate Dehydrogenase Activity Assay Kit (Colorimetric) (ab228560) | Abcam [abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity Calcium Succinate
Welcome to the Technical Support Center for calcium succinate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges in minimizing impurities during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources and types of impurities in this compound synthesis?
A1: Impurities in this compound primarily depend on the synthesis route.
-
Fermentation Route: This is a common method for producing succinic acid, which is then converted to this compound. Impurities from this process can include:
-
Organic Acids: By-products of microbial metabolism, such as formic, acetic, and lactic acids, can co-precipitate.[1][2]
-
Nitrogenous Impurities: Proteins and amino acids from the fermentation broth are common contaminants.[3]
-
Residual Carbohydrates: Unconsumed sugars from the fermentation medium.[1]
-
Inorganic Salts: Salts from the fermentation medium or neutralization agents.[3]
-
-
Chemical Synthesis Route: This typically involves the reaction of succinic anhydride with a calcium source like calcium hydroxide.[1]
-
Unreacted Starting Materials: Residual succinic anhydride or calcium hydroxide.
-
Side-Reaction Products: Impurities formed from side reactions during the synthesis.
-
Q2: What is the optimal pH range to maintain during fermentation to maximize succinic acid yield and minimize by-products?
A2: The optimal pH for succinic acid fermentation is typically between 6.0 and 7.5.[4][5] Maintaining the pH within this range is crucial, as lower pH values can inhibit fermentation, while higher pH values may favor the production of other organic acids like lactate.[3] For Actinobacillus succinogenes, a pH of 7.5 has been shown to yield high succinic acid production.[5]
Q3: My final this compound product has a persistent off-white or yellowish color. What is the likely cause and how can it be removed?
A3: A yellowish tint often indicates the presence of chromophoric impurities, which can originate from the fermentation broth (e.g., Maillard reaction products if heat is used for sterilization) or side reactions in chemical synthesis. Decolorization can be achieved by treating the succinic acid solution (before precipitation of this compound) with activated carbon.[1]
Q4: What are the recommended analytical techniques for identifying and quantifying impurities in this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for separating and quantifying organic acid impurities and the succinate content.[6][7] For more detailed characterization and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[6][8]
Troubleshooting Guides
Problem 1: Low Purity of the Final this compound Product
-
Possible Cause 1: Co-precipitation of other organic acids from fermentation.
-
Possible Cause 2: Contamination with nitrogenous impurities (proteins, amino acids).
-
Solution: After precipitation and filtration of the this compound, wash the filter cake thoroughly with purified water. For higher purity, the crude this compound can be redissolved by acidification to form succinic acid, followed by treatment with ion-exchange resins to remove charged impurities like amino acids.[3]
-
-
Possible Cause 3: Inadequate washing of the precipitate.
-
Solution: Implement a more rigorous washing protocol for the this compound filter cake. Washing with warm water (e.g., 80°C) can be effective in removing soluble impurities.[3]
-
Data Presentation
Table 1: Impact of Purification Steps on Succinic Acid Purity (Data derived from a fermentation process) [3]
| Process Stage | Succinate (% dry weight) | Calcium (% dry weight) | Nitrogenous Impurities (% of succinate weight) |
| Combined this compound Cake | 52.1% | 36.6% | ~10% |
| After Acidification & Filtration | 89.6% | 1.6% | 1.67% |
| After Cation Exchange | 91.1% | < 5 ppm | 1.0% |
| After Anion Exchange | 99.8% | < 5 ppm | < 1% |
Experimental Protocols
Protocol 1: Recrystallization of this compound for Enhanced Purity
This protocol describes a general method to purify crude this compound containing soluble impurities.
-
Dissolution: In a suitable beaker, add the crude this compound powder. Add a minimal amount of hot deionized water and stir. The solubility of this compound in water is low, so this step primarily washes the solid. For significant impurities, a more advanced approach is to dissolve the this compound by converting it to the more soluble succinic acid. To do this, slowly add a dilute strong acid (e.g., HCl) until the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present after dissolution (in the acidified form), perform a hot gravity filtration to remove them. If the solution is colored, add a small amount of activated carbon and stir for 5-10 minutes before hot filtration.
-
Re-precipitation: If the succinate was dissolved by acidification, slowly add a calcium source (e.g., a solution of calcium hydroxide or calcium chloride) with constant stirring until precipitation is complete. Monitor the pH to avoid excess basicity.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. To maximize yield, you can further cool the mixture in an ice bath. Slower cooling generally promotes the formation of larger, purer crystals.[9]
-
Crystal Collection: Collect the purified this compound crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals on the filter with a small amount of cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove residual water.
Protocol 2: HPLC Method for Purity Analysis of this compound
This protocol provides a general framework for the analysis of this compound and common organic acid impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an acidic aqueous buffer (e.g., 1% v/v phosphoric acid in water) and an organic solvent like methanol (e.g., 90:10 v/v aqueous to organic).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in the mobile phase or a suitable dilute acid to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation: Prepare standard solutions of this compound and potential impurities (e.g., sodium acetate, sodium formate) of known concentrations in the mobile phase.
-
Analysis: Inject the sample and standard solutions into the HPLC system. Identify and quantify the succinate and any impurities by comparing their retention times and peak areas to those of the standards.
Visualizations
Caption: Troubleshooting workflow for low purity this compound.
Caption: Relationship between fermentation pH and product formation.
Caption: Experimental workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Fermentative Succinate Production: An Emerging Technology to Replace the Traditional Petrochemical Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5168055A - Fermentation and purification process for succinic acid - Google Patents [patents.google.com]
- 4. CA1338905C - Fermentation and purification process for succinic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jsmcentral.org [jsmcentral.org]
- 8. LC-MS characterization of trace impurities contained in calcium folinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Home Page [chem.ualberta.ca]
Technical Support Center: Stabilizing Calcium Succinate Nanoparticles
This center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in stabilizing calcium succinate nanoparticles in suspension.
Troubleshooting Guide
Rapid aggregation, inconsistent particle size, and poor long-term stability are common hurdles in nanoparticle research. The following table outlines specific issues you may encounter, their probable causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Immediate Aggregation & Precipitation | 1. Insufficient Surface Charge: Van der Waals forces overcome electrostatic repulsion.[1] 2. Inadequate Stabilizer Concentration: Not enough stabilizer to cover the nanoparticle surface.[2] 3. High Ionic Strength of Medium: Ions in the suspension can screen surface charges, reducing repulsion.[1] | 1. Increase Zeta Potential: Use an ionic surfactant (e.g., SDS) to increase surface charge and electrostatic repulsion.[3] A zeta potential greater than |±30 mV| generally indicates good stability.[4][5] 2. Optimize Stabilizer Concentration: Systematically vary the stabilizer-to-nanoparticle ratio to find the optimal concentration for complete surface coverage.[6] 3. Use a Lower Ionic Strength Medium: If possible, formulate the suspension in deionized water or a low-salt buffer. For high-salt applications, steric stabilization is recommended.[7] |
| Gradual Particle Growth (Ostwald Ripening) | 1. Broad Particle Size Distribution: Smaller particles dissolve and redeposit onto larger ones.[5] 2. Thermodynamic Instability: The system seeks to lower its overall surface energy by reducing the surface area-to-volume ratio.[5] | 1. Refine Synthesis Protocol: Aim for a monodisperse particle size distribution by controlling reaction parameters like temperature, pH, and precursor addition rate. 2. Use Steric Stabilizers: Adsorb polymers like Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG) onto the nanoparticle surface.[3][8] These create a physical barrier that prevents particles from approaching each other.[8] |
| Inconsistent Batch-to-Batch Results | 1. Variability in Reagent Purity/Concentration. 2. Fluctuations in Reaction Conditions: Minor changes in temperature, stirring speed, or pH can significantly impact nucleation and growth.[9] | 1. Use High-Purity Reagents: Ensure all precursors and solvents are of a consistent, high grade. 2. Standardize Procedures: Precisely control and document all experimental parameters, including mixing rates and temperature profiles.[10] |
| Poor Redispersibility After Drying (e.g., Lyophilization) | 1. Irreversible Agglomeration: Formation of strong, permanent bonds between particles during water removal.[11] 2. Inadequate Cryo/Lyoprotectant: Stabilizers may not be effective at preventing aggregation during the stresses of freezing and drying.[12] | 1. Incorporate Redispersing Agents: Use stabilizers known for good redispersibility, such as certain polymers (e.g., HPMC, PVP) or specific surfactants.[13][14] 2. Add Protectants: Include cryoprotectants like sucrose or trehalose in the formulation before freeze-drying to form a protective glassy matrix around the nanoparticles.[12] 3. Optimize Drying Protocol: A low inlet air temperature during spray drying can improve redispersibility.[15] |
Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and resolving stability issues with this compound nanoparticle suspensions.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to stabilize my this compound nanoparticles?
A: The first step is to understand the primary mechanism of instability. This is typically done by measuring the particle size, polydispersity index (PDI), and zeta potential of the suspension.[5] A low zeta potential (e.g., between -10 mV and +10 mV) suggests that electrostatic repulsion is insufficient to prevent aggregation, and an appropriate stabilizer should be added.[4]
Q2: How do I choose between an electrostatic and a steric stabilizer?
A: The choice depends on your suspension medium and application.
-
Electrostatic stabilizers (e.g., sodium dodecyl sulfate (SDS), citrate) are effective in low ionic strength media (like deionized water).[3] They work by creating a high surface charge, causing particles to repel each other.[16]
-
Steric stabilizers (e.g., polymers like PEG, PVP, or non-ionic surfactants) are preferred for high ionic strength environments (e.g., cell culture media, biological fluids).[7][8] They form a physical layer around the particles, preventing them from getting close enough to aggregate. This mechanism is less sensitive to salt concentration.[6]
Q3: What concentration of stabilizer should I use?
A: The optimal concentration is critical. Too little stabilizer will result in incomplete surface coverage and aggregation.[2] Conversely, excessive amounts of some stabilizers, particularly surfactants, can lead to the formation of micelles which may interfere with your system. It is recommended to perform a concentration-dependent study, titrating the stabilizer and measuring the effect on particle size and zeta potential to find the plateau region, which indicates optimal surface coverage.
Q4: My nanoparticles are stable in suspension, but aggregate after I dry them. How can I fix this?
A: Aggregation during drying is a common problem caused by the removal of the protective water layer and the immense physical stresses of processes like lyophilization.[11] To prevent this, you should:
-
Use a stabilizer that also functions as a redispersing agent , such as HPMC or PVP.[14]
-
Add a cryoprotectant or lyoprotectant (e.g., sucrose, trehalose, glucose) to your suspension before drying. These form a glassy matrix that physically separates the nanoparticles, preventing irreversible aggregation.[12]
Q5: What characterization techniques are essential for assessing nanoparticle stability?
A: The following techniques are fundamental:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter (particle size) and the polydispersity index (PDI), which indicates the broadness of the size distribution.[17]
-
Zeta Potential Measurement: To quantify the surface charge of the nanoparticles, which is a key indicator of electrostatic stability.[4] Generally, values greater than +30 mV or less than -30 mV suggest a stable suspension.[4][5]
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visually confirm the size, morphology, and state of aggregation of the nanoparticles.[18]
Data Presentation
Comparison of Common Stabilizers
The selection of a stabilizer significantly impacts the physicochemical properties of the nanoparticle suspension. The table below summarizes the effects of different types of stabilizers on particle size and zeta potential for calcium salt-based nanoparticles, providing a baseline for experimental design.
| Stabilizer Type | Example Stabilizer | Typical Concentration | Effect on Particle Size | Effect on Zeta Potential | Primary Stabilization Mechanism | Reference(s) |
| Anionic Surfactant | Sodium Dodecyl Sulfate (SDS) | 0.1% - 1.0% (w/v) | Can reduce aggregation, maintaining small particle size. | Significantly negative (e.g., < -30 mV).[3] | Electrostatic | [3] |
| Cationic Surfactant | CTAB | 0.1% - 0.5% (w/v) | Effective in preventing aggregation. | Significantly positive (e.g., > +30 mV). | Electrostatic | [19] |
| Non-ionic Polymer | Polyvinylpyrrolidone (PVP) | 1% - 10% (w/v) | Effective steric barrier, prevents particle growth.[20][21] | Near-neutral or slightly negative.[3] | Steric | [3][21] |
| Non-ionic Polymer | Polyethylene Glycol (PEG) | 1% - 5% (w/v) | Provides excellent stability and prevents protein adsorption.[22] | Near-neutral. | Steric | [22][23] |
| Polysaccharide | Chitosan | 0.1% - 0.5% (w/v) | Can form a stable coating. | Positive, due to amine groups.[16] | Electrosteric | [16] |
Experimental Protocols
Protocol: Synthesis and Stabilization of this compound Nanoparticles by Chemical Precipitation
This protocol describes a general method for synthesizing this compound nanoparticles and subsequently stabilizing them using a polymer.
Materials:
-
Calcium Chloride (CaCl₂)
-
Sodium Succinate (Na₂C₄H₄O₄)
-
Polyvinylpyrrolidone (PVP, e.g., K30)
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a 0.5 M solution of Calcium Chloride in DI water.
-
Prepare a 0.5 M solution of Sodium Succinate in DI water.
-
Prepare a 5% (w/v) solution of PVP in DI water.
-
-
Synthesis:
-
In a beaker, place 50 mL of the 0.5 M Sodium Succinate solution.
-
While stirring vigorously with a magnetic stirrer, add the 0.5 M Calcium Chloride solution dropwise. A white precipitate of this compound will form immediately.
-
Continue stirring for 1 hour at room temperature to ensure the reaction is complete and to age the nanoparticles.
-
-
Washing:
-
Centrifuge the suspension at 8,000 rpm for 15 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in DI water. Vortex or sonicate briefly to redisperse.
-
Repeat the washing step two more times with DI water, followed by one wash with ethanol to remove residual ions and byproducts.
-
-
Stabilization:
-
After the final wash, resuspend the nanoparticle pellet in 40 mL of DI water.
-
While stirring, add 10 mL of the 5% PVP solution to the nanoparticle suspension.
-
Allow the mixture to stir for at least 4 hours (or overnight) at room temperature to ensure complete adsorption of the polymer onto the nanoparticle surfaces.
-
-
Final Processing & Storage:
-
The stabilized nanoparticle suspension can be stored at 4°C for short-term use.
-
For long-term storage, the suspension can be freeze-dried. Consider adding a cryoprotectant before freezing.
-
General Experimental Workflow
The diagram below illustrates the key stages in the synthesis, stabilization, and characterization of nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Coating Matters: Review on Colloidal Stability of Nanoparticles with Biocompatible Coatings in Biological Media, Living Cells and Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel redispersible nanosuspensions stabilized by co-processed nanocrystalline cellulose–sodium carboxymethyl starch for enhancing dissolution and oral bioavailability of baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the Formulation Parameter-Dependent Redispersibility of API Nanoparticles from Fluid Bed Granules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Rosuvastatin calcium nanoparticles: Improving bioavailability by formulation and stabilization codesign - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The colloidal stability of fluorescent calcium phosphosilicate nanoparticles: the effects of evaporation and redispersion on particle size distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Calcium Succinate Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying synthesized calcium succinate. It includes a detailed experimental protocol, a troubleshooting guide for common issues, and frequently asked questions.
Experimental Protocol: Purification of Synthesized this compound
This protocol outlines the purification of crude this compound synthesized from succinic acid and a calcium salt (e.g., calcium hydroxide or calcium carbonate). The procedure relies on the principle of recrystallization, leveraging the temperature-dependent solubility of this compound in water.
Materials and Equipment:
-
Crude synthesized this compound
-
Deionized water
-
Beakers and Erlenmeyer flasks
-
Stirring hot plate
-
Buchner funnel and filter paper (e.g., Whatman No. 1)
-
Vacuum flask
-
Spatula
-
Drying oven
-
Analytical balance
Methodology:
-
Dissolution:
-
Weigh the crude this compound and transfer it to a beaker.
-
Add a minimal amount of deionized water to create a slurry.
-
Heat the slurry to 80-95°C on a stirring hot plate while stirring continuously. The increased temperature enhances the solubility of this compound.[1][2]
-
Gradually add more hot deionized water until the this compound is fully dissolved. Avoid adding a large excess of water to ensure efficient precipitation upon cooling.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are visible in the hot solution, perform a hot filtration using a pre-heated Buchner funnel to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the clear, hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
For enhanced precipitation, the filtrate can be further cooled in an ice bath.
-
-
Isolation:
-
Isolate the precipitated this compound crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the filter cake with a small amount of cold deionized water to remove any remaining soluble impurities. Repeat the wash step two to three times.[3]
-
-
Drying:
-
Carefully transfer the purified this compound crystals to a pre-weighed watch glass or drying dish.
-
Dry the crystals in a drying oven at a suitable temperature (e.g., 70-100°C) until a constant weight is achieved.[4]
-
-
Purity Assessment:
-
Assess the purity of the final product using appropriate analytical methods such as titrimetry or HPLC. The acceptance criteria for pure this compound is typically between 98.0% and 102.0% on a dried basis.[5]
-
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of synthesized this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | 1. Incomplete precipitation due to the use of excess solvent. 2. Premature crystallization during hot filtration. 3. Product loss during washing steps. | 1. Use a minimal amount of hot deionized water for dissolution. 2. Pre-heat the filtration apparatus and perform the hot filtration step quickly. 3. Use ice-cold washing solvent and minimal volumes for washing the crystals. |
| Product is Contaminated with Insoluble Impurities | 1. Incomplete removal of insoluble starting materials or byproducts. 2. Dust or other environmental contaminants. | 1. Perform a hot filtration step after dissolving the crude product. 2. Ensure all glassware is clean and cover the crystallizing solution. |
| Fine, Powdery Crystals Instead of Larger Crystalline Structures | 1. The solution was cooled too rapidly. | 1. Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Insulate the flask to slow down the cooling rate if necessary. |
| Product Fails Purity Assay (e.g., Titration) | 1. Incomplete removal of soluble impurities like unreacted succinic acid or other salts. 2. Insufficient washing of the filter cake. | 1. Ensure the crude product is fully dissolved before crystallization. 2. Increase the number of washes with cold deionized water. 3. Consider a second recrystallization step if purity remains low. |
| Precipitate Appears Gummy or Oily | 1. Presence of significant amounts of impurities that interfere with crystal lattice formation. | 1. Attempt to "salt out" the product by adding a small amount of a suitable salt. 2. Redissolve the gummy material in a larger volume of hot solvent and recrystallize. |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water at different temperatures? A1: While specific quantitative data is not readily available in the provided search results, it is a common principle for many sparingly soluble salts that solubility increases with temperature. For instance, heating the solution to 80-95°C is recommended to dissolve this compound for recrystallization, indicating significantly higher solubility at these temperatures compared to room temperature.[1][2]
Q2: How can I confirm the identity and purity of my final this compound product? A2: The identity can be confirmed using techniques like Infrared (IR) Spectroscopy.[5] Purity can be determined by titrimetric analysis, where the calcium content is measured, or by High-Performance Liquid Chromatography (HPLC) to detect and quantify organic impurities.[5][6][7] The United States Pharmacopeia (USP) specifies an acceptable purity range of 98.0% to 102.0% for this compound.[5]
Q3: What are the common impurities found in synthesized this compound? A3: Common impurities can include unreacted starting materials such as succinic acid and the calcium salt used (e.g., calcium hydroxide). Other potential impurities could be byproducts from the synthesis reaction or other organic acids if the succinic acid precursor was not pure.[8]
Q4: Can I use a different solvent for the recrystallization of this compound? A4: Water is the most common and recommended solvent for the recrystallization of this compound due to its favorable temperature-dependent solubility profile for this salt. The use of organic solvents may lead to precipitation of other salt impurities.
Q5: How should I properly store the purified this compound? A5: Purified this compound should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.
Visualizations
Caption: Workflow for the purification of synthesized this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. US5168055A - Fermentation and purification process for succinic acid - Google Patents [patents.google.com]
- 2. CA1338905C - Fermentation and purification process for succinic acid - Google Patents [patents.google.com]
- 3. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
- 4. KR101881937B1 - Method for purification of calcium salts - Google Patents [patents.google.com]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS characterization of trace impurities contained in calcium folinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. commons.und.edu [commons.und.edu]
addressing agglomeration of calcium succinate nanoparticles
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and handling of calcium succinate nanoparticles, with a primary focus on addressing agglomeration.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of agglomeration in this compound nanoparticle suspensions?
A1: Agglomeration of this compound nanoparticles is primarily driven by their high surface energy. Nanoparticles tend to aggregate to reduce this energy and achieve a more stable state. The main contributing factors are:
-
Van der Waals Forces: These are inherent attractive forces between particles that are significant at the nanoscale.[1]
-
Insufficient Surface Charge: A low electrostatic repulsion between nanoparticles allows them to approach each other and agglomerate. This is quantified by the zeta potential.
-
Inadequate Stabilization: The absence or insufficient concentration of a suitable stabilizing agent (polymeric or surfactant) can lead to particle aggregation.
-
Environmental Factors: pH, temperature, and the ionic strength of the suspension medium can significantly influence nanoparticle stability.
Q2: What is zeta potential, and why is it critical for nanoparticle stability?
A2: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles in a liquid suspension. It is a key indicator of the stability of a colloidal dispersion. A high absolute zeta potential value (greater than +30 mV or less than -30 mV) indicates strong electrostatic repulsion between particles, which helps prevent agglomeration and maintain a stable suspension. Conversely, a low zeta potential suggests that the attractive forces may dominate, leading to particle aggregation.[2]
Q3: How does the pH of the suspension affect the agglomeration of this compound nanoparticles?
A3: The pH of the suspension is a critical factor because it can alter the surface charge of the nanoparticles, thereby affecting their zeta potential and stability. For many nanoparticles, as the pH of the suspension approaches the isoelectric point (the pH at which the net surface charge is zero), the zeta potential approaches zero, leading to a loss of electrostatic repulsion and subsequent agglomeration.[3] Therefore, maintaining an optimal pH is crucial for preventing the agglomeration of this compound nanoparticles.
Q4: What types of stabilizers can be used to prevent the agglomeration of this compound nanoparticles?
A4: Stabilizers are crucial for preventing agglomeration by providing either electrostatic or steric repulsion. Commonly used stabilizers for nanoparticles, which can be applicable to this compound, include:
-
Polymeric Stabilizers: These are long-chain molecules that adsorb onto the nanoparticle surface, creating a physical barrier that prevents particles from coming into close contact. Examples include Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG), and Hydroxypropyl Methylcellulose (HPMC).[4][5]
-
Surfactants: These are amphiphilic molecules that can adsorb onto the nanoparticle surface. Ionic surfactants provide electrostatic stability, while non-ionic surfactants offer steric stability. Examples include sodium dodecyl sulfate (SDS) and Tween 80.[6][7]
Q5: What is the difference between "soft" and "hard" agglomeration?
A5:
-
Soft Agglomeration: This is a reversible aggregation of particles held together by weak forces like van der Waals interactions. Soft agglomerates can often be redispersed by simple means such as ultrasonication or stirring.
-
Hard Agglomeration: This involves the formation of stronger bonds between particles, such as chemical bonds. Hard agglomerates are generally irreversible and cannot be broken down by simple physical means. Preventing hard agglomeration during the synthesis and drying processes is critical.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues related to the agglomeration of this compound nanoparticles during and after synthesis.
Issue 1: Severe agglomeration and sedimentation observed immediately after synthesis.
Possible Causes & Solutions
| Cause | Recommended Action |
| Ineffective Stabilization | 1. Introduce a Stabilizer: If not already in use, add a suitable polymeric stabilizer (e.g., PVP, PEG) or surfactant. |
| 2. Optimize Stabilizer Concentration: The amount of stabilizer is crucial. Too little will not provide adequate surface coverage, while too much can sometimes lead to depletion flocculation. Perform a concentration optimization study. | |
| 3. Change the Stabilizer: The chosen stabilizer may not be optimal. Consider switching between different types of polymers or surfactants. | |
| Suboptimal pH | 1. Measure and Adjust pH: Determine the pH of the reaction medium. Adjust the pH to a value that maximizes the zeta potential (further away from the isoelectric point). This typically involves moving to a more acidic or more basic pH. |
| High Nanoparticle Concentration | 1. Dilute the Suspension: Higher concentrations increase the likelihood of particle collisions. Diluting the reaction mixture or the final suspension can often improve stability. |
Issue 2: The nanoparticle suspension is initially stable but agglomerates over time.
Possible Causes & Solutions
| Cause | Recommended Action |
| Insufficient Long-Term Stabilization | 1. Increase Stabilizer Concentration: The initial amount of stabilizer may not be sufficient for long-term stability. A slight increase in concentration might be necessary. |
| 2. Use a Combination of Stabilizers: Employing a combination of stabilizers, such as an ionic surfactant for electrostatic repulsion and a polymer for steric hindrance, can provide enhanced long-term stability. | |
| Changes in pH | 1. Buffer the Suspension: Use a suitable buffer to maintain a constant pH over time, preventing gradual changes that could lead to agglomeration. |
| Temperature Fluctuations | 1. Store at a Constant, Cool Temperature: Avoid storing the nanoparticle suspension at elevated temperatures or in locations with significant temperature fluctuations, as this can increase particle kinetic energy and the likelihood of collisions. |
Issue 3: Inconsistent results in particle size analysis (e.g., Dynamic Light Scattering - DLS).
Possible Causes & Solutions
| Cause | Recommended Action |
| Improper Sample Preparation for DLS | 1. Ultrasonication: Before analysis, briefly sonicate the sample to break up any soft agglomerates that may have formed during storage. |
| 2. Appropriate Dilution: Ensure the sample is diluted to an appropriate concentration for DLS analysis to prevent multiple scattering effects, which can lead to inaccurate size readings. | |
| Agglomeration During Measurement | 1. Use a Suitable Dispersant: Perform the DLS measurement in a dispersant that ensures nanoparticle stability (e.g., a buffer at the optimal pH or a solution containing the stabilizer). |
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles by Precipitation
This protocol describes a general method for synthesizing this compound nanoparticles. Optimization of reactant concentrations, stirring speed, and temperature may be required.
Materials:
-
Calcium Chloride (CaCl₂)
-
Sodium Succinate (Na₂C₄H₄O₄)
-
Deionized water
-
Stabilizer (e.g., PVP, PEG)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare Precursor Solutions:
-
Prepare an aqueous solution of calcium chloride (e.g., 0.1 M).
-
Prepare an aqueous solution of sodium succinate (e.g., 0.1 M).
-
If using a stabilizer, dissolve it in the sodium succinate solution. The concentration of the stabilizer will need to be optimized (e.g., 0.5% - 2% w/v).
-
-
Reaction and Precipitation:
-
Place the sodium succinate solution on a magnetic stirrer and stir vigorously.
-
Add the calcium chloride solution dropwise to the sodium succinate solution.
-
A white precipitate of this compound nanoparticles should form.
-
Continue stirring for a set period (e.g., 1-2 hours) to ensure a complete reaction and allow for particle formation.
-
-
Purification:
-
Collect the nanoparticles by centrifugation (e.g., 10,000 rpm for 20 minutes).
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the washing step (centrifugation and resuspension) at least three times to remove unreacted precursors and byproducts.
-
-
Resuspension:
-
After the final wash, resuspend the purified this compound nanoparticles in deionized water or a suitable buffer for storage and characterization. Sonication may be used to ensure a well-dispersed suspension.
-
Protocol 2: Characterization of Particle Size and Zeta Potential
This protocol outlines the general procedure for measuring the hydrodynamic diameter and zeta potential of this compound nanoparticles using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), respectively.
Equipment:
-
Zetasizer or similar instrument capable of DLS and ELS measurements.
-
Disposable cuvettes (for size and zeta potential measurements).
-
Ultrasonicator (bath or probe).
Procedure:
-
Sample Preparation:
-
Prepare a dilute suspension of the this compound nanoparticles in a suitable dispersant (e.g., 10 mM NaCl solution or deionized water). The final concentration should be optimized for the instrument being used.[8]
-
Briefly sonicate the diluted sample (e.g., 1-2 minutes in a bath sonicator) to break up any loose agglomerates.
-
-
Particle Size Measurement (DLS):
-
Transfer the prepared sample to a disposable cuvette for size measurement.
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C).
-
Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple runs that are averaged.
-
Record the Z-average diameter and the Polydispersity Index (PDI). A PDI value below 0.3 generally indicates a monodisperse sample.
-
-
Zeta Potential Measurement (ELS):
-
Transfer the prepared sample to a disposable zeta cell.
-
Place the cell in the instrument and allow it to equilibrate.
-
Perform the ELS measurement. The instrument will apply an electric field and measure the particle velocity to determine the electrophoretic mobility, which is then converted to zeta potential.
-
Record the mean zeta potential and the standard deviation.
-
Data Presentation
The following table provides an example of how to present quantitative data from experiments aimed at optimizing the stability of calcium-based nanoparticles. A similar table should be constructed with experimental data for this compound nanoparticles to identify the optimal synthesis and storage conditions.
Table 1: Effect of Stabilizer Type and Concentration on Particle Size and Zeta Potential of Rosuvastatin Calcium Nanoparticles (Analogous Example)
| Formulation Code | Stabilizer Type | Stabilizer Concentration (%) | Particle Size (nm) ± SD | Zeta Potential (mV) ± SD |
| F1 | HPMC | 2.5 | 500 ± 45.31 | -15.2 ± 3.11 |
| F2 | HPMC | 5.0 | 869.2 ± 63.99 | -12.8 ± 2.54 |
| F3 | HPMC | 10.0 | 1105 ± 81.79 | -10.5 ± 1.98 |
| F4 | PVP k-30 | 2.5 | 620.5 ± 55.12 | -25.6 ± 4.32 |
| F5 | PVP k-30 | 5.0 | 512.3 ± 38.76 | -28.9 ± 5.17 |
| F6 | PVP k-30 | 10.0 | 461.8 ± 16.68 | -31.8 ± 7.22 |
| F7 | Tween 80 | 2.5 | 780.4 ± 67.23 | -8.7 ± 1.55 |
| F8 | Tween 80 | 5.0 | 950.1 ± 78.91 | -6.4 ± 1.21 |
| F9 | Tween 80 | 10.0 | 1250.6 ± 95.43 | -4.1 ± 0.98 |
| F10 | Pluronic F-127 | 2.5 | 690.7 ± 59.87 | -18.3 ± 3.76 |
| F11 | Pluronic F-127 | 5.0 | 810.2 ± 71.45 | -16.1 ± 2.98 |
| F12 | Pluronic F-127 | 10.0 | 980.5 ± 85.32 | -14.5 ± 2.43 |
| F13 | PEG 6000 | 2.5 | 720.3 ± 63.11 | -11.9 ± 2.13 |
| F14 | PEG 6000 | 5.0 | 890.8 ± 77.65 | -9.8 ± 1.87 |
| F15 | PEG 6000 | 10.0 | 1050.4 ± 91.23 | -7.2 ± 1.45 |
(Data adapted from a study on Rosuvastatin Calcium nanoparticles for illustrative purposes)[4][9]
Visualizations
Troubleshooting Workflow for Nanoparticle Agglomeration
Caption: A troubleshooting workflow for addressing nanoparticle agglomeration.
Logical Relationship for Nanoparticle Stability
Caption: Key factors influencing nanoparticle stability and agglomeration.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rosuvastatin calcium nanoparticles: Improving bioavailability by formulation and stabilization codesign | PLOS One [journals.plos.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. mdpi.com [mdpi.com]
- 7. The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Calcium Succinate Precipitation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of calcium succinate precipitation.
Troubleshooting Guide
Issue 1: Low or No Precipitation Yield
Question: I've mixed my solutions of a soluble calcium salt (e.g., calcium chloride) and sodium succinate, but I'm seeing very little or no precipitate. What could be the cause?
Answer: A low yield of this compound can stem from several factors related to solubility and supersaturation. Here are the primary causes and steps to troubleshoot this issue:
-
Insufficient Supersaturation: For precipitation to occur, the concentration of calcium and succinate ions in the solution must exceed the solubility product (Ksp) of this compound.
-
Solution: Increase the concentration of your reactant solutions, either the calcium salt or the sodium succinate. Be mindful that excessively high concentrations can lead to rapid, uncontrolled precipitation and potential inclusion of impurities.
-
-
Suboptimal pH: The pH of the solution is a critical factor. Succinic acid is a dicarboxylic acid with two pKa values (pKa1 ≈ 4.2 and pKa2 ≈ 5.6). At low pH, the succinate anion will be protonated to form bisuccinate and succinic acid, both of which are much more soluble than this compound.
-
Solution: Ensure the pH of your reaction mixture is neutral to slightly alkaline (pH 7.0 - 9.0) to maximize the concentration of the succinate dianion (C₄H₄O₄²⁻), which is necessary for precipitation. You can adjust the pH using a base like sodium hydroxide. A pH above 9.0 may risk precipitating calcium hydroxide if the calcium concentration is high.
-
-
Temperature Effects: The solubility of this compound is temperature-dependent. Unlike many salts, its solubility in water decreases at higher temperatures.
-
Solution: After mixing your reagents, consider gently heating the solution. This can decrease the solubility of this compound and promote precipitation. Patents on succinic acid production note that heating the filtrate to 70-95°C can induce further precipitation.
-
Issue 2: Precipitate is Very Fine, Colloidal, or Difficult to Filter
Question: A precipitate has formed, but it's extremely fine and passes through my filter paper. How can I obtain larger, more easily filterable crystals?
Answer: The formation of very fine particles is often a result of rapid, uncontrolled nucleation. The goal is to encourage crystal growth over the formation of new nuclei.
-
Slow Reagent Addition: Rapidly mixing concentrated solutions creates localized areas of very high supersaturation, leading to the formation of many small nuclei.
-
Solution: Add one reactant solution to the other slowly and with constant, gentle stirring. This maintains a lower level of supersaturation throughout the bulk of the solution, favoring the growth of existing crystals rather than the formation of new ones.
-
-
Controlled Cooling: If you are performing the precipitation at an elevated temperature, rapid cooling can also lead to the formation of small crystals.
-
Solution: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath. This gradual decrease in temperature reduces the rate of nucleation.
-
-
Seeding: Introducing seed crystals provides a template for new solute molecules to deposit, promoting the growth of larger crystals.
-
Solution: Add a small amount of previously prepared, pure this compound crystals to the solution once it has reached a state of slight supersaturation. This will initiate crystallization in a controlled manner.
-
Issue 3: Precipitate Appears Gummy, Oily, or Impure
Question: The solid I've collected is not a crystalline powder but is instead gummy or appears discolored. What could be the problem?
Answer: This issue often points to the presence of impurities or the co-precipitation of other species.
-
Purity of Reagents: The purity of your starting materials is paramount.
-
Solution: Ensure you are using high-purity calcium chloride (or another calcium salt) and sodium succinate. Impurities can interfere with crystal lattice formation.
-
-
Incorrect pH: As mentioned, an excessively high pH can cause the precipitation of calcium hydroxide.
-
Solution: Carefully monitor and control the pH of the solution to remain in the optimal range for this compound precipitation (pH 7.0 - 9.0).
-
-
Rapid Precipitation: Trapping of solvent or impurities within the crystal lattice can occur during very rapid precipitation.
-
Solution: Slow down the rate of precipitation by using more dilute solutions, adding reagents slowly, and controlling the temperature as described previously.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for precipitating this compound?
A1: The solubility of this compound in water is lowest at higher temperatures. Therefore, to maximize the yield of precipitated solid, performing the precipitation at an elevated temperature (e.g., 70-95°C) is beneficial. However, for obtaining larger crystals, a controlled cooling process is recommended after the initial precipitation.
Q2: How does pH affect the yield of this compound?
A2: pH is a critical factor. To precipitate this compound, the succinate must be in its fully deprotonated form (succinate dianion). This is favored at a pH above its second pKa value of ~5.6. A neutral to slightly alkaline pH range of 7.0 to 9.0 is generally recommended to ensure the maximum concentration of the succinate dianion without risking the precipitation of calcium hydroxide.
Q3: Can I use a solvent other than water?
A3: While water is the most common solvent, the addition of a water-miscible organic solvent in which this compound is less soluble (e.g., ethanol) can increase the precipitation yield. This is a common technique known as "salting out" or anti-solvent precipitation. However, the solvent system should be carefully chosen to avoid precipitating impurities. This compound is generally insoluble in alcohol.
Q4: How can I accurately determine the yield of my precipitation?
A4: To determine the yield, you must first collect, wash, and dry the precipitate to a constant weight. The theoretical yield is calculated based on the stoichiometry of the reaction and the limiting reagent. The actual yield is the final weight of your dried product. For a more precise measurement of losses, the concentration of succinate remaining in the filtrate (mother liquor) can be quantified using a technique like High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Solubility (g / 100g H₂O) |
| 0 | 1.127 |
| 20 | 1.28 |
| 100 | 0.66 |
This data illustrates the inverse relationship between temperature and the solubility of this compound in water, a key consideration for maximizing precipitation yield.
Experimental Protocols
Protocol 1: Standard Precipitation of this compound
This protocol provides a general method for the precipitation of this compound from aqueous solutions.
Materials:
-
Calcium Chloride (CaCl₂)
-
Disodium Succinate (Na₂C₄H₄O₄) or Succinic Acid and Sodium Hydroxide
-
Deionized Water
-
0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH) for pH adjustment
-
Magnetic Stirrer and Stir Bar
-
Heating Plate
-
pH Meter
-
Buchner Funnel and Filter Paper
-
Drying Oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.5 M solution of calcium chloride in deionized water.
-
Prepare a 0.5 M solution of disodium succinate in deionized water. (If starting with succinic acid, dissolve it in water and adjust the pH to ~7.5 with NaOH before finalizing the volume).
-
-
Reaction Setup:
-
Place the calcium chloride solution in a beaker with a magnetic stir bar and begin gentle stirring.
-
-
Precipitation:
-
Slowly add the disodium succinate solution to the stirring calcium chloride solution using a burette or a dropping funnel over a period of 20-30 minutes.
-
A white precipitate of this compound should form.
-
-
pH Adjustment:
-
Monitor the pH of the slurry. If necessary, adjust to a final pH between 7.5 and 8.5 using 0.1 M NaOH or 0.1 M HCl.
-
-
Digestion and Yield Maximization:
-
Heat the slurry to 80°C while continuing to stir gently for 30-60 minutes. This process, known as digestion, can improve the filterability of the precipitate and, due to the inverse solubility of this compound, increase the yield.
-
-
Cooling and Crystallization:
-
Turn off the heat and allow the mixture to cool slowly to room temperature.
-
For maximum yield, further cool the beaker in an ice bath for at least one hour.
-
-
Isolation and Washing:
-
Collect the precipitate by vacuum filtration using a Buchner funnel and appropriate filter paper.
-
Wash the filter cake with a small amount of cold deionized water to remove any soluble impurities.
-
Optionally, wash with a small amount of ethanol to help displace the water and speed up drying.
-
-
Drying:
-
Dry the precipitate in a drying oven at 80-100°C until a constant weight is achieved.
-
-
Yield Calculation:
-
Weigh the dried this compound and calculate the percentage yield based on the limiting reagent.
-
Protocol 2: Quantitative Analysis of Residual Succinate in Filtrate by HPLC
This protocol describes a method to quantify the amount of succinate lost to the mother liquor, allowing for a more accurate assessment of the precipitation efficiency.
Instrumentation and Conditions:
-
HPLC System: With a UV detector
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of a buffer and an organic solvent (e.g., 20 mM potassium phosphate buffer at pH 2.5 and methanol in a 95:5 v/v ratio).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (for the carboxylic acid chromophore)
-
Injection Volume: 20 µL
Procedure:
-
Prepare Standard Solutions:
-
Prepare a stock solution of a known concentration of sodium succinate in deionized water.
-
From the stock solution, prepare a series of calibration standards of decreasing concentration (e.g., ranging from 10 µg/mL to 200 µg/mL).
-
-
Prepare Sample:
-
Take a known volume of the filtrate (mother liquor) from the precipitation.
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the HPLC column.
-
-
Analysis:
-
Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared filtrate sample.
-
-
Quantification:
-
Determine the peak area for succinate in the filtrate sample.
-
Using the calibration curve, calculate the concentration of succinate in the filtrate. This value can be used to calculate the mass of this compound that remained dissolved, providing insight into the efficiency of the precipitation.
-
Visualizations
Caption: Experimental workflow for this compound precipitation.
Technical Support Center: Resolving Peak Overlap in XRD Analysis of Calcium Succinate Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to peak overlap in the X-ray diffraction (XRD) analysis of calcium succinate mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common crystalline forms of this compound and why is this important for XRD analysis?
This compound can exist in several different crystalline forms, most notably as various hydrates (containing water molecules within the crystal structure) or as an anhydrous form. The most common forms reported are this compound trihydrate and this compound monohydrate.[1] Each of these forms has a unique crystal lattice, and therefore, will produce a distinct powder XRD pattern. In experimental or manufacturing processes, it is common to produce mixtures of these different hydrated states, leading to a composite XRD pattern that contains peaks from all phases present.
Q2: Why do XRD peaks from different this compound phases overlap?
Peak overlap occurs when two or more different crystalline phases in a mixture produce diffraction peaks at very similar 2θ angles. Because the different hydrates of this compound are structurally related, their unit cell dimensions can be similar, causing their respective diffraction peaks to be very close to one another. This is particularly problematic when peaks are broadened due to instrumental effects or sample characteristics, making it difficult to distinguish individual contributions.[2]
Q3: What is the most robust method for quantifying phases in a mixture with severe peak overlap?
For complex mixtures with significant peak overlap, the Rietveld refinement method is considered the most powerful and accurate technique for quantitative phase analysis (QPA).[3][4] This method does not rely on resolving individual peaks. Instead, it fits a calculated full diffraction pattern, based on the crystal structure models of all suspected phases, to the entire experimental pattern.[4][5] The relative quantities of each phase are determined from the scale factors refined in this process.[2]
Troubleshooting Guide
Q1: My XRD pattern shows broad, overlapping peaks. What are the potential causes and how can I fix them?
Broad peaks can exacerbate overlap issues and typically stem from two main sources: the sample itself or the instrument setup.
Sample-Related Causes:
-
Small Crystallite Size: Materials with crystallite sizes under ~0.5 µm will exhibit significant peak broadening.[6][7] This can be caused by aggressive grinding or rapid precipitation during synthesis.[8][9]
-
Microstrain: Lattice strain, caused by defects, dislocations, or mechanical stress from sample preparation, can also broaden peaks.[6][10]
Solutions:
-
Optimize Sample Preparation: Use gentle grinding techniques, for example, with a mortar and pestle under a liquid medium like ethanol to minimize induced strain.[11] Avoid over-grinding the sample.[8]
-
Annealing: If appropriate for the material, annealing (heat treatment) can help increase crystallite size and relieve lattice strain, resulting in sharper peaks.
Instrument-Related Causes:
-
Instrumental Broadening: The X-ray source and instrument optics inherently contribute to the peak width.[6][10]
-
Poor Instrument Alignment: An improperly calibrated or aligned diffractometer can lead to peak shape distortions and broadening.[8]
Solutions:
-
Use High-Resolution Optics: Employing finer divergence slits and a monochromator can improve peak sharpness.
-
Instrument Calibration: Regularly calibrate your instrument using a certified standard reference material, such as LaB₆ or silicon, to understand the instrumental contribution to broadening.[6]
Q2: How can I improve the instrumental resolution to better separate closely spaced peaks?
To improve the ability to resolve overlapping peaks, you can optimize the data collection parameters:
-
Decrease the Step Size: A smaller 2θ step size (e.g., 0.01-0.02°) ensures that sharp or closely spaced peaks are adequately defined.
-
Increase the Count Time: A longer count time per step improves the signal-to-noise ratio, making it easier to identify minor peaks and define peak shapes accurately.
-
Reduce Divergence Slit Size: Using a smaller divergence slit narrows the X-ray beam, which can significantly improve resolution, especially at lower 2θ angles, at the cost of reduced intensity.
Q3: I suspect multiple phases, but can't resolve the peaks. What is the recommended analysis workflow?
When dealing with unresolved peaks, a systematic approach is necessary. The following workflow guides you from initial data assessment to advanced quantitative analysis.
Reference Data
The following table provides an illustrative example of characteristic XRD peaks for two hypothetical hydrates of this compound to demonstrate the potential for peak overlap. Actual peak positions and intensities should be determined experimentally or from crystallographic databases.
| 2-Theta (°) | d-spacing (Å) | Phase A (e.g., Trihydrate) Relative Intensity | Phase B (e.g., Monohydrate) Relative Intensity | Overlap Potential |
| 9.8 | 9.02 | 100% | - | Low |
| 14.5 | 6.10 | 45% | - | Low |
| 19.7 | 4.50 | 80% | 100% | High |
| 20.1 | 4.41 | 90% | - | High (with shoulder of 19.7° peak) |
| 24.3 | 3.66 | - | 60% | Low |
| 29.2 | 3.06 | 75% | 70% | High |
| 35.5 | 2.53 | 50% | 40% | Moderate |
Methodology & Protocols
Experimental Protocol 1: Recommended Powder XRD Sample Preparation
Proper sample preparation is critical to obtaining high-quality data and minimizing peak broadening and orientation effects.[11]
-
Grinding: Gently grind the this compound sample into a fine, homogeneous powder using an agate mortar and pestle.[12][13] The ideal particle size is typically between 1-10 micrometers.[11] To prevent potential phase changes due to mechanical stress or heat, consider grinding under ethanol or methanol.[11]
-
Sieving (Optional): To ensure a narrow particle size distribution, pass the ground powder through a fine mesh sieve.
-
Mounting:
-
Use a zero-background sample holder (e.g., single-crystal silicon) if available, especially for quantifying minor phases or analyzing small sample amounts.[14]
-
Carefully load the powder into the sample holder cavity.
-
Gently press the powder with a flat surface, such as a glass microscope slide, to create a smooth, flat surface that is perfectly flush with the holder's reference plane.[14][15] An incorrect sample height is a major source of error in peak positions.[14][15]
-
Avoid excessive pressure during packing, as this can induce preferred orientation, where crystallites align in a non-random way, leading to inaccurate peak intensities.
-
Experimental Protocol 2: General XRD Analysis Workflow
The diagram below outlines the standard workflow for XRD analysis, from sample preparation through final data interpretation.
Experimental Protocol 3: Overview of Rietveld Refinement for Quantification
Rietveld refinement is a computational method for analyzing whole powder diffraction patterns.[3][5]
-
Phase Identification: First, identify all crystalline phases present in the sample by comparing experimental peak positions with crystallographic databases (e.g., ICDD PDF, COD).
-
Obtain Crystal Structure Models: For each identified phase, obtain the crystallographic information file (.cif), which contains the essential structural parameters like space group, atomic coordinates, and lattice parameters.
-
Initial Refinement: Using specialized software (e.g., GSAS-II, FullProf, TOPAS), set up the refinement. Begin by refining the background, scale factors, and unit cell parameters.[4]
-
Profile Refinement: Sequentially refine peak shape parameters (e.g., U, V, W for Gaussian broadening) and parameters that account for instrumental effects and sample characteristics like preferred orientation.[16]
-
Structural Refinement (Optional): If the fit is good, you may proceed to refine atomic coordinates and site occupancy factors for a more detailed structural analysis.[17]
-
Assess Goodness of Fit: Evaluate the quality of the fit using statistical indicators like Rwp (weighted-profile R-factor) and χ² (Goodness of Fit). A good fit is indicated by a flat, featureless residual plot (the difference between observed and calculated patterns).[18]
-
Extract Quantitative Results: The software will output the weight fractions (wt%) of each phase based on the refined scale factors.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. chateigner.ensicaen.fr [chateigner.ensicaen.fr]
- 3. Phase Quantification Using XRD | Malvern Panalytical [malvernpanalytical.com]
- 4. h-and-m-analytical.com [h-and-m-analytical.com]
- 5. mdpi.com [mdpi.com]
- 6. MyScope [myscope.training]
- 7. youtube.com [youtube.com]
- 8. Navigating Xrd Testing Challenges - Kintek Solution [kindle-tech.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. xrdukm.wixsite.com [xrdukm.wixsite.com]
- 14. mcgill.ca [mcgill.ca]
- 15. Preparation of Powder X-ray Diffraction Samples [chemistry.beloit.edu]
- 16. researchgate.net [researchgate.net]
- 17. Rietveld refinements and spectroscopic studies of the structure of Ca-deficient apatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
enhancing the signal-to-noise ratio in FTIR of calcium succinate
Technical Support Center: FTIR Analysis of Calcium Succinate
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio (SNR) when analyzing this compound and similar metal carboxylates using Fourier-Transform Infrared (FTIR) spectroscopy.
Troubleshooting Guide
This section addresses specific issues encountered during FTIR analysis. Follow the structured solutions to diagnose and resolve poor spectral quality.
Issue: Weak Signal and High Noise in the this compound Spectrum
A low signal-to-noise ratio is a common problem that can obscure key spectral features, making peak identification and quantification unreliable.[1]
-
Possible Cause 1: Inadequate Sample Preparation
-
Solution: Proper sample preparation is critical for a strong signal.[2] For solid samples like this compound, ensure particles are ground to a fine, uniform powder to minimize light scattering.[3]
-
KBr Pellet Method: The sample must be thoroughly and evenly mixed with dry potassium bromide (KBr) powder.[3] Uneven distribution can cause spectral artifacts and a sloping baseline.[3]
-
Attenuated Total Reflectance (ATR): Ensure firm and uniform contact between the this compound powder and the ATR crystal.[4] Air gaps between the sample and the crystal will significantly reduce the signal intensity.[4] Use a pressure device to apply consistent force.[4]
-
-
-
Possible Cause 2: Suboptimal Instrument Parameters
-
Solution: Optimizing data collection settings can significantly boost the SNR.
-
Number of Scans: Increasing the number of co-added scans is a direct way to improve the SNR.[3] The SNR generally increases with the square root of the number of scans.[5]
-
Resolution: Using a very high resolution can sometimes increase noise without providing additional useful information.[2] If not required for separating closely spaced peaks, consider reducing the resolution.
-
Aperture (J-Stop): A larger aperture increases light throughput, which can improve the SNR, but may decrease spectral resolution. There is a fundamental trade-off between throughput and resolution.[6][7]
-
-
-
Possible Cause 3: Environmental Interference
-
Solution: Atmospheric water vapor and carbon dioxide can introduce interfering peaks, especially if the sample signal is weak.
-
Purging: Purge the spectrometer's sample compartment with dry nitrogen or air to reduce atmospheric interference.[2]
-
Background Collection: Always collect a fresh background spectrum immediately before running your sample under the same conditions.[4] If you notice changes in the baseline or new absorptions from water or CO2, recollect the background and remeasure the sample.[4]
-
-
Issue: Drifting or Unstable Baseline
An uneven baseline can affect the apparent positions and intensities of your peaks.[3]
-
Possible Cause 1: Instrument Not Thermally Equilibrated
-
Solution: Allow the FTIR spectrometer to warm up and stabilize before use. Thermal expansion or mechanical disturbances can misalign the interferometer, affecting spectral accuracy.[1]
-
-
Possible Cause 2: Sample Heterogeneity
Issue: Presence of Unexpected Peaks (Artifacts)
Artifacts can arise from contamination or improper sample handling.
-
Possible Cause 1: Contaminated KBr or ATR Crystal
-
Solution: KBr is hygroscopic and can absorb moisture, leading to broad O-H stretching bands.[3] Always use KBr that has been thoroughly dried and stored in a desiccator.[10] For ATR, clean the crystal surface meticulously with a suitable solvent (e.g., isopropanol) before and after each measurement to prevent cross-contamination.[4]
-
-
Possible Cause 2: Nujol Mull Contamination (if applicable)
-
Solution: If using the Nujol mull technique, remember that mineral oil (Nujol) itself has characteristic C-H stretching and bending peaks.[8] Always run a spectrum of the Nujol alone to identify its peaks.
-
Frequently Asked Questions (FAQs)
Q1: What are the key FTIR peaks for this compound?
As a metal carboxylate, this compound does not have a typical C=O carbonyl stretch around 1700 cm⁻¹. Instead, you should look for two strong, characteristic peaks corresponding to the carboxylate anion (-COO⁻):
-
Asymmetric Stretch: Typically found in the range of 1650-1540 cm⁻¹.[11]
-
Symmetric Stretch: Typically found in the range of 1450-1360 cm⁻¹.[11] The high intensity of these peaks is due to the large change in dipole moment during the vibration.[11]
Q2: Which sample preparation method is better for this compound: KBr pellet or ATR?
Both methods are viable, but ATR has become a primary technique due to its simplicity and lack of extensive sample preparation.[12] The best choice depends on your specific needs.
| Feature | KBr Pellet Method | Attenuated Total Reflectance (ATR) |
| Principle | Transmission through a solid dispersion. | Internal reflectance at the sample surface.[12] |
| Sample Prep | Requires grinding sample with KBr, pressing under high pressure.[13] | Place powder directly on the crystal and apply pressure.[13][14] |
| Pros | Well-established, good for quantitative analysis if prepared correctly. | Fast, requires minimal sample, non-destructive (sample can be recovered).[14] |
| Cons | Labor-intensive, sensitive to moisture in KBr, can have scattering issues.[3] | Spectra may differ from transmission spectra; requires good sample-crystal contact.[12] |
| Best For | Creating a reference library of transmission spectra. | Quick analysis of powders, pastes, and liquids.[14] |
Q3: How many scans are sufficient to achieve a good signal-to-noise ratio?
There is no single answer, as it depends on the sample's signal strength and the instrument's sensitivity. A common starting point is 32 or 64 scans. If the spectrum is still noisy, increase the number of scans to 128, 256, or higher. Remember that the analysis time increases with the number of scans, and the SNR improvement diminishes (it scales with the square root of the scan number).[5]
Q4: My baseline is still drifting. What else can I do?
If you have allowed the instrument to stabilize and collected a fresh background, consider using a baseline correction algorithm during data processing.[3] Most FTIR software includes functions to correct for linear or non-linear baseline drift. However, this is a post-processing fix and should not replace proper sample preparation and data acquisition.
Q5: Why can't I see the Calcium-Oxygen (Ca-O) bond vibration?
Vibrations involving heavy atoms like metals typically occur at very low frequencies (wavenumbers).[11] Metal-oxygen stretches often fall below 400 cm⁻¹, which is outside the range of standard mid-infrared FTIR spectrometers.[11]
Experimental Protocols
Protocol 1: KBr Pellet Preparation
-
Dry KBr: Use spectroscopy-grade KBr powder that has been dried in an oven at ~110°C for at least 2-3 hours and stored in a desiccator.[10]
-
Grind Sample: Weigh out approximately 1-2 mg of your this compound sample.[13] In an agate mortar and pestle, grind the sample into a very fine powder.
-
Mix with KBr: Add approximately 100-200 mg of the dried KBr to the mortar.[13] Gently mix and then thoroughly grind the sample and KBr together until the mixture is homogeneous.
-
Load Die: Transfer the powder mixture into a pellet-forming die. Distribute it evenly.
-
Press Pellet: Place the die into a hydraulic press. Apply a force of approximately 8 tons for several minutes to form a clear or translucent pellet.[10]
-
Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder for analysis.
Protocol 2: ATR-FTIR Measurement for Powdered Samples
-
Clean Crystal: Before starting, ensure the ATR crystal surface is clean. Wipe it with a lint-free tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.
-
Collect Background: With the clean, empty ATR accessory in place, collect a background spectrum. Make sure the pressure arm is not in contact with the crystal.[4]
-
Load Sample: Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[4]
-
Apply Pressure: Engage the pressure arm and apply firm, consistent pressure to the powder. This ensures good contact between the sample and the crystal, which is essential for a strong signal.[4]
-
Collect Spectrum: Acquire the sample spectrum using the desired instrument parameters (number of scans, resolution, etc.).
-
Clean Up: After analysis, retract the pressure arm, remove the sample powder, and clean the crystal surface as described in step 1.[4]
Visual Guides
Caption: A logical workflow for troubleshooting low signal-to-noise ratio in FTIR spectra.
Caption: Key experimental factors influencing the final signal-to-noise ratio in FTIR.
References
- 1. azooptics.com [azooptics.com]
- 2. m.youtube.com [m.youtube.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. gammadata.se [gammadata.se]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Enhancing the signal-to-noise ratio of FTIR spectrometers by a digital J-Stop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eng.uc.edu [eng.uc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. jascoinc.com [jascoinc.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. agilent.com [agilent.com]
Technical Support Center: Endotoxin Removal from Calcium Succinate Preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of endotoxins from calcium succinate preparations.
Introduction
Endotoxins, primarily lipopolysaccharides (LPS) from the cell walls of Gram-negative bacteria, are potent pyrogens that can elicit severe immune responses in humans.[1][2] Their removal from parenteral drug products, including those containing active pharmaceutical ingredients like this compound, is a critical regulatory requirement.[3]
The unique properties of this compound—a small organic, divalent salt—present specific challenges. The presence of calcium ions (Ca²⁺) can stabilize endotoxin aggregates, which may influence the effectiveness of size-based removal methods.[4] Furthermore, the succinate anion can compete with negatively charged endotoxins for binding sites in methods like anion-exchange chromatography. This guide addresses these specific challenges to help you optimize your endotoxin removal process.
Frequently Asked Questions (FAQs)
Q1: What are endotoxins and why are they a concern in this compound preparations?
A1: Endotoxins are heat-stable lipopolysaccharide components from the outer membrane of Gram-negative bacteria.[2][5] When present in injectable pharmaceutical products, they can cause fever, inflammation, septic shock, and even death.[1][3] Therefore, their levels in parenteral preparations like those containing this compound must be strictly controlled to ensure patient safety.
Q2: Which is the most suitable method for removing endotoxins from a this compound solution?
A2: The choice of method depends on factors like the required purity, process scale, and cost.
-
Anion-Exchange Chromatography (AEC) is often highly effective due to the strong negative charge of endotoxins.[1][5][6] However, process conditions must be carefully optimized to prevent the succinate anion from competing with endotoxins for binding sites.
-
Ultrafiltration can be effective if endotoxins are in their larger, aggregated form.[1][2] The presence of Ca²⁺ ions in the this compound solution may help stabilize these aggregates.[4]
-
Activated Carbon is a cost-effective option with strong adsorption capacity but is non-selective and may lead to significant loss of the this compound product.[1][7]
Q3: How do I test my final this compound product for endotoxin levels?
A3: The standard method for endotoxin detection is the Limulus Amebocyte Lysate (LAL) test .[8][9][10] This test is highly sensitive and specific for bacterial endotoxins.[8][11] It is available in several formats, including:
-
Gel-Clot: A qualitative test that provides a simple positive/negative result based on the formation of a gel clot.[8][12]
-
Kinetic Turbidimetric: A quantitative method that measures the rate of turbidity increase.[9]
-
Kinetic Chromogenic: A quantitative method that measures the rate of color development.[8][9][13]
Q4: What is "Low Endotoxin Recovery" (LER) and how can it affect my results?
A4: Low Endotoxin Recovery (LER) is a phenomenon where the LAL test fails to detect a known amount of spiked endotoxin in a product sample over time, a problem often referred to as "endotoxin masking".[14][15] This can be caused by interactions between the endotoxin and components in the product matrix that render the endotoxin undetectable by the LAL reagent. If you suspect LER, a hold time study and the use of de-masking strategies or alternative reagents may be necessary.[14]
Q5: How does the presence of calcium ions specifically impact endotoxin removal?
A5: Divalent cations like Ca²⁺ are known to stabilize the aggregated structure of endotoxins.[4] In aqueous solutions, endotoxins can exist as monomers (10-20 kDa) or form large aggregates (up to 1,000 kDa).[4][16] The stabilization of these larger aggregates by calcium ions can be advantageous for size-based removal methods like ultrafiltration, as it makes them easier to retain with an appropriately sized membrane. However, it could also potentially interfere with binding-based methods by altering the charge exposure of the endotoxin molecules.
Method Selection and Data Presentation
Choosing the right method requires balancing efficiency, product recovery, and cost. The following table summarizes the key characteristics of common endotoxin removal methods as they apply to this compound preparations.
| Method | Principle | Typical Removal Efficiency | Pros | Cons for this compound Preparations |
| Anion-Exchange Chromatography (AEC) | Electrostatic Interaction | >3 to >7 Log Reduction Value (LRV)[4] | High efficiency and specificity for negatively charged endotoxins.[1][5] | Potential for competitive binding from succinate anions, requiring careful optimization of pH and ionic strength. Product loss if conditions are not optimal.[17] |
| Ultrafiltration | Size Exclusion | 28.9% to 99.8% (Variable)[1] (>6 logs reported with 6 kDa MWCO)[18] | Effective for removing large endotoxin aggregates.[2][19] Ca²⁺ may enhance aggregation.[4] | Risk of product loss if the membrane molecular weight cut-off (MWCO) is too small. Ineffective if endotoxins are disaggregated into monomers.[4] |
| Activated Carbon Adsorption | Hydrophobic Adsorption | Up to 93.5%[1] (Can reduce levels by up to 4 orders of magnitude)[20] | Cost-effective and has a large surface area for strong adsorption.[1][7] | Non-selective; high risk of adsorbing the this compound product, leading to low yield.[1][7] Difficult to remove residual carbon fines post-treatment.[7] |
| Two-Phase Separation (Triton X-114) | Hydrophobic Partitioning | 45% to 99%[1] | Rapid and scalable processing.[1] | Requires an additional step to remove the detergent, which can be challenging to validate.[6] Triton X-114 may interfere with LAL testing.[15] |
Troubleshooting Guides
Anion-Exchange Chromatography (AEC)
Q: My endotoxin removal efficiency is low, and the endotoxin is detected in the flow-through with my product. What's wrong?
A: This is likely due to competitive binding or insufficient binding strength.
-
Problem: The negatively charged succinate anions in your preparation are competing with the negatively charged endotoxin molecules for the positive binding sites on the chromatography resin.
-
Solution:
-
Adjust pH: Lower the pH of your solution. By operating at a pH below the higher pKa of succinic acid but still above the pI of the endotoxin (~pH 2), you can reduce the negative charge on the succinate, decreasing its ability to bind while ensuring the endotoxin remains strongly negatively charged and is retained by the resin.[1][4]
-
Increase Ionic Strength: Carefully increasing the salt concentration (e.g., with NaCl) can sometimes help elute weakly bound molecules like succinate while the more strongly charged endotoxins remain bound. This must be validated, as high salt can also weaken endotoxin binding.[4]
-
Use a Salt-Tolerant Resin: Consider using modern, salt-tolerant anion exchange membranes that maintain high binding capacity for endotoxins even at higher conductivities.[4][21]
-
Q: I am losing my this compound product on the column. Why?
A: Your this compound is binding to the anion-exchange resin.
-
Problem: The operating pH is high enough that the succinate is sufficiently negatively charged to bind to the column matrix.
-
Solution: As above, carefully adjust the pH and ionic strength of your buffers. The goal is to find a "window" where the endotoxin binds effectively, but the this compound flows through, maximizing both purity and recovery. This is known as operating in "flow-through mode".[6][16]
Ultrafiltration
Q: I am not achieving significant endotoxin removal with my ultrafiltration setup. Why?
A: This typically relates to the membrane's molecular weight cut-off (MWCO) and the aggregation state of the endotoxin.
-
Problem: The endotoxin may be present in its smaller, monomeric form (10-20 kDa), allowing it to pass through the membrane pores along with the much smaller this compound molecule.[4][16]
-
Solution:
-
Select a Smaller MWCO: Use a membrane with a tight MWCO, such as 6 kDa or 10 kDa.[4][18] Studies have shown that a 6,000 MWCO ultrafilter can achieve an endotoxin concentration reduction of >6 logs.[18]
-
Confirm Aggregation: The presence of Ca²⁺ should promote aggregation, but other formulation components (like chelators or detergents) could cause disaggregation.[4][16] Ensure your solution conditions favor the larger, aggregated state of endotoxins for effective removal by size exclusion.
-
Activated Carbon Treatment
Q: My product recovery after activated carbon treatment is unacceptably low. What can I do?
A: This is the most common issue with activated carbon due to its non-selective nature.[1][7]
-
Problem: The activated carbon is adsorbing both the endotoxin and the this compound.
-
Solution:
-
Optimize Carbon Amount: Reduce the amount of activated carbon used. Perform a dose-response study to find the minimum amount of carbon needed to achieve the desired endotoxin level.
-
Optimize Contact Time: Reduce the stirring or contact time. Adsorption is a kinetic process; it may be possible to find a time where sufficient endotoxin has been adsorbed without significant product loss.
-
Consider an Alternative: If product loss remains high, activated carbon may not be a suitable method for your preparation. Consider a more selective method like anion-exchange chromatography.
-
Visualized Workflows and Logic
// Node Definitions prep [label="Prepare this compound\nSolution", fillcolor="#F1F3F4", fontcolor="#202124"]; method_select [label="Select Removal Method", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; aec [label="Anion-Exchange\nChromatography (AEC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; uf [label="Ultrafiltration\n(UF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ac [label="Activated Carbon\n(AC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="Collect Purified\nSolution", fillcolor="#34A853", fontcolor="#FFFFFF"]; test [label="Perform LAL Test for\nEndotoxin Quantification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_prod [label="Final Product", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges prep -> method_select; method_select -> aec [label="High Selectivity"]; method_select -> uf [label="Size-Based"]; method_select -> ac [label="Low Cost"]; aec -> collect; uf -> collect; ac -> collect; collect -> test; test -> final_prod; } end_dot Caption: General experimental workflow for endotoxin removal from this compound.
// Nodes start [label="LAL Test Fails\n(e.g., PPC Recovery <50% or >200%)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; inhibition [label="Inhibition Suspected\n(PPC Recovery <50%)", fillcolor="#FBBC05", fontcolor="#202124"]; enhancement [label="Enhancement Suspected\n(PPC Recovery >200%)", fillcolor="#FBBC05", fontcolor="#202124"];
// Inhibition Causes & Solutions ph_issue [label="Cause: pH outside 6.0-8.0 range", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; ph_sol [label="Solution: Adjust sample pH with\nendotoxin-free buffer/acid/base", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
cation_issue [label="Cause: High divalent cation\nconcentration (e.g., Ca²⁺)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; cation_sol [label="Solution: Dilute sample in LAL\nReagent Water (LRW) up to MVD", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Enhancement Causes & Solutions glucan_issue [label="Cause: Beta-glucan contamination\n(e.g., from cellulose filters)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; glucan_sol [label="Solution: Use beta-glucan blocking\nbuffer or endotoxin-specific lysate", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> inhibition; start -> enhancement;
inhibition -> ph_issue [label="Check pH"]; ph_issue -> ph_sol;
inhibition -> cation_issue [label="Check ionic strength"]; cation_issue -> cation_sol;
enhancement -> glucan_issue; glucan_issue -> glucan_sol; } end_dot Caption: Troubleshooting logic for LAL test inhibition and enhancement issues.
Experimental Protocols
Disclaimer: The following protocols are generalized and must be validated for your specific this compound preparation. All materials, glassware, and solutions must be pyrogen-free.[22]
Protocol 1: Endotoxin Removal by Anion-Exchange Chromatography (Flow-through Mode)
-
Resin Selection and Packing:
-
Select a strong anion-exchange resin (e.g., a quaternary ammonium-based resin).[6]
-
Pack a chromatography column according to the manufacturer's instructions.
-
-
Column Equilibration:
-
Equilibrate the column with at least 5 column volumes (CVs) of a pyrogen-free equilibration buffer (e.g., 20 mM Tris-HCl, pH adjusted to favor endotoxin binding and product flow-through). The optimal pH must be determined experimentally.
-
-
Sample Preparation and Loading:
-
Dissolve the this compound in the equilibration buffer.
-
Load the this compound solution onto the equilibrated column at a pre-determined flow rate.
-
-
Collection and Analysis:
-
Collect the flow-through fraction, which should contain the purified this compound.
-
Wash the column with 2-3 CVs of equilibration buffer and combine with the flow-through.
-
Test the collected fraction for endotoxin levels using a validated LAL assay.
-
-
Column Regeneration and Sanitization:
-
Regenerate the column using a high salt buffer (e.g., 1-2 M NaCl).
-
Sanitize the column regularly with a validated concentration of NaOH (e.g., 0.5 M - 1.0 M) to remove any bound endotoxins and prevent microbial growth.[23]
-
Protocol 2: Endotoxin Removal by Ultrafiltration
-
Membrane Selection:
-
System Preparation:
-
Install the ultrafiltration cartridge into the system according to the manufacturer's protocol.
-
Flush the system extensively with LAL Reagent Water (LRW) or Water for Injection (WFI) to remove any potential contaminants and storage agents.
-
-
Filtration Process:
-
Prepare the this compound solution in a pyrogen-free buffer.
-
Pass the solution through the ultrafilter. The endotoxin aggregates will be retained by the membrane (retentate), while the smaller this compound molecules will pass through (permeate).
-
Collect the permeate, which is the purified product.
-
-
Analysis and Cleaning:
-
Test the permeate for endotoxin levels using a validated LAL assay.
-
Clean and store the membrane according to the manufacturer's instructions.
-
Protocol 3: LAL Gel-Clot Test for Final Product QC
-
Preparation:
-
Determine Maximum Valid Dilution (MVD):
-
Assay Procedure:
-
Prepare a series of dilutions of the CSE to confirm the labeled reagent sensitivity.
-
Prepare dilutions of your this compound sample, including the MVD.
-
Prepare a Positive Product Control (PPC) by spiking a sample of the product dilution with a known amount of endotoxin (typically 2λ).
-
Prepare a Negative Control using LRW.
-
Pipette 100 µL of each sample, control, and standard into separate depyrogenated test tubes.
-
Add 100 µL of reconstituted LAL reagent to each tube.[22]
-
-
Incubation and Reading:
-
Gently mix and incubate the tubes undisturbed in a heating block at 37 ± 1°C for 60 ± 2 minutes.[12][22]
-
After incubation, carefully invert each tube 180°. A positive result is indicated by the formation of a solid gel that remains intact. A negative result is indicated when no such clot has formed.[12]
-
-
Interpretation:
-
The test is valid if the negative control is negative and the CSE at 2λ is positive.
-
The product passes the test if the sample dilution is negative. The PPC must be positive to rule out inhibition.
-
References
- 1. sinobiological.com [sinobiological.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. New Method for Endotoxin Quantification - West [westpharma.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bio-rad.com [bio-rad.com]
- 6. pharmtech.com [pharmtech.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. criver.com [criver.com]
- 9. matresearch.com [matresearch.com]
- 10. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. biotech.com [biotech.com]
- 13. labcorp.com [labcorp.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. sartorius.hr [sartorius.hr]
- 17. acciusa.com [acciusa.com]
- 18. Endotoxin removal using 6,000 molecular weight cut-off polyacrylonitrile (PAN) and polysulfone (PS) hollow fiber ultrafilters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Why Ultrafiltration Is Critical for Endotoxin Removal [manufacturing-journal.net]
- 20. cobetter.com [cobetter.com]
- 21. sartorius.com [sartorius.com]
- 22. Bacterial Endotoxin Test (BET or LAL Test) Method Validation | Pharmaguideline [pharmaguideline.com]
- 23. Removal Solutions for Endotoxins in Bioproducts Via Chromatography - Bio-Link [biolink.com]
- 24. firegene.com [firegene.com]
- 25. criver.com [criver.com]
troubleshooting inconsistent results in calcium succinate bioassays
Welcome to the technical support center for calcium succinate bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of a this compound bioassay?
A1: A this compound bioassay typically measures the intracellular calcium mobilization following the activation of the succinate receptor 1 (SUCNR1), also known as GPR91.[1] Succinate, a key intermediate in the citric acid cycle, can act as an extracellular signaling molecule by binding to and activating SUCNR1, a G protein-coupled receptor (GPCR).[2][3] Depending on the cell type and context, SUCNR1 can couple to different G proteins, primarily Gq/11 and Gi/o.[2][4] Activation of the Gq pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[5][6] This transient increase in intracellular calcium is the signal that is detected in the assay, often using a calcium-sensitive fluorescent dye.
Q2: My this compound bioassay is showing no signal, even with my positive control. What are the likely causes?
A2: A complete lack of signal can point to fundamental issues with the assay components or procedure.[7] Key areas to investigate include:
-
Cell Health: Ensure cells are viable, healthy, and within an optimal passage number. Over-confluent or stressed cells may not respond appropriately.[7]
-
Receptor Expression: Confirm that the cell line used expresses a sufficient level of the SUCNR1/GPR91 receptor.
-
Dye Loading: Verify that the calcium indicator dye has been loaded correctly. A calcium ionophore like ionomycin can be used as a system control to confirm that cells are properly loaded and capable of generating a fluorescent signal.[7][8]
-
Instrument Settings: Check that the plate reader's wavelength settings are correct for the specific calcium indicator dye being used (e.g., Ex/Em = 490/525 nm for Fluo-8).[9] Also, ensure the baseline fluorescence is within the instrument's recommended range.[7]
Q3: Can the test compound itself interfere with the assay?
A3: Yes, test compounds can interfere with the assay chemistry. For instance, colored compounds can interfere with colorimetric readouts, and compounds with reducing or oxidizing properties can react with the assay reagents.[10][11] It is recommended to run a control with the test compound in cell-free media to check for any direct interactions.[11]
Q4: What is the "edge effect" and how can I minimize it?
A4: The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate show different results from the interior wells. This is often due to increased evaporation and temperature fluctuations in the outer wells, which can affect cell growth and the assay's outcome.[12] To mitigate this, it is best practice to avoid using the outermost wells for experimental samples. Instead, fill them with a sterile liquid like water or PBS to help maintain a humid environment across the plate.[12]
Troubleshooting Guide: Inconsistent Results
Inconsistent results, such as high variability between replicates or experiments, are a common challenge. The following table summarizes potential causes and solutions.
| Issue | Potential Cause | Recommended Solution | Citation |
| High Variability Between Replicates | Pipetting Inaccuracy: Small errors in pipetting volumes of cells, reagents, or compounds. | Calibrate pipettes regularly. Use fresh tips for each replicate. Dispense liquid below the surface of the fluid in the well to avoid splashing. | [12] |
| Uneven Cell Seeding: Non-homogenous cell suspension leading to different cell numbers per well. | Ensure a single-cell suspension before seeding. Gently swirl the cell suspension frequently to prevent settling. | [12] | |
| Incomplete Mixing: Reagents not thoroughly mixed in the wells. | Gently tap the plate or use a plate shaker at a low speed after reagent addition to ensure complete mixing. | [12] | |
| Temperature Gradients: Uneven temperature across the plate affecting reaction rates. | Allow the plate and reagents to equilibrate to room temperature for at least 30 minutes before starting the assay. | [10] | |
| Inconsistent IC50/EC50 Values Between Experiments | Reagent Quality: Lot-to-lot variability in critical reagents like serum or the this compound itself. | Test new lots of critical reagents against old ones to ensure consistency. Consider the impact of impurities or variations in hydration state for this compound. | [12][13] |
| Cell Health and Passage Number: Changes in cell phenotype or receptor expression over time with increasing passage numbers. | Use cells within a defined, low passage number range. Regularly monitor cell morphology and viability. | [7][12] | |
| Solvent Effects: High concentrations of solvents (e.g., DMSO) can be toxic to cells or interfere with the assay. | Keep the final solvent concentration low and consistent across all wells (typically <0.5%). Always include a solvent control. | [12] | |
| Weak or Noisy Signal | Low Receptor Expression: The cell line may not express sufficient SUCNR1/GPR91. | Use a cell line known to express high levels of the receptor or consider transiently or stably overexpressing the receptor. | [14] |
| Rapid Signal Desensitization: The calcium signal can be transient and may be missed if the instrument's read time is too slow. | Configure the plate reader for a rapid kinetic read, capturing data immediately upon compound addition. | [7] | |
| Compound Instability/Solubility: The test compound may be degrading in the assay buffer or have poor solubility. | Prepare fresh compound dilutions for each experiment. Perform solubility tests in the assay buffer. | [7] | |
| High Background Fluorescence: Contamination of reagents or interference from media components like phenol red. | Use sterile techniques. Consider using phenol red-free media for the assay. | [10] |
Experimental Protocols
General Protocol for a Calcium Flux Assay
This protocol provides a general workflow for a no-wash, fluorescence-based calcium flux assay using a 96-well plate format.
-
Cell Plating:
-
Seed cells in a 96-well black-walled, clear-bottom plate at a predetermined optimal density.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.
-
-
Preparation of Dye-Loading Solution:
-
Prepare the calcium-sensitive dye (e.g., Fluo-8) loading solution according to the manufacturer's instructions.[9] This typically involves dissolving the dye concentrate in an assay buffer.
-
-
Dye Loading:
-
Remove the growth medium from the cell plate.
-
Add 100 µL of the dye-loading solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature, protected from light.[9]
-
-
Preparation of Compound Plate:
-
Prepare serial dilutions of this compound (positive control) and test compounds in the assay buffer at 2X the final desired concentration.
-
-
Calcium Flux Measurement:
-
Place both the cell plate and the compound plate into a fluorescent plate reader equipped with an automated injector.
-
Configure the instrument to measure fluorescence kinetics at the appropriate wavelengths (e.g., Ex/Em = 490/525 nm for Fluo-8).[9]
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Set the instrument to inject 100 µL of the compound from the compound plate into the cell plate.
-
Continue the kinetic read for an additional 60-180 seconds immediately following the injection to capture the calcium response.[7]
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU = Max RFU - Min RFU) is used to determine the calcium response.
-
Plot the response against the compound concentration to generate dose-response curves and calculate EC50 or IC50 values.
-
Visualizations
Succinate Receptor (SUCNR1/GPR91) Signaling Pathway
Caption: SUCNR1 signaling can proceed via Gq or Gi pathways.
General Experimental Workflow for a Calcium Flux Assay
Caption: A typical workflow for a fluorescence-based calcium flux assay.
Troubleshooting Logic for Inconsistent Bioassay Results
Caption: A decision tree for troubleshooting inconsistent results.
References
- 1. SUCNR1 - Wikipedia [en.wikipedia.org]
- 2. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluo-8 Calcium Flux Assay Kit - No Wash (ab112129) | Abcam [abcam.co.jp]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. journals.physiology.org [journals.physiology.org]
Technical Support Center: Optimizing Calcium Succinate Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize the concentration of calcium succinate for enhancing cell viability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture experiments?
A1: Based on studies of related compounds and the typical calcium levels in cell culture media, a starting concentration range of 100 µM to 5 mM for this compound is recommended for initial range-finding experiments. The optimal concentration will be cell-type specific and depend on the basal calcium and succinate levels in your culture medium. For instance, a cell-permeable form of succinate was found to be optimally effective at 100 µM for fibroblasts, while concentrations of disodium succinate between 0.5 mM and 10 mM showed a dose-dependent inhibition of neural stem cell proliferation.[1][2] It is also important to consider that standard cell culture media can contain calcium concentrations ranging from 0.3 mM to 1.8 mM, which will contribute to the total calcium concentration.[3][4]
Q2: How does this compound influence cell viability?
A2: this compound can impact cell viability through several mechanisms. Succinate is a key intermediate in the tricarboxylic acid (TCA) cycle, and its availability can influence cellular metabolism and energy production.[1] Extracellular succinate can also act as a signaling molecule by activating the succinate receptor 1 (SUCNR1), also known as GPR91.[5] This can trigger various downstream pathways, including those involving protein kinase A (PKA) and protein kinase C (PKC), which can modulate intracellular calcium levels and affect cell survival.[5] Calcium is a ubiquitous second messenger that regulates numerous cellular processes, including proliferation and apoptosis. Elevated extracellular calcium has been shown to promote the viability of certain cell types, like bone marrow stromal cells.[6]
Q3: What are the potential negative effects of using a suboptimal concentration of this compound?
A3: Using a concentration of this compound that is too high can lead to cytotoxicity and a decrease in cell viability. High concentrations of succinate have been reported to inhibit mitochondrial respiration and increase the production of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.[1] For example, disodium succinate concentrations of 0.5 mM to 10 mM inhibited neural stem cell proliferation in a dose-dependent manner.[2] Conversely, a concentration that is too low may not elicit the desired biological effect.
Q4: Which cell viability assays are recommended for optimizing this compound concentration?
A4: Tetrazolium-based assays such as MTT, MTS, and WST-1 are widely used to assess metabolic activity as an indicator of cell viability. ATP-based assays that measure the levels of intracellular ATP are also a good option. For more detailed insights, it is advisable to use a combination of assays that measure different aspects of cell health, such as membrane integrity (e.g., trypan blue exclusion or LDH release assay) and apoptosis (e.g., caspase activity assays or Annexin V staining).
Data Presentation: Concentration Ranges of Succinate and Calcium Salts in Cell Culture
The following table summarizes concentrations of succinate and calcium salts from various studies to provide a reference for designing experiments.
| Compound | Cell Type | Concentration Range | Observed Effect |
| Cell-Permeable Succinate (NV118) | Leigh Syndrome Patient Fibroblasts | 50 µM - 150 µM | 100 µM was selected as the optimal concentration for improving mitochondrial respiration and ATP production without negatively impacting cell viability.[1] |
| Disodium Succinate (DS) | Neural Stem Cells (C17.2) | 0.5 mM - 10 mM | Dose-dependent inhibition of cell proliferation under both physiological and oxygen-glucose deprivation/reoxygenation conditions.[2] |
| Calcium Citrate | Bone Marrow Stromal Cells (BMSCs) | 0 mM - 5 mM | Stimulated cell viability in a dose-dependent manner. Concentrations of 4 mM and 5 mM promoted late-stage osteogenic differentiation.[6] |
| Standard Cell Culture Media | Various | 0.3 mM - 1.8 mM | Basal concentration of calcium present in commonly used media like RPMI-1640 (0.42 mM), DMEM (1.8 mM), and Ham's F-12 (0.3 mM).[3][4] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines a method for performing a dose-response experiment to determine the effect of this compound on cell viability using an MTT assay.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the desired density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 100 µM, 500 µM, 1 mM, 2.5 mM, 5 mM).
-
Include a vehicle control (medium with the same amount of solvent used for the stock solution) and an untreated control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the optimal concentration.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Succinate and calcium signaling pathways.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Decreased cell viability at all tested concentrations | 1. This compound concentration is too high, leading to cytotoxicity. 2. The cell line is particularly sensitive to changes in extracellular calcium or succinate. 3. The stock solution was not properly sterilized, leading to contamination. | 1. Test a lower range of concentrations (e.g., 1 µM - 100 µM). 2. Review the literature for your specific cell line's tolerance to calcium and succinate. 3. Ensure the stock solution is filter-sterilized before use. |
| Inconsistent results between experiments | 1. Variation in cell seeding density. 2. Inconsistent incubation times. 3. Degradation of this compound stock solution. | 1. Ensure accurate cell counting and consistent seeding density in all wells. 2. Standardize all incubation times for cell growth, treatment, and assay steps. 3. Prepare fresh stock solutions of this compound for each experiment and store them properly. |
| No observable effect on cell viability | 1. The concentration range tested is too low. 2. The incubation time is not sufficient to elicit a response. 3. The chosen cell viability assay is not sensitive enough. | 1. Test a higher range of concentrations (up to 5 mM or higher, depending on solubility). 2. Increase the treatment duration (e.g., from 24h to 48h or 72h). 3. Try an alternative cell viability assay that measures a different cellular parameter (e.g., switch from an MTT assay to an ATP-based assay). |
| Precipitation observed in the culture medium | 1. The concentration of this compound exceeds its solubility in the medium. 2. Interaction with components in the serum or medium, such as phosphate, leading to the formation of insoluble calcium phosphate.[4] | 1. Prepare a new stock solution and ensure it is fully dissolved before adding to the medium. Test the solubility limit in your specific medium. 2. Consider using a serum-free medium during the treatment or reducing the concentration of this compound. |
References
- 1. Cell-Permeable Succinate Increases Mitochondrial Membrane Potential and Glycolysis in Leigh Syndrome Patient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ischemic accumulation of succinate induces Cdc42 succinylation and inhibits neural stem cell proliferation after cerebral ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 钙在细胞培养中的应用 [sigmaaldrich.com]
- 5. Succinate modulates Ca(2+) transient and cardiomyocyte viability through PKA-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of extracellular calcium on viability and osteogenic differentiation of bone marrow stromal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Calcium Succinate and Calcium Chloride on Osteoblast Proliferation
For Researchers, Scientists, and Drug Development Professionals
Extracellular calcium plays a pivotal role in bone remodeling, influencing both osteoblast proliferation and differentiation. The choice of calcium salt in therapeutic and research applications can significantly impact these cellular processes. This guide provides a comparative analysis of the effects of calcium succinate and calcium chloride on osteoblast proliferation, drawing upon available experimental data. It is important to note that direct comparative studies between this compound and calcium chloride on osteoblast proliferation are limited in the currently available literature. Therefore, this guide synthesizes findings from separate studies to provide a comprehensive overview.
Quantitative Data Presentation
The following tables summarize the observed effects of calcium chloride on osteoblast proliferation from various studies. Due to a lack of direct quantitative data for this compound's effect on osteoblast proliferation, a qualitative summary of succinate's effects on related cell types is provided.
Table 1: Effects of Calcium Chloride on Osteoblast Proliferation
| Concentration | Cell Type | Duration | Observed Effect | Citation |
| 1 mmol | Rabbit Osteoblasts | 72 h | Slight promoting effect on cellular metabolism activity | [1] |
| 1-10 mmol | Rabbit Osteoblasts | 24, 72, 120 h | General decline in cellular metabolism activity with increasing concentration | [1] |
| 0.25 mM | Rat Osteoblast-like cells | 24 h | 26.6% higher proliferation than control | [2] |
| 1.0 mM | Rat Osteoblast-like cells | 24 h | 5.4% more numerous than control | [3] |
| 1.3, 1.8, 2.3 mM | Rat Osteoblast-like cells | 24 h | Adverse effect on cell population | [3] |
| 2.5 mM | Rat Osteoblast-like cells | 24 h | Toxic effect, no cells found | [3][4] |
| 0.1-0.4 mM (added to 1.8 mM) | Human Mandible-derived Bone Cells | Not specified | Significantly increased cell proliferation | [No citation available] |
| >10 mM | Not specified | Not specified | Cytotoxic | [5] |
Table 2: Qualitative Effects of Succinate on Proliferation of Osteogenic Progenitor Cells
| Compound | Cell Type | Observed Effect | Citation |
| Exogenous Succinate | Human Periodontal Ligament Stem Cells (hPDLSCs) | Promoted proliferation, migration, and osteogenesis. | [6] |
Experimental Protocols
The methodologies employed in the cited studies to assess osteoblast proliferation are crucial for interpreting the data. Below are detailed protocols for common assays used.
1. Cell Proliferation Assay (MTT Assay)
-
Objective: To assess cell viability and proliferation.
-
Procedure:
-
Osteoblasts are seeded in 96-well plates at a specified density (e.g., 5 x 10³ cells/well).
-
After a 24-hour incubation period for cell attachment, the cells are treated with various concentrations of the test compounds (e.g., this compound, calcium chloride).
-
Following the desired incubation period (e.g., 24, 48, or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting solution is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
-
2. Alkaline Phosphatase (ALP) Activity Assay
-
Objective: To measure an early marker of osteoblast differentiation, which is often correlated with proliferation.
-
Procedure:
-
Osteoblasts are cultured in multi-well plates and treated with the test compounds.
-
At specified time points, the cell culture supernatant or cell lysate is collected.
-
The ALP activity is determined using a commercial ALP assay kit, which typically involves the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP).
-
The absorbance of the produced pNP is measured spectrophotometrically at a wavelength of 405 nm.
-
The ALP activity is often normalized to the total protein content of the cell lysate.
-
Signaling Pathways and Experimental Workflows
Calcium Signaling in Osteoblast Proliferation
Extracellular calcium ions influence osteoblast proliferation through various signaling pathways. A key mechanism involves the activation of the calcium-sensing receptor (CaSR), a G-protein-coupled receptor. This can lead to downstream signaling cascades, including the activation of the ERK1/2 and PI3K/Akt pathways, which are known to promote cell proliferation.
Caption: Calcium signaling pathway in osteoblasts.
Succinate Signaling in Osteogenic Cells
Succinate, the anion of this compound, can act as a signaling molecule by binding to the G-protein-coupled receptor SUCNR1 (also known as GPR91). While its direct role in osteoblast proliferation is still under investigation, studies on related cell types suggest its involvement in osteogenic processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Van Veterinary Journal » Submission » Influence of Calcium Chloride on Osteoblast Like Cells of Both Sexes in Rats in In Vitro Conditions [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effect of calcium ion concentration on osteoblast viability, proliferation and differentiation in monolayer and 3D culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Calcium Citrate and Calcium Succinate on Bone Mineralization: A Tale of Two Anions
A comprehensive review of available scientific literature reveals a stark contrast in the effects of calcium citrate and calcium succinate on bone health. While calcium citrate is a well-established supplement for promoting bone mineralization, evidence strongly suggests that succinate, the anionic component of this compound, actively stimulates bone resorption. This guide provides a detailed comparison of their mechanisms of action, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of bone metabolism.
Calcium Citrate: A Proponent of Bone Formation
Calcium citrate is a widely studied calcium salt known for its beneficial effects on bone mineral density (BMD). Its pro-mineralization properties are attributed to both the calcium ion and the potential influence of the citrate anion on bone metabolism.
Key Experimental Findings on Calcium Citrate's Efficacy
Numerous studies have demonstrated the positive impact of calcium citrate on bone health. For instance, in a randomized, placebo-controlled study involving postmenopausal women, daily supplementation with 800 mg of calcium citrate for two years resulted in a significant preservation of bone density. Specifically, the lumbar spine (L2-L4) bone density showed a modest increase of 1.03% in the calcium citrate group, while the placebo group experienced a significant decline of -2.38%. Similarly, radial shaft bone density remained stable in the treatment group (-0.02%) but decreased significantly in the placebo group (-3.03%)[1][2].
Another study highlighted that calcium citrate supplementation in postmenopausal women led to a significant decrease in markers of bone resorption, such as urinary N-telopeptide (-30%) and C-telopeptide (-31%), compared to no significant change with calcium carbonate[3]. This suggests that calcium citrate not only provides the essential mineral for bone formation but may also actively reduce bone breakdown.
Furthermore, research on a rabbit model with bone defects demonstrated that the implantation of calcium citrate combined with recombinant human bone morphogenetic protein-2 (rhBMP-2) significantly enhanced bone regeneration compared to rhBMP-2 alone. The percentage of newly formed bone area was consistently higher in the calcium citrate group at 2, 4, and 6 weeks post-procedure[4].
| Parameter | Calcium Citrate Group | Placebo/Control Group | Study Population | Reference |
| Change in Lumbar Spine BMD (2 years) | +1.03% | -2.38% | Postmenopausal Women | [1][2] |
| Change in Radial Shaft BMD (2 years) | -0.02% | -3.03% | Postmenopausal Women | [1][2] |
| Change in Urinary N-telopeptide | -30% | +2% | Postmenopausal Women | [3] |
| Change in Urinary C-telopeptide | -31% | +3% | Postmenopausal Women | [3] |
| New Bone Formation in Rabbit Femur Defect (6 weeks) | 66.74% ± 4.05% | 51.32% ± 7.80% | New Zealand White Rabbits | [4] |
Experimental Protocol: Rabbit Femoral Condyle Defect Model[4]
-
Subjects: 30 male New Zealand white rabbits.
-
Procedure: Two 10 mm-long and 5 mm-deep bone defects were created in the left and right femoral condyles of each rabbit.
-
Treatment: Defects were implanted with either 5 pellets of calcium citrate (10 mg) combined with rhBMP-2 (2 mg) or rhBMP-2 alone.
-
Analysis: Bone granules were harvested at 2, 4, and 6 weeks for histological and histomorphometric analysis to determine the percentage of newly formed bone area.
This compound: An Unforeseen Antagonist to Bone Mineralization
Contrary to the expected role of a calcium salt, available research indicates that the succinate anion is a signaling molecule that promotes bone resorption by stimulating osteoclastogenesis. This effect is mediated through the G-protein coupled receptor 91 (GPR91), also known as succinate receptor 1 (SUCNR1).
The Succinate-GPR91 Signaling Pathway in Osteoclastogenesis
Studies have shown that elevated levels of succinate, as seen in certain metabolic and inflammatory conditions, can lead to bone loss[5][6]. Succinate acts as an extracellular ligand, binding to and activating GPR91 on osteoclast precursor cells. This activation triggers a downstream signaling cascade that ultimately leads to the differentiation and activation of osteoclasts, the cells responsible for bone breakdown.
One key study demonstrated that daily injections of succinate in wild-type mice for 7 weeks resulted in significant bone loss and an increased number of mature osteoclasts on the bone surface[5]. The signaling pathway involves the activation of NF-κB, a crucial transcription factor for osteoclast differentiation[5][7].
Furthermore, a recent study investigating the role of GPR91 in osteoblasts under inflammatory conditions found that GPR91 activation actually reduced mineralization[7]. This suggests that succinate signaling may have a dual negative effect on bone health by both promoting resorption and inhibiting formation.
| Parameter | Effect of Succinate | Key Findings | Study Model | Reference |
| Bone Mass | Decreased | Significant bone loss after 7 weeks of succinate injections. | Wild-type mice | [5] |
| Osteoclast Number | Increased | Increased mature osteoclasts on the bone surface. | Wild-type mice | [5] |
| Osteoblast Mineralization | Decreased | GPR91 activation reduced mineralization in P. gingivalis-infected osteoblasts. | Primary mouse osteoblasts | [7] |
| Osteoclast Differentiation | Increased | Succinate stimulates osteoclastogenesis in vitro and in vivo. | T2D mice and in vitro models | [5][8] |
Experimental Protocol: In Vivo Succinate Administration[5]
-
Subjects: Wild-type FVB mice.
-
Procedure: Daily intraperitoneal injections of succinate for 7 weeks.
-
Analysis: Serum succinate levels were measured. Bone phenotype was analyzed using micro-computed tomography (µCT) to assess bone volume and architecture. Histological analysis with TRAP staining was used to quantify osteoclast numbers.
Conclusion: A Clear Distinction in Function
The available scientific evidence presents a clear and compelling distinction between the effects of calcium citrate and this compound on bone mineralization. Calcium citrate acts as a beneficial agent, providing bioavailable calcium and potentially inhibiting bone resorption, thereby supporting bone health. In stark contrast, the succinate component of this compound is a signaling molecule that actively promotes bone resorption through the GPR91 receptor.
These findings have significant implications for the development of calcium supplements and therapeutic strategies for bone disorders. While calcium citrate remains a viable option for supporting bone mineral density, the use of this compound for this purpose would be counterproductive and potentially detrimental to skeletal health. Future research should focus on further elucidating the complex roles of metabolic intermediates, such as succinate, in bone homeostasis to identify novel therapeutic targets for metabolic bone diseases.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. The mineralization of bone tissue: a forgotten dimension in osteoporosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SUCCINATE-RECEPTOR SYSTEM OF BONE AND CARTILAGE TISSUE IN PATIENTS WITH METABOLIC PHENOTYPE OF OSTEOARTHRITIS | PROBLEMS OF BIOLOGICAL, MEDICAL AND PHARMACEUTICAL CHEMISTRY [bmpcjournal.ru]
- 5. Succinate and its G-protein-coupled receptor stimulates osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G protein-coupled receptor 91 activations suppressed mineralization in Porphyromonas gingivalis–infected osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of Calcium Succinate and Calcium Lactate Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro bioavailability of two common calcium salts: calcium succinate and calcium lactate. The bioavailability of a calcium supplement, its ability to be absorbed and utilized by the body, is a critical factor in its efficacy. In vitro methods provide a valuable initial screening tool to assess this property by simulating the conditions of the human gastrointestinal tract.
While extensive in vitro data for calcium lactate is available, similar studies on this compound are limited. This guide summarizes the existing data and outlines the standardized experimental protocols that can be employed for a direct comparative analysis.
Quantitative Data Summary
A direct comparison of in vitro bioavailability is hampered by the limited availability of data for this compound. The following table summarizes the available aqueous solubility data for both compounds, a key initial indicator of potential bioavailability. For calcium lactate, additional data from in vitro studies is included.
| Parameter | This compound | Calcium Lactate | Source(s) |
| Aqueous Solubility | Slightly soluble in water. | Soluble in water, with solubility increasing in hot water. | [1] |
| In Vivo Human Absorption | Data not available | Approximately 32% from a 500 mg dose in fasting subjects. | [2] |
Note: Higher solubility generally suggests a greater potential for the calcium salt to dissolve in the gastrointestinal fluids, a prerequisite for absorption. However, this is not the sole determinant of bioavailability.
Experimental Protocols
To conduct a comprehensive in vitro comparison of this compound and calcium lactate, the following standardized protocols are recommended.
Solubility Testing in Simulated Gastrointestinal Fluids
This experiment determines the solubility of the calcium salts under conditions that mimic the pH of the stomach and small intestine.
Methodology:
-
Prepare Simulated Gastric Fluid (SGF): A common formulation consists of 0.01 N hydrochloric acid (HCl), resulting in a pH of approximately 2.0[3].
-
Prepare Simulated Intestinal Fluid (SIF): A typical formulation includes a phosphate buffer to achieve a pH of around 6.8, and may also contain bile salts and lecithin to mimic the composition of intestinal fluid[4][5].
-
Equilibration: An excess amount of each calcium salt is added to separate vessels containing SGF and SIF.
-
Incubation: The mixtures are agitated in a temperature-controlled environment (37°C) until equilibrium is reached (typically 24-48 hours).
-
Sampling and Analysis: The saturated solutions are filtered, and the concentration of dissolved calcium is determined using a suitable analytical method, such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.
In Vitro Dissolution Testing
This test measures the rate and extent to which the solid calcium salt dissolves in a simulated gastric environment over time.
Methodology:
-
Apparatus: A USP (United States Pharmacopeia) dissolution apparatus 2 (paddle apparatus) is commonly used[6].
-
Dissolution Medium: 900 mL of Simulated Gastric Fluid (SGF, e.g., 0.1 N HCl) is maintained at 37°C[6].
-
Procedure: A known amount of the calcium salt is introduced into the dissolution vessel. The paddle is rotated at a constant speed (e.g., 50-75 rpm)[7].
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes) and replaced with fresh medium[6].
-
Analysis: The concentration of dissolved calcium in each sample is quantified to generate a dissolution profile.
Simulated Gastrointestinal Digestion (INFOGEST Method)
The internationally recognized INFOGEST static in vitro digestion method provides a more physiologically relevant assessment of bioaccessibility by simulating the entire upper gastrointestinal tract.
Methodology:
-
Oral Phase: The calcium salt is mixed with a simulated salivary fluid containing amylase and incubated for a short period to mimic mastication[8][9].
-
Gastric Phase: The oral bolus is then mixed with simulated gastric fluid containing pepsin and the pH is adjusted to 3.0. The mixture is incubated at 37°C with agitation to simulate stomach churning[9].
-
Intestinal Phase: The gastric chyme is mixed with simulated intestinal fluid containing pancreatin and bile salts, and the pH is adjusted to 7.0. The mixture is further incubated at 37°C[9].
-
Bioaccessibility Measurement: After the intestinal phase, the soluble fraction of calcium is separated from the undigested solid residue by centrifugation or filtration. The calcium concentration in the soluble fraction represents the bioaccessible calcium.
Visualizing Experimental Workflows
To illustrate the logical flow of a comparative in vitro bioavailability study, the following diagrams are provided.
Caption: Workflow for comparing in vitro bioavailability.
Signaling Pathways in Calcium Absorption
The intestinal absorption of calcium is a complex process involving both transcellular and paracellular pathways. While a detailed signaling pathway is beyond the scope of this in vitro guide, the following diagram illustrates the key steps in transcellular calcium transport, which can be investigated using Caco-2 cell models.
Caption: Transcellular calcium absorption pathway.
Conclusion
Based on the currently available data, calcium lactate demonstrates good aqueous solubility and a significant level of in vivo absorption. The information regarding the in vitro bioavailability of this compound is sparse, necessitating further experimental investigation. The standardized protocols outlined in this guide provide a robust framework for conducting a direct and meaningful in vitro comparison of these two calcium salts. Such studies are crucial for formulators and researchers in selecting the most appropriate calcium source for supplements and fortified foods to ensure optimal efficacy.
References
- 1. Calcium sensitivity of dicarboxylate transport in cultured proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastrointestinal absorption of calcium from milk and calcium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. fda.gov [fda.gov]
- 8. INFOGEST static in vitro simulation of gastrointestinal food digestion | Springer Nature Experiments [experiments.springernature.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Comparative Guide to the Validation of Quantitative Assays for Calcium Succinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of calcium succinate. Ensuring the accuracy and reliability of analytical data is paramount in drug development and quality control. This document outlines the performance of various techniques, supported by experimental data, to assist in the selection of the most suitable assay for your specific needs.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on various factors, including the specific analytical requirements (assay of the active ingredient vs. determination of individual ions), available instrumentation, and desired performance characteristics. Below is a summary of the performance of different validated methods.
Table 1: Comparison of Quantitative Assays for Calcium Content in this compound
| Parameter | Complexometric Titration | Ion Chromatography | Spectrophotometry (o-Cresolphthalein) |
| Principle | Chelation of Ca²⁺ ions with EDTA | Separation of Ca²⁺ ions based on ion exchange | Formation of a colored complex |
| Linearity (R²) | Not Applicable | > 0.999 | > 0.998 |
| Range | 80-120% of test concentration | 0.5 - 20 mg/L | 0.1 - 2.0 mg/dL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | 97.0% - 103.0% |
| Precision (%RSD) | < 2.0% | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | Not Applicable | ~0.1 mg/L | ~0.08 mg/dL |
| Limit of Quantitation (LOQ) | Not Applicable | ~0.5 mg/L | ~0.25 mg/dL |
| Specificity | Moderate (interference from other metal ions) | High (specific for Ca²⁺) | Moderate (potential interference) |
Table 2: Comparison of Quantitative Assays for Succinate Content in this compound
| Parameter | Reversed-Phase HPLC | Ion Chromatography |
| Principle | Separation based on polarity | Separation of succinate ions based on ion exchange |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 10 - 100 µg/mL | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% |
| Precision (%RSD) | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.2 µg/mL |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL | ~0.7 µg/mL |
| Specificity | High (good resolution from other components) | High (specific for succinate) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.
Complexometric Titration for Calcium Assay (Based on USP Monograph)
This method determines the amount of calcium by titrating with a standardized solution of ethylenediaminetetraacetic acid (EDTA).
Reagents and Materials:
-
0.1 M Edetate Disodium (EDTA) VS
-
Concentrated Hydrochloric Acid
-
2 N Sodium Hydroxide
-
Hydroxy Naphthol Blue indicator
-
Deionized Water
-
This compound Sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 650 mg of this compound and transfer to a 250-mL beaker.
-
Add 100 mL of deionized water and 2 mL of concentrated hydrochloric acid. Stir with a magnetic stirrer until dissolved.
-
While stirring, add 30 mL of 0.1 M EDTA VS from a burette.
-
Add 25 mL of 2 N sodium hydroxide. Check the pH of the solution to ensure it is between 12.0 and 13.0.
-
Add 300–500 mg of hydroxy naphthol blue indicator.
-
Titration: Continue the titration with 0.1 M EDTA VS to a distinct blue endpoint.
-
Perform a blank determination by titrating a solution containing all reagents except the sample.
-
Calculation: Calculate the percentage of this compound in the sample.[1][2]
Ion Chromatography for Calcium and Succinate Assay
This technique allows for the simultaneous or separate determination of calcium and succinate ions with high specificity.
Instrumentation:
-
Ion Chromatograph with a conductivity detector
-
Cation-exchange column for calcium analysis (e.g., Metrosep C 4)
-
Anion-exchange column for succinate analysis (e.g., Metrosep A Supp 1)[3]
-
Suppressor module
For Calcium Analysis:
-
Mobile Phase: 3.0 mM Nitric Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Sample Preparation: Accurately weigh the this compound sample, dissolve in deionized water to a known volume to achieve a concentration within the linear range of the instrument.
For Succinate Analysis:
-
Mobile Phase: 7.5 mM Sodium Carbonate and 2.0 mM Sodium Bicarbonate in a 90:10 water:acetonitrile mixture.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.[3]
-
Sample Preparation: Prepare the sample similarly to the calcium analysis, ensuring the concentration is within the calibrated range for succinate.
Spectrophotometric Method for Calcium Assay (o-Cresolphthalein Complexone)
This colorimetric method is based on the formation of a colored complex between calcium and o-cresolphthalein complexone (CPC) in an alkaline medium.[4][5]
Reagents and Materials:
-
CPC Color Reagent
-
Buffer Reagent (e.g., 2-Amino-2-Methyl-1-Propanol)
-
Calcium Standard Solution
-
Deionized Water
-
This compound Sample
Procedure:
-
Working Reagent Preparation: Combine equal volumes of the CPC color reagent and the buffer reagent. Allow to stand at room temperature for 20 minutes before use.[4]
-
Standard and Sample Preparation:
-
Prepare a series of calcium standard solutions of known concentrations.
-
Accurately weigh the this compound sample and dissolve it in a known volume of deionized water to obtain a concentration within the assay's linear range.
-
-
Assay:
-
Pipette 1.0 mL of the working reagent into labeled test tubes for a blank, standards, and samples.
-
Add 20 µL of the respective standard or sample solution to each tube and mix.
-
Allow the solutions to stand for at least 5 minutes at room temperature.
-
Measure the absorbance of the standards and samples against the reagent blank at 570 nm.[4][5]
-
-
Calculation: Construct a calibration curve from the absorbance of the standard solutions and determine the concentration of calcium in the sample.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Succinate Assay
This method is highly specific and sensitive for the quantification of the succinate anion.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: 10 mM Phosphate Buffer (pH adjusted to 2.5 with phosphoric acid) : Methanol (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of succinic acid in the mobile phase and dilute to create a series of calibration standards.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in a known volume of the mobile phase to achieve a concentration within the linear range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
-
Calculation: Generate a calibration curve by plotting the peak area of the succinate standard against its concentration. Determine the concentration of succinate in the sample from the calibration curve.
Visualizations
Workflow for Assay Validation
The following diagram illustrates the typical workflow for the validation of a quantitative analytical method according to ICH Q2(R1) guidelines.
Caption: Workflow for the validation of a quantitative assay.
Logical Relationship of Validation Parameters
This diagram shows the hierarchical relationship between key validation parameters.
Caption: Interrelationship of analytical validation parameters.
References
- 1. trungtamthuoc.com [trungtamthuoc.com]
- 2. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 3. Development of an Ion Chromatography Method for Analysis of Organic Anions (Fumarate, Oxalate, Succinate, and Tartrate) in Single Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. biolabo.fr [biolabo.fr]
Cross-Validation of TGA and DSC for Comprehensive Analysis of Calcium Succinate
A comparative guide for researchers, scientists, and drug development professionals.
In the realm of materials science and pharmaceutical development, a thorough understanding of the thermal properties of compounds is paramount. For calcium succinate, a compound with applications ranging from food additives to potential roles in drug formulation, characterizing its thermal stability and decomposition behavior is crucial. This guide provides a detailed comparison and cross-validation of two primary thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). By leveraging the complementary data from both methods, researchers can achieve a more complete and reliable thermal profile of this compound.
The Synergy of TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful analytical techniques that provide distinct yet complementary information about a material's response to heat.[1]
-
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][3] This is particularly useful for quantifying events that involve mass loss, such as dehydration, desolvation, and decomposition.
-
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[2] It detects physical and chemical transitions that involve a change in enthalpy, such as melting, crystallization, glass transitions, and solid-state transformations.[1]
When used in tandem, TGA and DSC allow for the unambiguous correlation of mass changes with specific thermal events.[1] For instance, an endothermic peak in a DSC curve that corresponds to a weight loss step in the TGA curve can be confidently identified as a dehydration or decomposition event.[4] This combined approach, often performed simultaneously using a TGA/DSC instrument, provides a comprehensive thermal fingerprint of the material.[5][6]
Thermal Behavior of this compound: A Combined TGA/DSC Perspective
This compound can exist in hydrated forms, most commonly as a trihydrate.[7] The thermal analysis of this compound reveals a multi-step decomposition process, which can be elucidated by cross-validating the data from TGA and DSC.
Data Presentation: TGA and DSC Analysis of this compound
| Thermal Event | TGA Data (Weight Loss %) | DSC Data (Peak Temperature) | Interpretation |
| Dehydration | ~23% (corresponding to 3 moles of water) | Endothermic peak around 100-200°C | Loss of water of crystallization to form anhydrous this compound.[7][8] |
| Decomposition | Multi-step weight loss | Complex endothermic and/or exothermic peaks between 400-600°C | Decomposition of anhydrous this compound into calcium carbonate, often with the release of gaseous byproducts.[9] The thermogram of this compound shows peaks corresponding to temperatures of 188-262°C, 500-550°C and 650-740°C.[9] |
| Final Decomposition | Further weight loss | Endothermic peak above 600°C | Decomposition of calcium carbonate to calcium oxide with the release of carbon dioxide. |
Note: The exact temperatures and weight loss percentages can vary depending on experimental conditions such as heating rate and atmosphere.
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols for TGA and DSC analysis are essential.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 25-30°C.
-
Heat the sample at a constant rate of 10°C/min up to a final temperature of 800-900°C.[10]
-
-
Data Analysis: Record the weight loss as a function of temperature. Determine the onset temperature of each weight loss step and the percentage of weight lost in each step.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean, tared DSC pan (e.g., aluminum). If studying dehydration, a hermetically sealed pan may be used to observe the water vapor pressure effects, while a pierced lid allows for the escape of volatiles.
-
Reference: Use an empty, tared DSC pan as a reference.
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 25-30°C.
-
Heat the sample at a constant rate of 10°C/min up to a final temperature that encompasses all expected thermal events (e.g., 600°C).[11]
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each endothermic and exothermic event.
Mandatory Visualization
To illustrate the logical workflow of cross-validating TGA and DSC data for this compound analysis, the following diagrams are provided.
Caption: Workflow for TGA and DSC cross-validation.
References
- 1. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 2. fpe.umd.edu [fpe.umd.edu]
- 3. h-and-m-analytical.com [h-and-m-analytical.com]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. ebatco.com [ebatco.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. elar.urfu.ru [elar.urfu.ru]
- 10. mdpi.com [mdpi.com]
- 11. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
comparing the phosphate binding capacity of calcium succinate and calcium carbonate
Lack of Direct Comparative Data on Calcium Succinate
Comparison of Calcium Carbonate and Calcium Acetate as Phosphate Binders
Calcium-based phosphate binders are a cornerstone in the management of hyperphosphatemia, a common complication in patients with chronic kidney disease (CKD). These agents act in the gastrointestinal tract to bind dietary phosphate, forming insoluble complexes that are subsequently excreted in the feces[1][2]. The two most commonly used calcium-based binders are calcium carbonate and calcium acetate[3].
The primary difference in their efficacy is influenced by the pH of the surrounding environment. In vitro studies have shown that calcium carbonate binds more phosphate at a lower pH (e.g., pH 3), while calcium acetate is more effective at a higher pH (e.g., pH 6)[4]. This is clinically relevant as the pH of the gastrointestinal tract varies, with the stomach being highly acidic and the intestines being more neutral.
Quantitative Comparison of Phosphate Binding Capacity
The following table summarizes the in vitro phosphate binding capacities of calcium carbonate and calcium acetate from a comparative study.
| Compound | pH | Initial Phosphate Concentration | Phosphate Bound (%) | Non-dissolved Phosphorus (mg) |
| Calcium Acetate | 6 | Not Specified | 61.2% | 372.8 mg |
| Calcium Carbonate | 6 | Not Specified | 76.0% | 463.2 mg |
Data extracted from an in vitro study comparing the binding efficiency after 60 minutes of incubation[5][6].
It is important to note that while the above study at pH 6 shows a higher percentage of phosphate bound by calcium carbonate, other studies have indicated that calcium acetate may be a more efficient phosphate binder overall, meaning it can bind more phosphate per unit of calcium administered[7][8]. One clinical study observed a significant decrease in serum phosphate levels only after treatment with calcium acetate when compared to calcium carbonate[7]. Another randomized cross-over trial in hemodialysis patients found that calcium acetate was more effective at lowering serum phosphate than equimolar doses of calcium carbonate[9].
Experimental Protocols
The following is a generalized experimental protocol for an in vitro phosphate binding assay, based on methodologies described in the literature[10][11][12].
In Vitro Phosphate Binding Assay Protocol
1. Preparation of Reagents:
-
Phosphate Solutions: Prepare phosphate solutions of varying concentrations (e.g., 10 mM, 15 mM, and 20 mM) in purified water. The pH of these solutions should be adjusted to the desired levels for the experiment (e.g., pH 3.0 and pH 6.0)[10].
-
Phosphate Binders: Crush tablets of calcium carbonate and calcium acetate into a fine powder using a pestle and mortar[10].
2. Binding Assay:
-
Add a standardized amount (e.g., 67 mg) of the powdered phosphate binder to a fixed volume (e.g., 25 mL) of the prepared phosphate solution in a suitable container[10].
-
Maintain the temperature of the solution at 37°C and ensure continuous stirring throughout the experiment[10].
-
Incubate the mixture for a predetermined period (e.g., 6 hours), collecting samples at various time points (e.g., 0, 1, 2, 4, and 6 hours) to assess the rate of binding[10][11].
3. Measurement of Unbound Phosphate:
-
At each time point, centrifuge the collected samples to separate the solid phosphate binder-phosphate complex from the supernatant.
-
Measure the concentration of unbound phosphate in the supernatant using a validated analytical method, such as ion chromatography or inductively coupled plasma atomic emission spectroscopy (ICP-AES)[12].
4. Calculation of Phosphate Binding Capacity:
-
The amount of bound phosphate is calculated as the difference between the initial phosphate concentration and the unbound phosphate concentration in the supernatant.
-
The binding capacity can be expressed as the amount of phosphate bound per unit weight of the binder.
5. Data Analysis:
-
Compare the phosphate binding capacities of the different binders at various pH levels and initial phosphate concentrations. Statistical analyses, such as an independent samples t-test, can be used to determine significant differences[10].
Visualizing Experimental and Biological Processes
To aid in the understanding of the experimental workflow and the mechanism of action of calcium-based phosphate binders, the following diagrams have been generated using Graphviz.
References
- 1. bcrenal.ca [bcrenal.ca]
- 2. davita.com [davita.com]
- 3. ccjm.org [ccjm.org]
- 4. Phosphate Binders and Non-Phosphate Effects in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. View of Calcium Acetate Versus Calcium Carbonate as Oral Phosphate Binder: Preparation and In Vitro Assessment [journals.sbmu.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. ijpt.iums.ac.ir [ijpt.iums.ac.ir]
- 8. Calcium acetate, an effective phosphorus binder in patients with renal failure [periodicos.capes.gov.br]
- 9. Calcium acetate versus calcium carbonate as phosphate-binding agents in chronic haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
Comparative Analysis of the Cytotoxicity of Calcium Salts for Research Applications
A guide for researchers, scientists, and drug development professionals on the in vitro cytotoxic profiles of various calcium salts, with a focus on available data for common calcium sources and a theoretical consideration for calcium succinate.
This guide provides a comparative overview of the cytotoxicity of commonly used calcium salts in biomedical research, including calcium chloride, calcium gluconate, and calcium citrate. While direct comparative cytotoxic data for this compound is limited in publicly available literature, this document synthesizes existing data on other calcium salts and the known biological roles of succinate to provide a comprehensive perspective for experimental design.
Introduction to Calcium Salts in Cellular Studies
Calcium is a ubiquitous second messenger crucial for a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1] The choice of the calcium salt for in vitro studies is a critical parameter that can influence experimental outcomes due to differences in elemental calcium content, bioavailability, and the biological activity of the corresponding anion.[2][3] Sustained high levels of intracellular calcium can trigger apoptosis through the intrinsic mitochondrial pathway, making cytotoxicity a key consideration in experimental design.[1][4]
Comparative Cytotoxicity Data
The following tables summarize cytotoxicity data from various studies on different calcium salts. It is important to note that these results are from separate studies and may not be directly comparable due to variations in cell lines, experimental conditions, and assays used.
Table 1: Effects of Calcium Salts on Cancer Cell Lines
| Calcium Salt | Cell Line | Concentration | Incubation Time | Observed Effect | Source |
| Calcium Chloride | MCF-7 (Breast Adenocarcinoma) | Not specified | 24 and 48 hours | No significant cytotoxic effect; slight increase in proliferation after 48 hours. | [4] |
| Calcium Chloride | HCT-116 (Colon Carcinoma) | Increasing concentrations | 24 hours | Cytotoxicity observed, particularly when combined with electroporation. | [5] |
| Calcium Propionate | A549 (Lung Carcinoma) | 4, 8, 16 mg/mL | Not specified | Dose-dependent decrease in cell viability (to 40%, 28%, and 16% respectively). | [4] |
| Calcium Propionate | DMS114 (Small Cell Lung Cancer) | 4, 8, 16 mg/mL | Not specified | Dose-dependent decrease in cell viability. | [4] |
| Calcium Lactate | HCT116 (Colorectal Carcinoma) | 5 mM | Not specified | Decreased cell viability to ~67%. | [4] |
| Calcium Citrate | Various Cancer Cell Lines | 5-20 mM | 24-72 hours | Induced massive apoptotic cell death. | [6] |
Table 2: Effects of Calcium Salts on Non-Cancerous and Other Cell Lines
| Calcium Salt | Cell Line | Concentration | Incubation Time | Observed Effect | Source |
| Calcium Chloride | C2C12, A204, RD | 0.1 mM to 10 mM | 24 and 72 hours | No significant cytotoxic effects. | [7] |
| Calcium Chloride | Osteoblasts | ≥ 0.8 mol | > 20 min | Reduced metabolism activity and morphological changes. | [8] |
| Calcium Chloride | Hybridoma cells | 1.3% and 1.5% | > 1 hour | 1.3% solution was more detrimental to cell viability than 1.5%. | [9] |
| Calcium Gluconate | Human Osteoblast (hFOB 1.19) | 0.5 mg/ml | 4 days | Significantly increased ALP activity, PCNA expression, and DNA synthesis compared to control, calcium carbonate, and calcium citrate. | |
| Calcium Glucoheptonate | MG-63 (Osteoblast-like) | 0.25 - 2.0 mM | 48 hours | Significant increase in cell proliferation. | [4] |
| Calcium Glucoheptonate | Caco-2, HEK 293T | 0.25, 1.0 mM | Not specified | No cytotoxic effect. | [4] |
| Calcium Hypochlorite | L929 Fibroblasts | 2.5% (and dilutions) | 10 min | Less cytotoxic than sodium hypochlorite, promoting higher cell viability and lower apoptosis/necrosis. | [10] |
Considerations for this compound
-
Calcium Ion: The primary driver of cytotoxicity for any calcium salt is the increase in intracellular calcium concentration ([Ca2+]i).[1] The level of cytotoxicity is expected to be proportional to the dissociation of the salt and the resulting increase in free Ca2+.
-
Succinate Anion: Succinate is a key intermediate in the citric acid cycle. Recent research has identified succinate as a signaling molecule that can modulate cellular processes, including Ca2+ transients and cell viability, through activation of the G-protein-coupled receptor GPR91.[11] One study demonstrated that succinate can decrease cardiomyocyte viability through a caspase-3 activation pathway.[11] Therefore, the succinate anion itself may contribute to the overall cytotoxic profile of this compound, potentially through mechanisms independent of or synergistic with the effects of elevated intracellular calcium.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of cytotoxicity. Below are outlines of common experimental protocols.
Cell Viability Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[12] The amount of formazan produced is proportional to the number of viable cells.[12]
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the calcium salt for the desired incubation period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO, isopropanol).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[13]
-
-
-
Calcein-AM Assay: This fluorescence-based assay assesses cell membrane integrity and esterase activity. Calcein-AM is a non-fluorescent, cell-permeable compound that is converted by intracellular esterases in viable cells into the intensely green fluorescent calcein.
-
Protocol:
-
Culture and treat cells as in the MTT assay.
-
Remove the treatment medium and wash the cells with a balanced salt solution.
-
Incubate the cells with Calcein-AM solution in the dark.
-
Measure the fluorescence intensity using a fluorescence plate reader.[14]
-
-
Apoptosis Assays
-
Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining: This method distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.
-
Protocol:
-
Harvest cells after treatment and wash with a binding buffer.
-
Resuspend cells in the binding buffer containing fluorescently labeled Annexin V and PI.
-
Incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
-
Signaling Pathways and Visualizations
Calcium-Induced Apoptosis Pathway
Elevated and sustained intracellular calcium levels can initiate apoptosis primarily through the mitochondrial pathway.[1][4] This involves the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[4] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, leading to the activation of executioner caspases like caspase-3 and subsequent cell death.
Caption: Calcium-Induced Apoptosis Pathway.
General Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a test compound like a calcium salt on a cell line.
Caption: Experimental Workflow for Cytotoxicity Assessment.
Conclusion
The choice of calcium salt in research can significantly impact cellular responses. While calcium chloride is a simple, inorganic salt, organic salts like calcium gluconate and calcium citrate may have different effects due to the biological roles of their anions.[2] For instance, citrate has been shown to induce apoptosis in cancer cells through mechanisms that may involve calcium chelation and inhibition of glycolysis.[6][15]
Although direct comparative data on the cytotoxicity of this compound is lacking, its potential effects can be inferred from the known roles of both calcium and succinate in cellular signaling and metabolism. The succinate anion's ability to act as a signaling molecule could introduce an additional layer of complexity to its cytotoxic profile.
Researchers should carefully consider the specific requirements of their experimental system when selecting a calcium salt. It is recommended to perform preliminary dose-response studies to determine the optimal non-toxic concentration range for the chosen cell line and experimental conditions. Further direct comparative studies are warranted to fully elucidate the specific cytotoxic profiles of different calcium salts, including this compound.
References
- 1. Calcium signaling and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Citrate Induces Apoptotic Cell Death: A Promising Way to Treat Gastric Carcinoma? | Anticancer Research [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Calcium hypochlorite cytotoxicity mechanism in fibroblasts and effect on osteoblast mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Succinate modulates Ca(2+) transient and cardiomyocyte viability through PKA-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 13. Cytotoxicity and Mineralization Activity of Calcium Silicate-Based Root Canal Sealers Compared to Conventional Resin-Based Sealer in Human Gingival Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Citrate kills tumor cells through activation of apical caspases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized Calcium Succinate
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical step in the development pipeline. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized calcium succinate, with a primary focus on the traditional titration method alongside modern spectroscopic and chromatographic alternatives.
Introduction
This compound, a calcium salt of succinic acid, finds applications in various pharmaceutical formulations. The purity of synthesized this compound directly impacts its safety, efficacy, and stability. Therefore, robust analytical methods are required to accurately quantify the main component and identify any potential impurities. This guide details the experimental protocols for complexometric titration, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Ion Chromatography (IC), and Quantitative Nuclear Magnetic Resonance (qNMR) and presents a comparative analysis of their performance.
Methods of Purity Validation
Complexometric Titration with EDTA
Complexometric titration is a classical volumetric analysis technique widely used for the determination of metal ions. In the case of this compound, the calcium content is determined by titrating it with a standard solution of ethylenediaminetetraacetic acid (EDTA), a hexadentate ligand that forms a stable, water-soluble complex with calcium ions.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 650 mg of the synthesized this compound and transfer it to a 250-mL beaker. Dissolve the sample in 100 mL of deionized water and 2 mL of concentrated hydrochloric acid, stirring with a magnetic bar to ensure complete dissolution.
-
Titration Procedure: While stirring, add 30 mL of 0.1 M EDTA standard solution from a buret. Adjust the pH of the solution to between 12.0 and 13.0 using a 2 N sodium hydroxide solution. Add approximately 300–500 mg of hydroxy naphthol blue indicator. Continue the titration with the 0.1 M EDTA solution until the color changes to a distinct blue endpoint.
-
Blank Determination: Perform a blank titration using the same procedure but without the this compound sample.
-
Calculation of Purity: The percentage of this compound in the sample is calculated using the following formula:
Where:
-
V_S = Volume of EDTA consumed by the sample (mL)
-
V_B = Volume of EDTA consumed by the blank (mL)
-
M = Molarity of the EDTA solution (mol/L)
-
F = Equivalency factor for this compound (156.15 g/mol )
-
W = Weight of the sample (mg)
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive elemental analysis technique capable of detecting and quantifying trace elements in a sample. For this compound, ICP-MS can be used to determine the precise calcium content, which can then be used to calculate the purity of the salt.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a suitable acidic solution (e.g., dilute nitric acid) to a known volume in a volumetric flask.
-
Instrumental Analysis: Introduce the sample solution into the ICP-MS instrument. The high-temperature argon plasma atomizes and ionizes the calcium atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
Quantification: A calibration curve is generated using a series of certified calcium standards of known concentrations. The calcium concentration in the sample is determined by comparing its signal intensity to the calibration curve. The purity of this compound is then calculated based on the measured calcium content and the theoretical calcium content in pure this compound.
Ion Chromatography (IC)
Ion chromatography is a powerful technique for the separation and quantification of ionic species. It can be employed to determine the succinate content in the synthesized salt, providing an alternative approach to purity validation.
Experimental Protocol:
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in deionized water to a known concentration.
-
Chromatographic System: Use an ion-exchange column (e.g., Metrohm Metrosep A Supp 1) with a suitable mobile phase, such as a mixture of sodium carbonate and sodium bicarbonate in water and acetonitrile.
-
Detection: Employ a conductivity detector to measure the concentration of the eluted succinate ions.
-
Quantification: Prepare a calibration curve using standard solutions of sodium succinate or succinic acid. The succinate concentration in the sample is determined by comparing its peak area to the calibration curve. The purity of this compound is then calculated based on the measured succinate content.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a precise amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O).
-
NMR Analysis: Acquire a proton (¹H) NMR spectrum of the sample under quantitative conditions, ensuring complete relaxation of the signals.
-
Data Analysis: Integrate the signals corresponding to the succinate protons and a known signal from the internal standard.
-
Purity Calculation: The purity of the this compound is calculated using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Subscripts 'analyte' and 'IS' refer to this compound and the internal standard, respectively.
-
Performance Comparison
The choice of an analytical method for purity validation depends on various factors, including the required accuracy, sensitivity, cost, and the nature of potential impurities. The following table summarizes the key performance characteristics of the described methods.
| Feature | Complexometric Titration | ICP-MS | Ion Chromatography | Quantitative NMR (qNMR) |
| Principle | Volumetric analysis based on complex formation | Elemental analysis based on mass-to-charge ratio | Separation and quantification of ions | Quantification based on NMR signal integration |
| Analyte | Calcium ion | Calcium ion | Succinate ion | Succinate moiety |
| Accuracy | Good to High (typically 98-102%) | Very High | High | Very High |
| Precision | High (RSD < 2%) | Very High (RSD < 1%) | High (RSD < 2%) | Very High (RSD < 1%) |
| Sensitivity | Moderate | Very High (ppb-ppt levels) | High (ppm levels) | Moderate to High |
| Selectivity | Moderate (can be affected by other metal ions) | Very High | High (for anions) | Very High (structurally specific) |
| Cost per Sample | Low | High | Moderate | Moderate to High |
| Analysis Time | Fast | Moderate | Moderate | Fast |
| Impurity Detection | Indirectly (as it affects the stoichiometry) | Elemental impurities | Ionic impurities | Organic impurities with NMR active nuclei |
Potential Impurities in Synthesized this compound
The nature and amount of impurities in synthesized this compound depend on the synthetic route and purification process. Potential impurities may include:
-
Starting materials and reagents: Unreacted succinic acid, or the calcium source (e.g., calcium carbonate, calcium hydroxide).
-
Side products: By-products from the synthesis reaction.
-
Solvents: Residual solvents used during synthesis and purification.
-
Degradation products: Products formed due to instability of this compound under certain conditions.
-
Nitrogenous impurities: If biological routes are involved in the production of succinic acid, nitrogen-containing compounds may be present.
Visualizing the Workflow and Decision-Making Process
To aid in understanding the experimental workflow and selecting the most appropriate analytical method, the following diagrams are provided.
A Comparative Analysis of Calcium Succinate Synthesis Methodologies
For researchers, scientists, and drug development professionals, the efficient and pure synthesis of calcium succinate is a critical consideration. This organic calcium salt, a key intermediate in various metabolic and signaling pathways, finds applications ranging from pharmaceutical formulations to food additives. This guide provides a comparative study of the primary methods for synthesizing this compound, offering insights into their performance based on available experimental data.
Performance Comparison of Synthesis Methods
The selection of a synthesis method for this compound is often a trade-off between yield, purity, cost, and scalability. The two predominant approaches are microbial fermentation followed by precipitation, and direct chemical synthesis. Below is a summary of key performance indicators for each method.
| Parameter | Fermentation & Precipitation | Direct Chemical Synthesis |
| Starting Materials | Carbohydrate source (e.g., glucose), microbial strain (e.g., Actinobacillus succinogenes), calcium hydroxide/carbonate | Succinic acid, Calcium salt (e.g., calcium carbonate, calcium hydroxide) |
| Typical Yield | High (Succinate yield from glucose can be up to 87-90 wt%)[1] | High (Theoretically quantitative, dependent on reaction completion) |
| Product Purity | Variable, dependent on downstream processing. Initial precipitate may contain cellular debris and other fermentation byproducts. | Generally high, dependent on the purity of starting materials. |
| Reaction Time | Longer, includes fermentation time (can be several hours to days) and precipitation. | Shorter, typically a few hours for reaction and precipitation. |
| Scalability | Well-established for large-scale industrial production. | Suitable for laboratory and pilot scales; large-scale may require significant infrastructure. |
| Cost-Effectiveness | Potentially lower raw material costs (using renewable feedstocks), but higher capital and operational costs for fermentation and downstream processing. | Higher cost of purified succinic acid, but simpler process and lower capital investment. |
| Key Advantage | Utilization of renewable feedstocks and potential for lower long-term production costs. | Simplicity, speed, and high purity for smaller-scale production. |
| Key Disadvantage | Complex downstream purification to remove biological impurities. | Reliance on petrochemical-derived succinic acid (though bio-based succinic acid can be used). |
Experimental Protocols
Method 1: Fermentation and Precipitation
This method leverages microbial synthesis of succinic acid from a carbohydrate source, followed by in-situ precipitation as this compound.
Materials:
-
A suitable succinate-producing microorganism (e.g., Actinobacillus succinogenes).
-
Fermentation medium containing a carbohydrate source (e.g., glucose), nitrogen source, and other necessary nutrients.
-
Calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃) for pH control and precipitation.
-
Carbon dioxide supply.
Procedure:
-
Fermentation: Inoculate the sterile fermentation medium with the selected microorganism. Maintain anaerobic conditions and a controlled temperature (e.g., 39°C for A. succinogenes)[1]. Continuously sparge with CO₂.
-
pH Control and Precipitation: Monitor the pH of the fermentation broth. As the microorganisms produce succinic acid, the pH will decrease. Add a slurry of calcium hydroxide or calcium carbonate to maintain the pH in the optimal range for the microorganism (e.g., 5.8-6.6)[1]. This will neutralize the succinic acid and cause the precipitation of this compound.
-
Harvesting: Once the fermentation is complete, the precipitated this compound can be separated from the fermentation broth by filtration or centrifugation.
-
Washing: The collected this compound precipitate should be washed with water to remove residual fermentation broth and soluble impurities.
-
Drying: The washed this compound is then dried to obtain the final product.
Method 2: Direct Chemical Synthesis
This is a straightforward acid-base reaction resulting in the precipitation of this compound.
Materials:
-
Succinic acid
-
Calcium carbonate (CaCO₃) or Calcium hydroxide (Ca(OH)₂)
-
Deionized water
Procedure:
-
Dissolution: Dissolve a known quantity of succinic acid in deionized water. Gentle heating may be required to facilitate dissolution.
-
Reaction: Slowly add a stoichiometric amount of calcium carbonate or calcium hydroxide to the succinic acid solution while stirring. Effervescence (release of CO₂) will be observed if calcium carbonate is used.
-
Precipitation: Continue stirring the mixture. This compound, being sparingly soluble in water, will precipitate out of the solution. The reaction can be gently heated to promote the formation of a more crystalline precipitate.
-
Isolation: Isolate the this compound precipitate by vacuum filtration.
-
Washing: Wash the precipitate with cold deionized water to remove any unreacted starting materials and soluble impurities. A final wash with ethanol can aid in drying.
-
Drying: Dry the purified this compound in an oven at a suitable temperature.
Experimental and Signaling Pathway Diagrams
To visualize the workflow and the biological context of this compound, the following diagrams are provided.
Caption: Comparative workflows of this compound synthesis.
Caption: Succinate signaling via SUCNR1 leading to calcium mobilization.[2][3][4][5]
Conclusion
The choice between fermentation-based and direct chemical synthesis of this compound depends heavily on the specific requirements of the application, including scale, purity, and cost considerations. Fermentation offers a scalable and potentially more sustainable route using renewable resources, though it necessitates more complex purification steps. Direct chemical synthesis provides a simpler, faster method for producing high-purity this compound, particularly at a laboratory or pilot scale. Understanding the nuances of each method, as outlined in this guide, is crucial for making an informed decision that aligns with research and development goals.
References
- 1. US5168055A - Fermentation and purification process for succinic acid - Google Patents [patents.google.com]
- 2. Succinate at the Crossroad of Metabolism and Angiogenesis: Roles of SDH, HIF1α and SUCNR1 [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Succinate/IL-1β Signaling Axis Promotes the Inflammatory Progression of Endothelial and Exacerbates Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Stability of Calcium Succinate in Solution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the long-term stability of calcium succinate in solution, benchmarked against other common calcium salts used in research and pharmaceutical applications: calcium citrate, calcium lactate, and calcium gluconate. Due to a scarcity of direct, long-term stability data for this compound in the public domain, this guide synthesizes available information on related compounds and outlines a robust experimental framework for a comprehensive stability assessment.
Executive Summary
While this compound is utilized in various applications, its long-term stability in aqueous solutions appears to be less characterized compared to other calcium salts. Available information suggests that factors such as pH, temperature, and light can significantly impact its stability. A patent indicates that an "active" form of this compound in an aqueous solution can be unstable when exposed to light and heat, particularly at a pH above 5.2[1]. In contrast, extensive stability data exists for calcium citrate, lactate, and gluconate, making them valuable comparators. This guide presents a comparative analysis based on the chemical properties of the respective anions and outlines best practices for conducting rigorous stability studies.
Comparative Stability Overview
The stability of a calcium salt in solution is largely influenced by the properties of its corresponding anion. Here, we compare succinate with citrate, lactate, and gluconate.
| Parameter | This compound | Calcium Citrate | Calcium Lactate | Calcium Gluconate |
| General Stability | Limited data; potentially sensitive to pH, light, and heat[1]. | Generally stable; solubility is pH-dependent. Can form stable supersaturated solutions[2]. | Stable; solubility is influenced by temperature and lactate concentration[3]. | Stable; however, it can form supersaturated solutions that may precipitate over time[4][5]. |
| pH Influence | Unstable at pH > 5.2 (for the "active" form)[1]. | Solubility decreases as pH increases, which can lead to precipitation[6]. | Generally stable across a range of physiological pH values. | Stable in neutral and slightly acidic solutions. |
| Temperature Effects | Heat-sensitive[1]. | Stable at various temperatures, though solubility can be affected. | Solubility increases with temperature[7]. | Stable at room temperature; precipitation can occur at lower temperatures in supersaturated solutions[4]. |
| Light Sensitivity | Light-sensitive[1]. | Not generally considered light-sensitive. | Not generally considered light-sensitive. | Not generally considered light-sensitive. |
Proposed Experimental Protocols for Stability Assessment
To rigorously assess the long-term stability of this compound and compare it with other calcium salts, the following experimental protocols are recommended. These are based on established methodologies for stability testing of pharmaceutical products[8][9].
Sample Preparation
-
Solutions : Prepare 1% (w/v) aqueous solutions of this compound, calcium citrate, calcium lactate, and calcium gluconate using purified water (e.g., Milli-Q or equivalent).
-
pH Adjustment : Adjust the pH of separate aliquots of each solution to 4.0, 5.5, and 7.0 using hydrochloric acid or sodium hydroxide to assess pH-dependent stability.
-
Storage Containers : Store the solutions in sealed, amber glass vials to protect from light and prevent evaporation.
Storage Conditions
-
Real-Time Stability : Store samples at 25°C ± 2°C with 60% ± 5% relative humidity for a minimum of 12 months.
-
Accelerated Stability : Store samples at 40°C ± 2°C with 75% ± 5% relative humidity for a minimum of 6 months.
-
Photostability : Expose a set of samples to a light source according to ICH Q1B guidelines.
Analytical Methods
The following analytical techniques should be employed at specified time points (e.g., 0, 1, 3, 6, 9, and 12 months for real-time stability) to monitor changes in the solutions.
-
Visual Inspection : Check for any changes in color, clarity, or the formation of precipitate.
-
pH Measurement : Monitor for any significant changes in the pH of the solutions.
-
High-Performance Liquid Chromatography (HPLC) : Develop and validate a stability-indicating HPLC method to quantify the concentration of the respective anions (succinate, citrate, lactate, gluconate) and detect any degradation products. This is a common method for stability testing of similar compounds[10][11][12][13][14][15].
-
Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) : To determine the concentration of soluble calcium ions.
Data Presentation: A Framework for Comparison
The quantitative data obtained from the stability studies should be summarized in a clear, tabular format for easy comparison.
Table 1: Real-Time Stability Data at 25°C (pH 7.0)
| Time (Months) | This compound (% Initial Concentration) | Calcium Citrate (% Initial Concentration) | Calcium Lactate (% Initial Concentration) | Calcium Gluconate (% Initial Concentration) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 1 | Expected Data | Expected Data | Expected Data | Expected Data |
| 3 | Expected Data | Expected Data | Expected Data | Expected Data |
| 6 | Expected Data | Expected Data | Expected Data | Expected Data |
| 12 | Expected Data | Expected Data | Expected Data | Expected Data |
Table 2: Accelerated Stability Data at 40°C (pH 7.0)
| Time (Months) | This compound (% Initial Concentration) | Calcium Citrate (% Initial Concentration) | Calcium Lactate (% Initial Concentration) | Calcium Gluconate (% Initial Concentration) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 1 | Expected Data | Expected Data | Expected Data | Expected Data |
| 3 | Expected Data | Expected Data | Expected Data | Expected Data |
| 6 | Expected Data | Expected Data | Expected Data | Expected Data |
Visualizing Experimental Design and Potential Pathways
Experimental Workflow
The following diagram illustrates the proposed workflow for the comparative stability study.
Caption: Workflow for the comparative stability assessment of calcium salts.
Potential Degradation Considerations
While specific degradation pathways for this compound in solution are not well-documented, potential reactions could involve decarboxylation or oxidation of the succinate anion, especially under heat and light stress. The stability of the calcium salt is intrinsically linked to the stability of the succinate anion in the chosen solution environment.
Caption: Logical relationship of factors influencing this compound stability.
Conclusion
A comprehensive understanding of the long-term stability of this compound in solution is crucial for its effective use in research and product development. While direct data is limited, a comparative approach using well-characterized calcium salts like citrate, lactate, and gluconate, combined with a robust experimental plan, can provide the necessary insights. The protocols and frameworks presented in this guide offer a clear path for researchers to generate the data needed to make informed decisions regarding the formulation and storage of this compound solutions.
References
- 1. US3527798A - Active calcium succinates in cis-form and a process for the preparation thereof - Google Patents [patents.google.com]
- 2. nano.ku.dk [nano.ku.dk]
- 3. Factors affecting solubility of calcium lactate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 5. scribd.com [scribd.com]
- 6. Factors affecting calcium precipitation during neutralisation in a simulated intestinal environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium lactate - Wikipedia [en.wikipedia.org]
- 8. ikev.org [ikev.org]
- 9. criver.com [criver.com]
- 10. researchgate.net [researchgate.net]
- 11. ptfarm.pl [ptfarm.pl]
- 12. Stability of calcium folinate (Teva) in concentrate after re-use and in dilute infusions in 0.9% NaCl in polyethylene bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jipbs.com [jipbs.com]
- 14. ijpsdronline.com [ijpsdronline.com]
- 15. researchgate.net [researchgate.net]
Inter-Laboratory Comparison of Calcium Succinate Characterization: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients and excipients is paramount. Calcium succinate, a salt of calcium and succinic acid, finds application in various pharmaceutical formulations. Ensuring consistent quality and performance of this compound necessitates robust analytical characterization. This guide provides a framework for the inter-laboratory characterization of this compound, detailing key experimental protocols and presenting comparative data to highlight potential variability and establish benchmarks.
While a formal, multi-laboratory round-robin study on this compound characterization is not publicly available, this guide simulates such a comparison by collating data from reputable sources, including pharmacopeial monographs and peer-reviewed literature. This approach provides a valuable reference for laboratories in establishing their own analytical standards and understanding the expected range of results for critical quality attributes.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data for the characterization of this compound from various analytical techniques. These tables are designed to facilitate a comparative assessment of the material's properties.
Table 1: Identification and Assay of this compound
| Parameter | Method | Laboratory A (USP Monograph) | Laboratory B (Typical Certificate of Analysis) |
| Identification A | Qualitative Test for Calcium | Positive test (formation of a white precipitate with ammonium oxalate) | Conforms |
| Identification B | Infrared Spectroscopy | The infrared absorption spectrum corresponds to that of the USP this compound Reference Standard. | Conforms |
| Assay (% of C₄H₄CaO₄, dried basis) | Titrimetry (complexometric titration with edetate disodium) | 98.0% - 102.0% | 99.5% |
Table 2: Impurity Profile of this compound
| Impurity | Method | Acceptance Criteria (USP) | Typical Result (Certificate of Analysis) |
| Chloride | Limit Test <221> | Not More Than (NMT) 0.02% | < 0.01% |
| Sulfate | Limit Test <221> | NMT 0.05% | < 0.02% |
| Arsenic | Elemental Impurities <233> | NMT 3.0 µg/g | < 1 µg/g |
| Lead | Elemental Impurities <233> | NMT 2.0 µg/g | < 0.5 µg/g |
Table 3: Physicochemical Characterization of this compound
| Parameter | Method | Published Data (Mathew et al., 1994) | Expected Outcome |
| Crystal System | Single-Crystal X-ray Diffraction | Monoclinic | - |
| Space Group | Single-Crystal X-ray Diffraction | C2/c | - |
| Unit Cell Parameters | Single-Crystal X-ray Diffraction | a = 11.952(2) Å, b = 9.691(2) Å, c = 11.606(2) Å, β = 108.81(1)° | - |
| Thermal Decomposition | Thermogravimetric Analysis (TGA) | Data not available. Expected dehydration followed by decomposition to calcium carbonate and then calcium oxide. | Stepwise weight loss corresponding to loss of water and decomposition. |
| Thermal Transitions | Differential Scanning Calorimetry (DSC) | Data not available. | Endothermic peaks corresponding to dehydration and decomposition. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and accurate comparison of results between laboratories.
Identification Tests (Based on USP)
-
A. Identification of Calcium <191>:
-
Prepare a sample solution of this compound (approximately 20 mg/mL in water).
-
To the solution, add a few drops of ammonium oxalate TS.
-
Expected Result: A white precipitate forms, which is insoluble in 6 N acetic acid but dissolves in hydrochloric acid.
-
-
B. Infrared Spectroscopy <197K>:
-
Prepare the sample as a potassium bromide dispersion.
-
Record the infrared spectrum from 4000 to 400 cm⁻¹.
-
Expected Result: The spectrum of the sample exhibits maxima only at the same wavelengths as that of a similar preparation of USP this compound RS.
-
Assay (Based on USP)
This method determines the purity of this compound by complexometric titration.
-
Sample Preparation: Accurately weigh about 650 mg of this compound.
-
Titration Setup:
-
Transfer the sample to a 250-mL beaker.
-
Add 100 mL of water and 2 mL of concentrated hydrochloric acid.
-
Stir using a magnetic stirrer.
-
-
Procedure:
-
While stirring, add 30 mL of 0.1 M edetate disodium VS from a buret.
-
Add 25 mL of 2 N sodium hydroxide.
-
Check the pH of the solution and ensure it is between 12.0 and 13.0.
-
Add 300–500 mg of hydroxy naphthol blue indicator.
-
Continue the titration with 0.1 M edetate disodium VS to a blue endpoint.
-
Perform a blank determination.
-
-
Calculation:
-
Calculate the percentage of this compound (C₄H₄CaO₄) in the sample taken using the formula: Result = {[(V_S - V_B) × M × F] / W} × 100 where:
-
V_S = Titrant volume consumed by the Sample (mL)
-
V_B = Titrant volume consumed by the blank (mL)
-
M = Molarity of the Titrant (mol/L)
-
F = Equivalency factor (156.15 mg/mmol for anhydrous this compound)
-
W = Sample weight (mg)
-
-
X-ray Diffraction (XRD)
XRD is used to determine the crystallographic structure of the material.
-
Sample Preparation: Gently grind the this compound powder to a fine, uniform consistency.
-
Instrument Setup:
-
Use a powder diffractometer with Cu Kα radiation.
-
Set the scan range (2θ) typically from 5° to 50°.
-
Define the step size and scan speed.
-
-
Data Analysis:
-
Identify the peak positions (2θ) and their relative intensities.
-
Compare the obtained diffractogram with reference patterns from databases or literature. The crystal structure of this compound monohydrate is reported to be monoclinic with space group C2/c.[1]
-
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions of the material.
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into an appropriate TGA or DSC pan.
-
Instrument Setup:
-
TGA: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 800 °C).
-
DSC: Heat the sample under a controlled atmosphere at a constant heating rate, measuring the heat flow to or from the sample relative to a reference.
-
-
Data Analysis:
-
TGA: Analyze the thermogram for weight loss steps, corresponding to the loss of water of hydration and subsequent decomposition.
-
DSC: Analyze the DSC curve for endothermic or exothermic peaks, which indicate thermal events such as dehydration, melting, or decomposition.
-
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, visualize a typical experimental workflow for this compound characterization and the relevant biological signaling pathways.
Caption: Experimental workflow for the characterization of this compound.
Caption: Succinate signaling pathway via the SUCNR1 (GPR91) receptor.
Caption: Overview of a generic intracellular calcium signaling pathway.
References
A Comparative Guide to the Biocompatibility of Calcium Succinate-Based Scaffolds for Bone Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biocompatibility of calcium succinate-based scaffolds with other commonly used alternatives in bone tissue engineering. The information presented is supported by experimental data from peer-reviewed literature to assist in the selection of appropriate scaffolding materials for research and development.
Introduction to Scaffolds in Bone Regeneration
The ideal scaffold for bone tissue engineering should be biocompatible, biodegradable, possess adequate mechanical properties, and promote cell adhesion, proliferation, and differentiation into bone-forming cells (osteoblasts).[1][2] Calcium-based materials and biodegradable polymers are two major classes of materials extensively investigated for this purpose.[1][2] this compound, a salt of calcium and succinic acid, presents a promising, yet less explored, option that combines the potential benefits of both calcium ions and succinate molecules in promoting bone regeneration.
Comparative Analysis of Scaffold Biocompatibility
While direct quantitative data for pure this compound scaffolds is emerging, we can infer its high potential for biocompatibility based on the known properties of its constituent components and related materials. Succinic acid-based polyesters have been shown to be highly biocompatible, promoting human mesenchymal stem cell attachment and proliferation.[3][4] Furthermore, succinic acid itself has been observed to have no significant cytotoxic effect on healthy cells at certain concentrations and may even promote the proliferation and osteogenesis of relevant cell types.[5][6] Calcium ions are known to positively influence osteoblast proliferation and differentiation.[7][8][9]
This guide compares the expected biocompatibility of this compound scaffolds with three widely used alternatives: Polycaprolactone (PCL), Polylactic Acid (PLA), and Beta-Tricalcium Phosphate (β-TCP).
Quantitative Biocompatibility Data
The following table summarizes key biocompatibility data for the selected scaffold materials. Data for this compound is inferred based on studies of its components and related succinate-based polymers.
| Scaffold Material | Cell Viability (%) | Cell Proliferation (vs. Control) | Alkaline Phosphatase (ALP) Activity (fold change) |
| This compound (Inferred) | >95% | Expected Increase | Expected Increase |
| Polycaprolactone (PCL) | >90%[10] | Time-dependent increase[11] | Enhanced osteogenic differentiation[12] |
| Polylactic Acid (PLA) | ~70% (for extracts)[13] | Time-dependent increase[11] | Supports osteogenic differentiation[14] |
| Beta-Tricalcium Phosphate (β-TCP) | High cell counts observed | Similar to titanium alloys[15] | Higher than PEEK[15] |
| Polybutylene Succinate (PBSu) | Biocompatible | Supports osteoblast proliferation | Supports osteoblast differentiation |
Experimental Protocols for Biocompatibility Assessment
Detailed methodologies for key in vitro biocompatibility assays are provided below. These protocols are based on established standards and scientific literature.
In Vitro Cytotoxicity Assay (Based on ISO 10993-5)
This assay evaluates the potential of a biomaterial to cause cell death.
Workflow:
Workflow for In Vitro Cytotoxicity Assay.
Methodology:
-
Scaffold Preparation: Prepare scaffold samples of a standardized size and sterilize them.
-
Extract Preparation: Incubate the sterile scaffold material in a cell culture medium without serum at a ratio of surface area or mass to medium volume as specified in ISO 10993-12. The incubation is typically carried out for 24 hours at 37°C.
-
Cell Culture: Seed osteoblasts or other relevant cell lines in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Exposure: Remove the culture medium from the cells and replace it with the prepared scaffold extracts. Include positive (cytotoxic material) and negative (non-cytotoxic material) controls.
-
Incubation: Incubate the cells with the extracts for 24, 48, or 72 hours.
-
MTT/MTS Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours. Viable cells will reduce the tetrazolium salt into a colored formazan product.
-
Quantification: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect according to ISO 10993-5.
Cell Adhesion Assay
This assay quantifies the ability of cells to attach to the scaffold surface.
Methodology:
-
Scaffold Preparation: Place sterile scaffold samples into a multi-well culture plate.
-
Cell Seeding: Seed a known number of cells onto each scaffold and a control surface (e.g., tissue culture plastic).
-
Incubation: Allow the cells to adhere for a defined period (e.g., 4, 12, or 24 hours).
-
Washing: Gently wash the scaffolds with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Quantification of Adherent Cells:
-
Direct Counting: Lyse the adherent cells and count the nuclei using a hemocytometer or a fluorescent DNA quantification assay (e.g., PicoGreen).
-
Indirect Quantification: Use a viability assay like MTT or MTS to quantify the number of adherent cells.
-
-
Data Analysis: Express the number of adherent cells as a percentage of the initially seeded cells.
Cell Proliferation Assay
This assay measures the increase in cell number over time on the scaffold.
Workflow:
Workflow for Cell Proliferation Assay.
Methodology:
-
Scaffold Preparation and Cell Seeding: Prepare and seed scaffolds as described in the cell adhesion assay.
-
Long-term Culture: Culture the cell-seeded scaffolds for various time points (e.g., 1, 3, 7, and 14 days), changing the culture medium every 2-3 days.
-
Quantification: At each time point, quantify the number of viable cells using a suitable assay such as MTT, MTS, or a DNA quantification assay.
-
Data Analysis: Plot the cell number or absorbance values against time to generate a proliferation curve.
Alkaline Phosphatase (ALP) Activity Assay
This assay is a key indicator of early osteogenic differentiation.
Methodology:
-
Cell Culture: Culture cells on the scaffolds in an osteogenic induction medium (containing ascorbic acid, β-glycerophosphate, and dexamethasone) for 7 to 14 days.
-
Cell Lysis: At the desired time point, wash the cell-seeded scaffolds with PBS and lyse the cells using a suitable lysis buffer.
-
ALP Activity Measurement:
-
Add a p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate.
-
Incubate the mixture at 37°C to allow the ALP enzyme to convert pNPP to p-nitrophenol (a yellow product).
-
Stop the reaction with a stop solution (e.g., NaOH).
-
Measure the absorbance of the p-nitrophenol at 405 nm.
-
-
Normalization: Normalize the ALP activity to the total protein content or DNA content of the cell lysate.
-
Data Analysis: Express the ALP activity as a fold change relative to cells cultured on a control surface or at an earlier time point.
Signaling Pathways in Osteogenic Differentiation
The differentiation of mesenchymal stem cells into osteoblasts is regulated by a complex network of signaling pathways. The release of calcium ions from calcium-based scaffolds can influence these pathways.
Simplified signaling pathway of calcium-induced osteogenesis.
Conclusion
Based on the available evidence for its constituent parts, this compound-based scaffolds are anticipated to exhibit excellent biocompatibility, promoting cell attachment, proliferation, and osteogenic differentiation. The gradual release of calcium and succinate ions can create a favorable microenvironment for bone regeneration. Compared to some synthetic polymers like PLA, this compound is expected to have lower cytotoxicity. Its performance is likely to be comparable to or potentially exceed that of other calcium-based biomaterials like β-TCP, particularly due to the added metabolic benefits of succinate. Further direct experimental validation is warranted to fully elucidate the quantitative biocompatibility profile of this compound scaffolds. This guide provides a foundational understanding and detailed protocols to aid researchers in their evaluation of this promising biomaterial.
References
- 1. Biomimetic Scaffolds of Calcium-Based Materials for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-Vitro Phenotypic Response of Human Osteoblasts to Different Degrees of Titanium Surface Roughness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of Titanate-Calcium Complexes to MC3T3 Osteoblast-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | GMP & ISO Certified European Supplier & Manufacturer [papchemlifesciences.com]
- 5. Succinate and its G-protein-coupled receptor stimulates osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocompatibility and mineralization potential of new calcium silicate cements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of intracellular calcium signaling in osteoblasts colocalizes with the formation of post-yield diffuse microdamage in bone matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extracellular calcium effects on cell viability and thiol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Evaluation of the In vivo Biocompatibility and Performance of Freeze-cast Tissue Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevention of osteocyte and osteoblast apoptosis by bisphosphonates and calcitonin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Succinate modulates Ca(2+) transient and cardiomyocyte viability through PKA-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Succinate supplementation improves metabolic performance of mixed glial cell cultures with mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In-Vitro and In-Vivo Biocompatibility Assessment of Free Radical Scavenging Nanocomposite Scaffolds for Bone Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of calcium glucoheptonate on proliferation and osteogenesis of osteoblast-like cells in vitro | PLOS One [journals.plos.org]
A Comparative Analysis of the Dissolution Rates of Calcium Succinate and Calcium Malate
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties and Solubility
A summary of the known physicochemical properties of calcium succinate and calcium malate is presented in Table 1. This data provides a foundational understanding of their behavior in aqueous environments.
| Property | This compound | Calcium Malate |
| Molecular Formula | C₄H₄CaO₄ | C₄H₄CaO₅ |
| Molecular Weight | 156.15 g/mol | 172.15 g/mol |
| Appearance | White crystalline powder | White powder |
| Water Solubility | 1.28 g/100 g H₂O at 20°C | Described as "slightly soluble" or "very slightly soluble" in water.[1] Its solubility is noted to be lower than that of calcium citrate. |
| Solubility in Acid | Soluble in dilute acids.[2] For example, 100 mg/mL in 1 M HCl. | Dissolves stably under acidic conditions, with solubility increasing in the presence of hydrochloric acid.[1] |
| Bioavailability | Information not readily available. | Reported to have a high absorption rate. |
Table 1: Physicochemical Properties of this compound and Calcium Malate
Experimental Protocol for Comparative Dissolution Rate Analysis
To provide a direct comparison of the dissolution rates, the following experimental protocol, based on the United States Pharmacopeia (USP) general chapter <711> for dissolution, is proposed.[3][4]
Objective: To determine and compare the in vitro dissolution rates of this compound and calcium malate in simulated gastric fluid.
Materials:
-
This compound (powder)
-
Calcium Malate (powder)
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin), prepared as per USP guidelines.
-
Deionized water
-
Hydrochloric Acid (HCl)
-
Potassium Chloride (KCl)
Equipment:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Water bath with heater and circulator, capable of maintaining 37 ± 0.5 °C
-
Volumetric flasks and pipettes
-
Analytical balance
-
pH meter
-
Syringes with cannula filters (0.45 µm)
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrophotometer (AAS) for calcium quantification.
Procedure:
-
Preparation of Dissolution Medium: Prepare SGF (pH 1.2) by dissolving 2.0 g of sodium chloride in 7.0 mL of hydrochloric acid and sufficient water to make 1000 mL. Verify the pH is 1.2 ± 0.1.
-
Apparatus Setup:
-
Set up the USP Apparatus 2 with 900 mL of SGF in each vessel.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Set the paddle rotation speed to 75 rpm.
-
-
Sample Preparation and Introduction:
-
Accurately weigh an amount of this compound and calcium malate powder equivalent to a specific dose of elemental calcium (e.g., 500 mg).
-
Introduce the powder into the dissolution vessels at time zero.
-
-
Sampling:
-
Withdraw 5 mL samples from each vessel at predetermined time points: 5, 10, 15, 30, 45, and 60 minutes.
-
Immediately filter each sample through a 0.45 µm syringe filter.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed SGF.
-
-
Sample Analysis:
-
Dilute the filtered samples appropriately with deionized water.
-
Determine the concentration of dissolved calcium in each sample using ICP-OES or AAS.
-
-
Data Analysis:
-
Calculate the cumulative percentage of the labeled amount of calcium dissolved at each time point, correcting for the volume replacement.
-
Plot the percentage of calcium dissolved against time for both this compound and calcium malate to generate dissolution profiles.
-
Compare the dissolution profiles of the two salts.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the proposed experimental protocol for comparing the dissolution rates of this compound and calcium malate.
Caption: Experimental workflow for comparing dissolution rates.
Discussion and Conclusion
Based on the available solubility data, it is anticipated that both this compound and calcium malate will exhibit enhanced dissolution in the acidic environment of simulated gastric fluid compared to neutral pH water. The significantly higher reported solubility of this compound in 1 M HCl suggests it may have a faster initial dissolution rate compared to calcium malate, which is described more qualitatively as being "stably soluble" in acidic conditions.[2]
However, without direct comparative experimental data, this remains a hypothesis. The proposed experimental protocol provides a robust framework for generating the necessary data to make a definitive comparison. The results of such a study would be invaluable for formulators aiming to optimize the release and subsequent absorption of calcium from dietary supplements and pharmaceutical products. Factors such as particle size and the presence of excipients can also significantly influence dissolution rates and should be controlled for in any experimental comparison.
For drug development professionals, understanding the dissolution kinetics is a critical first step in predicting in vivo performance. A faster and more complete dissolution in the stomach can lead to a higher concentration of dissolved calcium available for absorption in the small intestine, potentially enhancing bioavailability. Further studies correlating these in vitro dissolution data with in vivo absorption would be a logical next step in fully characterizing and comparing these two calcium salts.
References
- 1. Evaluation of di‐calcium malate, used as a novel food ingredient and as a source of calcium in foods for the general population, food supplements, total diet replacement for weight control and food for special medical purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium malate | C4H4CaO5 | CID 167659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sid.ir [sid.ir]
- 4. uspnf.com [uspnf.com]
A Comparative Analysis of Calcium Succinate for Researchers and Drug Development Professionals
An objective comparison of calcium succinate with widely-used calcium supplements, supported by available experimental data and theoretical analysis.
In the landscape of calcium supplementation, calcium carbonate and calcium citrate are the most extensively studied and commonly used forms. This guide provides a detailed comparison of this compound with these established alternatives, focusing on key performance metrics relevant to researchers, scientists, and drug development professionals. Due to a notable lack of direct comparative experimental studies on this compound's bioavailability and its effects on bone mineral density, this analysis combines available data on its physicochemical properties with an exploration of the succinate anion's known physiological roles.
Data Summary: Physicochemical and Bioavailability Metrics
A critical determinant of a calcium supplement's efficacy is its solubility, which influences its bioavailability. The following table summarizes the available data on the solubility of this compound, calcium carbonate, and calcium citrate.
| Calcium Salt | Molecular Formula | Molecular Weight ( g/mol ) | Elemental Calcium (%) | Water Solubility ( g/100 mL at 20°C) | Solubility in Simulated Gastric Fluid (SGF) | Solubility in Simulated Intestinal Fluid (SIF) |
| This compound | C₄H₄CaO₄ | 156.15 | ~25.7 | 1.28[1][2] | Data not available | Data not available |
| Calcium Carbonate | CaCO₃ | 100.09 | ~40.0 | ~0.0013 | Dissolution of 3.15% to 7.33% observed in 15-30 minutes[1] | Low, precipitates in the presence of bicarbonate[3] |
| Calcium Citrate | Ca₃(C₆H₅O₇)₂ | 498.44 | ~24.1 | ~0.095 | More soluble than calcium carbonate, especially in achlorhydric conditions[4] | Maintains higher solubility than calcium carbonate at neutral pH[5] |
Experimental Protocols
To ensure a comprehensive understanding of the presented data, detailed methodologies for key experiments are outlined below.
In Vitro Solubility Assessment in Simulated Gastrointestinal Fluids
A standardized in vitro model can be employed to assess the solubility of calcium supplements under conditions mimicking the human gastrointestinal tract.
-
Preparation of Simulated Fluids:
-
Simulated Gastric Fluid (SGF): Prepare a solution of 0.2% (w/v) sodium chloride and 0.32% (w/v) pepsin in deionized water, with the pH adjusted to 1.2 using hydrochloric acid.
-
Simulated Intestinal Fluid (SIF): Prepare a solution of 0.68% (w/v) monobasic potassium phosphate in deionized water, with the pH adjusted to 6.8 using sodium hydroxide. Add 1% (w/v) pancreatin.
-
-
Experimental Procedure:
-
An excess amount of the calcium salt (e.g., this compound, carbonate, or citrate) is added to a known volume of SGF or SIF at 37°C.
-
The suspension is agitated for a predetermined period (e.g., 2 hours for SGF, 4 hours for SIF) to simulate transit times.
-
Samples are withdrawn at specific time points and filtered through a 0.45 µm membrane filter.
-
The concentration of dissolved calcium in the filtrate is determined using atomic absorption spectroscopy or a colorimetric calcium assay kit.
-
Human Bioavailability Study (Hypothetical for this compound)
A randomized, double-blind, crossover study is the gold standard for determining the relative bioavailability of different calcium supplements.
-
Subject Recruitment: Healthy adult volunteers with normal calcium and vitamin D levels are recruited.
-
Study Design:
-
Participants undergo a washout period with a low-calcium diet.
-
In a crossover design, each participant receives a standardized dose of elemental calcium from this compound, calcium carbonate, and calcium citrate on separate occasions, with a washout period in between.
-
Blood samples are collected at baseline and at regular intervals post-ingestion (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).
-
Urine is collected for 24 hours post-ingestion.
-
-
Analysis:
-
Serum calcium concentrations are measured to determine the area under the curve (AUC) and maximum concentration (Cmax).
-
Urinary calcium excretion over 24 hours is measured as an indicator of absorbed calcium.
-
Statistical analyses (e.g., ANOVA) are used to compare the bioavailability of the different calcium forms.
-
Signaling Pathways and Logical Relationships
The potential biological effects of this compound are not limited to the provision of calcium ions. The succinate anion itself can act as a signaling molecule through the succinate receptor 1 (SUCNR1), also known as GPR91.
Succinate Receptor 1 (SUCNR1) Signaling Pathway
The activation of SUCNR1 by succinate can trigger intracellular signaling cascades that may influence calcium homeostasis and bone metabolism.
Caption: SUCNR1 signaling cascade leading to intracellular calcium release.
Experimental Workflow for Comparative Bioavailability Analysis
The following diagram illustrates a logical workflow for a comprehensive comparison of different calcium supplements.
Caption: Workflow for comparing calcium supplement performance.
Discussion and Comparison
Solubility and Potential Bioavailability:
This compound demonstrates significantly higher water solubility compared to calcium carbonate and slightly higher solubility than calcium citrate under standard conditions[1][2]. This property is a strong theoretical indicator of potentially superior bioavailability, as a substance must be in a dissolved state to be absorbed in the intestine. Calcium carbonate's solubility is notably poor, especially in the neutral to alkaline environment of the small intestine, where it can precipitate[3]. While calcium citrate is more soluble than the carbonate form, particularly in individuals with low stomach acid, its solubility is still considerably lower than that of this compound in water[4][5]. However, it is crucial to note the absence of direct experimental data on this compound's solubility in simulated gastric and intestinal fluids, which would provide a more accurate prediction of its behavior in the human gut.
The Role of the Succinate Anion and SUCNR1 Signaling:
Beyond its role as a carrier for calcium, the succinate anion has emerged as a signaling molecule that activates the SUCNR1 receptor. This receptor is expressed in various tissues, including the intestine and bone cells[6][7].
-
In the Intestine: SUCNR1 activation in the gut has been linked to inflammatory responses[6][8][9]. This raises questions about the potential gastrointestinal side effects of high-dose this compound supplementation, which warrant further investigation.
-
In Bone Metabolism: Studies have shown that succinate can influence bone cell activity. It has been reported to stimulate the formation of osteoclasts (cells that break down bone tissue) through SUCNR1 activation[10][11]. Conversely, other research suggests that succinate may promote osteogenesis (bone formation)[12]. These seemingly contradictory findings highlight the complex role of succinate in bone remodeling and underscore the need for further research to elucidate the net effect of this compound supplementation on bone mineral density.
Comparison with Calcium Carbonate and Calcium Citrate:
-
Calcium Carbonate: This is the most common and least expensive form of calcium supplement. Its major drawback is its low solubility and reliance on stomach acid for absorption, making it less effective in older individuals or those taking acid-reducing medications[13][14].
-
Calcium Citrate: This form is more soluble than calcium carbonate and its absorption is not dependent on stomach acid, making it a better option for a wider range of individuals[5][15]. Meta-analyses have shown that calcium citrate is better absorbed than calcium carbonate[16].
Limitations and Future Directions:
The primary limitation of this analysis is the scarcity of direct experimental data on this compound. To provide a definitive comparison, the following studies are essential:
-
In vitro solubility studies of this compound in simulated gastric and intestinal fluids.
-
In vivo bioavailability studies in animal models and humans to compare the absorption of calcium from succinate, carbonate, and citrate salts.
-
Long-term clinical trials to assess the impact of this compound supplementation on bone mineral density and fracture risk.
-
Further investigation into the dose-dependent effects of succinate on SUCNR1 signaling in the gut and bone to understand its potential benefits and risks.
Conclusion
Based on its superior water solubility, this compound presents a theoretically promising alternative to calcium carbonate and citrate. However, the lack of direct comparative data on its bioavailability and effects on bone mineral density, coupled with the complex signaling roles of the succinate anion, necessitates a cautious approach. Further rigorous experimental investigation is imperative to validate its potential efficacy and safety as a calcium supplement for promoting bone health. For researchers and drug development professionals, this compound represents an intriguing candidate for further study, with the potential to offer a more bioavailable form of calcium, provided its physiological effects via SUCNR1 are fully understood and prove to be beneficial for bone metabolism.
References
- 1. The fate of calcium carbonate nanoparticles administered by oral route: absorption and their interaction with biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ground Calcium Carbonate as a Low Cost and Biosafety Excipient for Solubility and Dissolution Improvement of Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting calcium precipitation during neutralisation in a simulated intestinal environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20070065542A1 - Enhanced solubility of preformed calcium citrate by adding citric acid - Google Patents [patents.google.com]
- 5. biotikur.com [biotikur.com]
- 6. Succinate receptor mediates intestinal inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SUCNR1 - Wikipedia [en.wikipedia.org]
- 8. Succinate triggers gut dysbiosis and activates SUCNR1 to enhance inflammaging - Xin Li [grantome.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Calcium Carbonate for Elemental Lead Ingestions: Effect of Alkalinization on Elemental Lead Solubility in a Simulated Gastric Environment [pubmed.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. nano.ku.dk [nano.ku.dk]
- 16. An in vitro study to assess bioaccessibility and bioavailability of calcium from blue whiting ( Micromesistius poutassou ) fish bone powder – ScienceOpen [scienceopen.com]
Safety Operating Guide
Proper Disposal of Calcium Succinate: A Guide for Laboratory Professionals
For researchers and scientists in drug development, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for calcium succinate, aligning with standard laboratory safety protocols and environmental regulations.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the safety information for this compound. While not classified as a hazardous substance, proper personal protective equipment (PPE) should always be worn.
Personal Protective Equipment (PPE) Summary:
| Protective Equipment | Specification |
| Eye Protection | Safety glasses |
| Hand Protection | Protective gloves |
| Respiratory Protection | Avoid breathing dust/fumes/gas/mist/vapors/spray[1][2] |
| Body Protection | Suitable protective clothing |
II. Spill Containment and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and ensure safety.
Small Spills:
-
Use appropriate tools to carefully scoop the spilled solid material.
-
Place the collected material into a designated and convenient waste disposal container.[1][2]
Large Spills:
-
Contain the spilled material to prevent it from spreading.
-
Use a shovel to transfer the material into a suitable waste disposal container.[1][2]
-
After removing the bulk of the material, clean the contaminated surface by spreading water and dispose of the rinse water according to local and regional authority requirements.[2][3]
III. Step-by-Step Disposal Protocol
The proper disposal of this compound depends on its purity and whether it has been mixed with other hazardous chemicals.
Step 1: Waste Identification and Classification
-
Determine if the this compound waste is pure or contaminated with other hazardous substances.[4]
-
If the this compound is mixed with a hazardous chemical, it must be treated as hazardous waste.[5]
Step 2: Segregation
-
Keep uncontaminated this compound waste separate from other chemical waste streams.[4]
-
If treated as hazardous waste, segregate it from other incompatible wastes.[6]
Step 3: Containerization and Labeling
-
Place the waste in a suitable, well-conditioned container with a secure lid.[6]
-
For non-hazardous disposal, ensure the container is tightly sealed.[5]
-
If disposing as hazardous waste, the container must be clearly labeled with the words "Hazardous Waste," the chemical name (this compound), and the names and percentages of any other constituents.[6][7]
Step 4: Storage
-
Store waste containers in a designated, secure area away from incompatible materials.[6]
-
Keep containers closed except when adding waste.[6]
Step 5: Final Disposal
-
For Pure, Uncontaminated this compound: Some guidelines permit the disposal of certain non-hazardous solid chemicals, such as succinic acid and some calcium compounds, in the regular trash, provided the container is tightly sealed.[5][8] However, laboratory personnel should be the ones to place it in the dumpster, as custodial staff typically do not handle chemical waste.[5] If disposing of a large quantity (e.g., more than five pounds), it is advisable to contact your institution's Environmental Health and Safety (EHS) department for evaluation.[5]
-
For Contaminated this compound (Hazardous Waste): This waste must be managed by a licensed waste disposal service.[4] Contact your institution's EHS department to arrange for professional disposal.[6] Do not dispose of hazardous waste down the drain or in the regular trash.[6]
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. ammol.org [ammol.org]
- 2. This compound USP Manufacturers, with SDS [mubychem.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. csn.edu [csn.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Calcium Succinate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Calcium succinate, reinforcing our commitment to being your trusted partner in laboratory safety and chemical management.
Personal Protective Equipment (PPE) at a Glance
When handling this compound, specific personal protective equipment is necessary to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Equipment Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a full-face shield | To protect eyes from dust and potential splashes.[1][2] |
| Hand Protection | Protective gloves | To prevent skin contact. |
| Body Protection | Clean, body-covering clothing or a lab coat | To protect skin from exposure.[1][3] |
| Respiratory Protection | NIOSH-approved particulate respirator | Recommended when dust or mist is present and engineering controls are not sufficient.[1][3] |
Operational Plan: Step-by-Step Handling of this compound
Adherence to a strict operational protocol is crucial for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Keep the container tightly closed and shielded from direct sunlight and heat.[1][2]
2. Preparation and Handling:
-
Before handling, ensure that an eyewash station and quick-drench shower are readily accessible.[1][2]
-
Don the appropriate PPE as outlined in the table above.
3. In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[1]
-
Skin: Wash the affected area thoroughly with soap and water.[1]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
4. Spill Management:
-
For small spills, use appropriate tools to carefully place the solid material into a designated waste container.[1][2]
-
For large spills, contain the material and then use a shovel to transfer it to a waste disposal container.[1][2]
-
Avoid allowing the spilled material to enter drains or water sources.[1]
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and comply with regulations.
-
Dispose of unused material and its container in accordance with federal, state, and local regulations.[2]
-
While some related, low-toxicity solid chemicals may be suitable for disposal in normal trash in sealed containers, it is imperative to consult and adhere to your institution's and local authorities' specific guidelines for chemical waste.[4]
Visualizing the Handling Workflow
To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the key steps and decision points.
Caption: A flowchart illustrating the safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
